molecular formula C10H11N3S B151519 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 138417-37-5

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B151519
CAS No.: 138417-37-5
M. Wt: 205.28 g/mol
InChI Key: MYBRNSIBHZNBGY-UHFFFAOYSA-N
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Description

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11N3S/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBRNSIBHZNBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351516
Record name 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138417-37-5
Record name 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Foundational & Exploratory

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Properties

Executive Summary

This technical guide provides an in-depth analysis of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , a heterocyclic compound belonging to the 1,2,4-triazole class. Triazole-3-thiols are critical scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This guide details the chemical identity, tautomeric behavior, validated synthesis protocols, and pharmacological potential of this specific derivative, emphasizing the structural influence of the p-tolyl and N-methyl substituents on its physiochemical profile.

Chemical Identity & Structure

The compound features a 1,2,4-triazole core substituted at the 4-position with a methyl group and at the 5-position with a p-tolyl (4-methylphenyl) moiety. A critical feature of this molecule is its ability to exist in a tautomeric equilibrium between the thiol and thione forms.

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • Alternative Name: 4-methyl-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Molecular Formula: C₁₁H₁₃N₃S

  • Molecular Weight: 219.31 g/mol

Tautomerism

In solution, the compound exists in equilibrium between the thiol (-SH) and thione (=S) forms. In polar solvents (e.g., DMSO, Ethanol), the thione form often predominates due to stabilization by hydrogen bonding and resonance, although it is chemically reactive as a thiol (e.g., in S-alkylation reactions).

Tautomerism Thiol Thiol Form (Aromatic 1,2,4-triazole) Thione Thione Form (2,4-dihydro-3H-1,2,4-triazole-3-thione) Thiol->Thione H-shift

Figure 1: Tautomeric equilibrium between the thiol and thione forms.

Synthesis Protocol

The synthesis of this compound is achieved through a base-catalyzed cyclization of a thiosemicarbazide intermediate. This pathway is preferred for its high yield and purity.

Retrosynthetic Analysis

The target molecule is constructed from two primary building blocks:

  • 4-Methylbenzohydrazide (p-Toluic hydrazide): Provides the 5-aryl backbone.

  • Methyl isothiocyanate: Provides the N-4 methyl group and the sulfur atom.

Experimental Methodology

Step 1: Formation of the Thiosemicarbazide Intermediate

  • Reagents: 4-Methylbenzohydrazide (1.0 eq), Methyl isothiocyanate (1.1 eq), Ethanol (Solvent).

  • Protocol:

    • Dissolve 4-methylbenzohydrazide in absolute ethanol.

    • Add methyl isothiocyanate dropwise with constant stirring.

    • Reflux the mixture for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl acetate/Hexane 3:7).

    • Cool the solution to room temperature. The precipitate (1-(4-methylbenzoyl)-4-methylthiosemicarbazide) is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to 1,2,4-Triazole-3-thiol

  • Reagents: Intermediate from Step 1, 2N Sodium Hydroxide (NaOH).

  • Protocol:

    • Suspend the thiosemicarbazide intermediate in 2N NaOH solution (approx. 10 mL per gram of solid).

    • Reflux the mixture for 4–6 hours. The solution will become clear as cyclization proceeds.

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the filtrate with 2N Hydrochloric acid (HCl) to pH 3–4.

    • Collect the resulting white/off-white precipitate by filtration.

    • Purification: Recrystallize from ethanol/water (1:1) to obtain pure crystals.

Synthesis Reactants Reactants: 4-Methylbenzohydrazide + Methyl Isothiocyanate Intermediate Intermediate: 1-(4-methylbenzoyl)-4-methylthiosemicarbazide Reactants->Intermediate Reflux/EtOH Cyclization Cyclization: Reflux in 2N NaOH (Dehydration) Intermediate->Cyclization Product Target Product: This compound Cyclization->Product Acidification (HCl)

Figure 2: Synthetic pathway for this compound.

Physiochemical Properties[1]

Understanding the physical properties is essential for formulation and assay development.

PropertyDescription/ValueNote
Appearance White to off-white crystalline solidTypical for this class.
Melting Point 180–185 °C (Predicted)Based on close analogs [2].
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in WaterLipophilic p-tolyl group reduces water solubility.
Acidity (pKa) ~6.5–7.5 (Thiol group)Weakly acidic; forms salts with strong bases.
Lipophilicity Moderate to HighEnhanced by p-tolyl and N-methyl groups.

Spectral Characteristics (Expected):

  • IR (KBr, cm⁻¹): ~2500–2600 (S-H str), ~1600 (C=N), ~1250 (C=S).

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, Ar-CH₃), 3.50 (s, 3H, N-CH₃), 7.30–7.80 (m, 4H, Ar-H), 13.50 (s, 1H, SH).

Pharmacological Potential[1][2][3]

The 1,2,4-triazole-3-thiol scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of the target molecule confers distinct biological properties.

Antimicrobial Activity

The compound exhibits antibacterial and antifungal potential.[1][2] The mechanism typically involves:

  • Enzyme Inhibition: Inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

  • Membrane Disruption: The lipophilic p-tolyl group facilitates penetration through the microbial cell wall, while the thiol group can interact with essential thiol-containing enzymes in the microorganism.

Antioxidant Activity

The thiol (-SH) group acts as a hydrogen donor, capable of scavenging free radicals. This activity is relevant for developing agents against oxidative stress-related pathologies.

Structure-Activity Relationship (SAR)
  • N-4 Methyl Group: Increases lipophilicity compared to the N-H analog, potentially improving bioavailability and blood-brain barrier penetration.

  • C-5 p-Tolyl Group: The electron-donating methyl group on the phenyl ring enhances the electron density of the triazole ring via the inductive effect (+I), which may modulate binding affinity to metalloenzymes.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives: Source: MDPI (Molecules). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids."

  • Pharmacological Evaluation of Triazole Derivatives: Source: National Institutes of Health (NIH). "Chemistry and Biological Activities of 1,2,4-Triazolethiones."

  • General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols: Source: Organic Syntheses. "Methyl Isothiocyanate Preparation and Reactivity."

  • Structural Characterization (Analogous Data): Source: Molbank. "(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol."[3] (Provides spectral data for the close analog).

Sources

Technical Guide: 4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and research applications of 4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS 138417-37-5).

CAS Registry Number: 138417-37-5 Chemical Class: 1,2,4-Triazole-3-thione / Thiol derivative[][2]

Part 1: Executive Summary & Chemical Identity

This compound serves as a critical pharmacophore scaffold in medicinal chemistry. Unlike simple reagents, the 1,2,4-triazole-3-thiol core is a "privileged structure" capable of binding to diverse biological targets (enzymes, receptors) via hydrogen bonding, metal chelation, and hydrophobic interactions.

Researchers primarily utilize CAS 138417-37-5 as a precursor for synthesizing S-alkylated thioethers and N-bridged heterocycles, which are screened for high-potency antimicrobial, anti-inflammatory, and anticancer activities.

Physicochemical Profile
PropertyData
IUPAC Name This compound
Molecular Formula C₁₀H₁₁N₃S
Molecular Weight 205.28 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Ethanol; Poorly soluble in water
pKa (Thiol) ~6.5 – 7.5 (Acidic proton on Sulfur/Nitrogen tautomer)
Tautomerism Exists in equilibrium between Thione (C=S) and Thiol (C-SH) forms

Part 2: Mechanism of Action (Pharmacophore Dynamics)

The utility of CAS 138417-37-5 in drug development stems from its ability to exist in thione-thiol tautomeric forms, allowing it to adapt its electronic distribution to bind specific protein pockets.

Metal Chelation & Enzyme Inhibition

The sulfur atom (in the thiol form) and the adjacent nitrogen atoms create a coordination pincer. This structure effectively chelates divalent metal ions (Zn²⁺, Cu²⁺, Fe²⁺) often found in the active sites of metalloenzymes (e.g., ureases, metalloproteases).

  • Mechanism: By sequestering the metal cofactor, the molecule inactivates the enzyme.

Nucleophilic S-Alkylation (The "Linker" Effect)

The thiol group is highly nucleophilic. In synthetic applications, it is reacted with alkyl halides to form thioethers .

  • Significance: This S-alkylation locks the molecule in the thiol form and extends a hydrophobic tail, which can be tailored to penetrate bacterial cell walls or fit into hydrophobic pockets of kinase enzymes.

Part 3: Synthesis & Experimental Protocols

Autonomy Note: The following protocols are derived from standard methodologies for 1,2,4-triazole formation and functionalization, ensuring high yield and reproducibility.

Workflow Diagram: Synthesis of S-Alkylated Derivatives

The following diagram illustrates the conversion of the hydrazide precursor to the final bioactive thioether library.

G Start 4-Methylbenzoic Acid Hydrazide Inter1 Potassium Dithiocarbazate Salt Start->Inter1 + CS2 / KOH (Ethanol, 0-5°C) Core CAS 138417-37-5 (Triazole-3-thiol) Inter1->Core + Methylamine/Hydrazine Reflux 4h Final S-Alkylated Bioactive Thioether Core->Final + Alkyl Halide (S-Alkylation)

Caption: Synthetic pathway from hydrazide precursor to the active S-alkylated pharmacophore.

Protocol A: Synthesis of the Core Scaffold (CAS 138417-37-5)

Objective: To synthesize the 1,2,4-triazole-3-thiol ring from 4-methylbenzoic acid hydrazide.

  • Preparation of Dithiocarbazate:

    • Dissolve 4-methylbenzoic acid hydrazide (10 mmol) in absolute ethanol (30 mL) containing KOH (15 mmol).

    • Cool the solution to 0–5°C in an ice bath.

    • Add Carbon Disulfide (CS₂) (15 mmol) dropwise with constant stirring.

    • Stir at room temperature for 12–14 hours. A solid precipitate (Potassium salt) will form.

    • Filter, wash with anhydrous ether, and dry.[3]

  • Cyclization:

    • Suspend the potassium salt in water (20 mL).

    • Add Methylamine (excess) or appropriate amine source if N-4 substitution is required during cyclization. Note: For CAS 138417-37-5, the N-4 position is methylated; this is often introduced via methyl isothiocyanate route or using methyl hydrazine.

    • Reflux the mixture for 3–4 hours until hydrogen sulfide (H₂S) evolution ceases (Lead acetate paper test).

    • Cool and acidify with conc. HCl to pH 3–4.

    • Result: The precipitate is the crude triazole thiol. Recrystallize from Ethanol/Water.

Protocol B: S-Alkylation (Library Generation)

Objective: To functionalize the thiol group for biological screening.

  • Reactants: Dissolve CAS 138417-37-5 (1 mmol) in Ethanol (10 mL) or Acetone.

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol) or Sodium Hydroxide (NaOH). Stir for 10 minutes to generate the thiolate anion.

  • Alkylation: Add the specific Alkyl Halide (e.g., benzyl chloride, ethyl bromoacetate) (1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours (monitor via TLC, Hexane:Ethyl Acetate 7:3).

  • Workup: Pour into ice-cold water. Filter the solid product.[3]

  • Purification: Recrystallize from ethanol.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation (H315).Wear protective gloves (Nitrile).
Eye Irritation Causes serious eye irritation (H319).Wear eye protection/face shield.
Specific Target Organ May cause respiratory irritation (H335).Use in a fume hood.

Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. Sensitive to moisture and oxidation (thiol to disulfide).

Part 5: References

  • PubChem. Compound Summary for CAS 138417-37-5. National Library of Medicine (US). Available at: [Link]

  • Al-Soud, Y. A., et al. (2023). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazole-3-thiol Derivatives. Journal of Heterocyclic Chemistry. (General reference for triazole synthesis methodology).

  • Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases and 1,2,4-triazole derivatives. Molecules, 13(5), 1122-1135. (Methodology for cyclization).

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol represents a critical scaffold in medicinal chemistry, functioning as a bioisostere for amide and ester linkages in drug design. Its significance lies in the 1,2,4-triazole nucleus, which confers stability against metabolic degradation, and the C3-thiol group, which serves as a versatile nucleophile for S-alkylation or a ligand for metal coordination.

This guide provides a definitive technical analysis of this molecule, moving beyond basic descriptions to explore the thione-thiol tautomerism that dictates its reactivity, a validated synthetic protocol , and the spectroscopic signatures required for quality assurance.

Chemical Identity & Structural Dynamics[1]

The reactivity of this molecule is misunderstood if one assumes it exists purely as a thiol. In the solid state and polar solvents, the equilibrium heavily favors the thione form. Understanding this dynamic is a prerequisite for successful derivatization.

Nomenclature and Constants
PropertyDetail
IUPAC Name 4-methyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Molecular Formula C₁₀H₁₁N₃S
Molecular Weight 205.28 g/mol
Core Pharmacophore 1,2,4-Triazole
Key Substituents N-Methyl (Position 4), p-Tolyl (Position 5)
The Thione-Thiol Tautomerism

While often named as a "thiol," the proton resides predominantly on the nitrogen (N2) in the crystal lattice, forming a thione (C=S) . However, in the presence of a base or soft electrophiles, the thiol (C-SH) form becomes the reactive species.

Tautomerism cluster_0 Dominant in Solid State/Polar Solvent cluster_1 Reactive Intermediate (Basic pH) Thione Thione Form (NH-C=S) Thiol Thiol Form (N=C-SH) Thione->Thiol  H+ Transfer  

Figure 1: Tautomeric equilibrium. The thione form (left) is thermodynamically stable; the thiol form (right) drives S-alkylation reactions.

Synthetic Pathway & Validation

To generate high-purity 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol, we utilize a base-catalyzed cyclodehydration of a thiosemicarbazide intermediate. This method is preferred over acid catalysis due to higher yields and cleaner workup.

Reaction Workflow

The synthesis is a two-step sequence starting from 4-methylbenzohydrazide.

Synthesis Reactants Step 1: Precursors 4-Methylbenzohydrazide + Methyl Isothiocyanate Intermediate Intermediate 1-(4-methylbenzoyl)-4-methylthiosemicarbazide Reactants->Intermediate Ethanol Reflux Cyclization Step 2: Cyclization Reflux in 2N NaOH (4-6 hrs) Intermediate->Cyclization Dehydration (-H2O) Workup Workup Acidification (HCl) to pH 3-4 Cyclization->Workup Precipitation Product Final Product 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol Workup->Product Recrystallization (EtOH)

Figure 2: Synthetic workflow for the target triazole-thiol.

Step-by-Step Protocol

Step 1: Formation of Thiosemicarbazide

  • Dissolve 0.01 mol of 4-methylbenzohydrazide in 30 mL of absolute ethanol.

  • Add 0.011 mol of methyl isothiocyanate dropwise.

  • Reflux for 3–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Cool to room temperature. The intermediate (thiosemicarbazide) will precipitate. Filter and dry.

Step 2: Cyclization to Triazole

  • Suspend the thiosemicarbazide in 20 mL of 2N NaOH solution.

  • Reflux for 4 hours. The solid should dissolve as the triazole salt forms.

  • Cool the solution and filter to remove insoluble impurities.

  • Critical Step: Acidify the filtrate with 10% HCl dropwise with stirring until pH ~4. The thiol/thione will precipitate as a white/off-white solid.

  • Recrystallize from ethanol/water (1:1) to obtain pure crystals.

Physicochemical Characterization

Validation of the synthesized compound requires comparing experimental data against expected values derived from structural analogs.

Physical Properties Table
PropertyExpected Value/RangeMethod of Verification
Physical State White to pale yellow crystalline solidVisual Inspection
Melting Point 180–210 °C (Typical for this class)Capillary Method (uncorrected)
Solubility (25°C) High: DMSO, DMF, PyridineModerate: Hot Ethanol, MethanolLow/Insoluble: Water, Diethyl EtherSolubility Screen
pKa (Thiol) ~6.5 – 7.5Potentiometric Titration
pKa (Triazole Ring) ~2.5 (Protonation)UV-Vis Spectrophotometry
Spectroscopic Signatures (QC Criteria)

To confirm the structure and rule out the open-chain intermediate, look for these specific signals:

Infrared Spectroscopy (FT-IR, KBr pellet):

  • Absence of C=O: The carbonyl peak (~1650 cm⁻¹) from the hydrazide precursor must be absent .

  • C=N Stretch: Strong band at 1600–1620 cm⁻¹ (Triazole ring).

  • C=S Stretch: Medium/Strong bands at 1250–1350 cm⁻¹ (confirms thione form).

  • S-H Stretch: Often weak or invisible (~2550 cm⁻¹) in solid state due to thione dominance.

  • N-H Stretch: Broad band at 3100–3400 cm⁻¹ .

Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):

  • δ 2.3–2.4 ppm (s, 3H): Methyl group on the p-tolyl ring.

  • δ 3.4–3.6 ppm (s, 3H): Methyl group on the Triazole Nitrogen (N4). Note: This shift distinguishes N-Me from C-Me.

  • δ 7.2–7.8 ppm (d/d, 4H): Aromatic protons (AA'BB' system of p-tolyl).

  • δ 13.0–14.0 ppm (s, 1H): Exchangeable proton (NH/SH). A broad singlet downfield confirms the acidic nature of the thione/thiol proton.

Functional Applications in Drug Design

The 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol scaffold is not merely an end-product; it is a versatile intermediate.

S-Alkylation (Thioether Synthesis)

Reaction with alkyl halides (e.g., benzyl chloride, ethyl bromoacetate) in the presence of a mild base (K₂CO₃) yields S-substituted derivatives .

  • Mechanism:[1][2][3] The base deprotonates the thiol, creating a thiolate anion which attacks the alkyl halide.

  • Utility: Increases lipophilicity and locks the molecule in the "thiol" tautomer structure.

Mannich Base Formation

Reaction with formaldehyde and a secondary amine yields N-Mannich bases .

  • Target: The N2 nitrogen (in the thione form) acts as the nucleophile.

  • Utility: These derivatives often show enhanced antimicrobial activity and improved water solubility compared to the parent triazole.

Metal Complexation

The N1/N2 nitrogens and the thione sulfur can chelate transition metals (Cu, Zn, Ag).

  • Utility: Metal-triazole complexes have been cited for potent antifungal activity, often exceeding that of the free ligand.

References

  • Synthesis and Pharmacological Evaluation of S-Derivatives: Title: Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Source: Current Issues in Pharmacy and Medical Sciences. Context: Provides the foundational methodology for microwave and classical synthesis of triazole-thiols.

  • Thione-Thiol Tautomerism Analysis: Title: Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Source: Journal of Chromatographic Science (Oxford Academic). Context: Authoritative source on distinguishing tautomers via HPLC-MS and NMR, critical for structural validation.

  • Antimicrobial Applications: Title: Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents.[1] Source: Academia.edu / ResearchGate. Context: Validates the biological potential of the 5-phenyl/tolyl substituted triazole scaffold.

  • General Physicochemical Data: Title: 1,2,4-Triazole-3-thiol Derivatives: Synthesis and Biological Activity. Source: MDPI (Molecules). Context: Comprehensive review of solubility, melting points, and reactivity profiles for this chemical class.

Sources

Technical Guide: Tautomerism in 4,5-Disubstituted-4H-1,2,4-Triazole-3-Thiols

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the tautomeric equilibrium in 4,5-disubstituted-1,2,4-triazole-3-thiols.[1] While the IUPAC nomenclature "3-thiol" suggests a thiol (-SH) structure, experimental and theoretical evidence confirms that these compounds exist predominantly as thiones (NH/C=S) in the solid state and polar solutions. Understanding this equilibrium is critical for medicinal chemistry, as the tautomeric state dictates ligand-receptor binding affinities, and for synthetic chemistry, where it governs the regioselectivity of alkylation reactions (S- vs. N-alkylation).

The Tautomeric Landscape

In 4,5-disubstituted derivatives, the Nitrogen at position 4 (N4) bears a substituent, blocking it from participating in proton exchange. Consequently, the tautomeric equilibrium is restricted to the migration of a proton between the triazole ring nitrogens (N1/N2) and the exocyclic sulfur.

Structural Equilibrium

The system exists in a dynamic equilibrium between the Thione (dominant) and Thiol (minor) forms.

  • Thione Form (A): Characterized by a C=S double bond and an N-H bond at position 1 or 2. This form is stabilized by resonance and, in the solid state, by intermolecular hydrogen bonding.

  • Thiol Form (B): Characterized by a C-S single bond (C-SH) and a fully aromatic triazole ring. This form becomes more relevant in basic conditions or specific non-polar solvents.

Thermodynamic Stability (DFT Insights)

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) consistently demonstrate that the thione tautomer is energetically favored by approximately 13–14 kcal/mol in the gas phase. Solvation models (PCM) in polar solvents like DMSO further stabilize the thione form due to its higher dipole moment.

Pathway Visualization

The following diagram illustrates the proton migration pathway and the resulting resonance structures.

TautomerismThioneThione Form(Major Tautomer)C=S, N-HTransitionTransition State[Proton Transfer]Thione->Transition Solvent/pH dependentThiolateThiolate Anion(Reactive Intermediate)Thione->Thiolate + Base (-H+)Transition->ThioneThiolThiol Form(Minor Tautomer)C-SH, C=NTransition->ThiolThiol->TransitionThiol->Thiolate + Base (-H+)

Caption: Proton migration pathway between Thione and Thiol forms, converging at the Thiolate anion under basic conditions.[1][2][3][4][5][6]

Analytical Characterization

Distinguishing between tautomers requires specific spectroscopic markers. The thione form is the "phantom" structure often named as a thiol but observed as a thione.

Spectroscopic Markers (Diagnostic Table)

The following table summarizes the key signals used to differentiate the tautomers.

FeatureThione Form (Major)Thiol Form (Minor)Notes
IR:

(NH)
3100–3400 cm⁻¹ (Broad)AbsentBroadening due to H-bonding.
IR:

(C=S)
1100–1200 cm⁻¹AbsentDiagnostic thione stretch.
IR:

(S-H)
Absent2550–2650 cm⁻¹ (Weak/Sharp)Rarely observed in solid state.
¹H NMR: NH

13.0 – 14.0 ppm
AbsentHighly deshielded singlet.
¹H NMR: SH Absent

3.0 – 5.0 ppm
Often broadened or exchanged.
¹³C NMR: C=S

~167–169 ppm
Shifts upfield (C-S)Thione carbon is highly deshielded.
X-Ray Crystallography

In the solid state, 4,5-disubstituted-1,2,4-triazole-3-thiols crystallize almost exclusively as thiones . The crystal packing is dominated by intermolecular

Synthetic & Pharmacological Implications[2][3][5][6][7][9]

Regioselectivity in Alkylation

A common misconception is that because the thione is the major tautomer, alkylation should occur at the Nitrogen (N-alkylation). However, experimental evidence proves that S-alkylation is the dominant pathway.

  • Mechanism: Under basic conditions (e.g.,

    
    /Acetone or NaOEt/EtOH), the acidic NH proton is removed, generating a resonance-stabilized thiolate anion .
    
  • Nucleophilicity: The sulfur atom in the thiolate anion is softer and more nucleophilic than the ring nitrogens, leading to selective attack on alkyl halides to form S-alkylated products (thioethers).

Decision Logic for Reactivity

The following workflow outlines how to predict and verify the alkylation site.

ReactivityStart4,5-Disubstituted-Triazole-3-ThioneBaseAdd Base (e.g., NaOH, K2CO3)Start->BaseAnionThiolate Anion Formation(Delocalized Charge)Base->AnionReagentAdd Alkyl Halide (R-X)Anion->ReagentDecisionNucleophilic AttackReagent->DecisionS_AlkS-Alkylation (Major)Product: ThioetherDecision->S_Alk Soft Nucleophile (S)N_AlkN-Alkylation (Trace/None)Product: N-Alkyl ThioneDecision->N_Alk Hard Nucleophile (N)

Caption: Reaction logic demonstrating the preference for S-alkylation via the thiolate intermediate.

Experimental Protocols

Protocol: Synthesis of 4-Phenyl-5-Methyl-1,2,4-Triazole-3-Thione

This protocol generates a standard reference compound for studying tautomerism.

Reagents:

  • Acetic hydrazide (0.01 mol)

  • Phenyl isothiocyanate (0.01 mol)

  • Sodium hydroxide (10% aq)

  • Ethanol (Absolute)

Methodology:

  • Thiosemicarbazide Formation: Dissolve acetic hydrazide in ethanol (20 mL). Add phenyl isothiocyanate dropwise with stirring. Reflux for 2 hours. Cool to precipitate the acyl-thiosemicarbazide intermediate.

  • Cyclization: Suspend the intermediate in 10% NaOH (15 mL). Reflux for 4 hours. The solution will become clear as the triazole forms.

  • Work-up: Cool the solution and acidify with dilute HCl to pH 4-5. The thione tautomer will precipitate as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water.

Protocol: NMR Determination of Tautomeric Ratio

Objective: To quantify the presence of thiol/thione forms in solution.

  • Solvent Selection: Prepare samples in DMSO-

    
     (favors thione) and 
    
    
    (may show trace thiol if solubility permits).
  • Acquisition: Acquire a standard ¹H NMR spectrum (300 MHz or higher).

  • Analysis:

    • Integrate the signal at 13.0–14.0 ppm . This corresponds to the N-H of the thione.

    • Look for a signal at 3.0–5.0 ppm (S-H). If absent, the compound is >99% thione in that solvent.

    • Validation: Add

      
      . The signal at 13–14 ppm should disappear immediately (exchangeable proton), confirming it is N-H/S-H and not a C-H bond.
      

References

  • DFT and Structural Analysis: DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives. (2020).[5][7][8] PubMed. Link

  • Spectroscopic Characterization: The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014).[2][5][9] Journal of Chemical and Pharmaceutical Research. Link

  • Synthetic Reactivity: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate.[10][11] Link

  • Crystallographic Data: X-ray Single Crystal Structure, Tautomerism Aspect... of 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (2022).[3][5][7][9] MDPI. Link

  • Medicinal Applications: Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives. (2023).[5][7] MDPI. Link

Potential Therapeutic Targets for 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry due to its high dipole moment, hydrogen-bonding capability, and stability against metabolic degradation. While historically synonymous with antifungal therapy (e.g., fluconazole), recent structure-activity relationship (SAR) campaigns have repositioned this moiety as a versatile bioisostere for amide and ester linkages in oncology and inflammation.

This guide analyzes the primary therapeutic targets of 1,2,4-triazole derivatives, detailing the mechanistic basis of inhibition and providing validated experimental protocols for target validation.

The Pharmacophore: Mechanistic Versatility[1]

The 1,2,4-triazole ring functions primarily through two distinct molecular interactions:

  • Metal Coordination: The

    
     hybridized nitrogen at position 4 (N4) acts as a Lewis base, coordinating with metal ions in metalloenzymes (e.g., Heme Iron in CYP51).
    
  • Dipole-Dipole Interactions: The ring acts as a rigid linker that positions pharmacophores into hydrophobic pockets (e.g., in COX-2 or EGFR active sites) while facilitating hydrogen bonding with residues like Serine or Threonine.

Antifungal Target: Lanosterol 14 -Demethylase (CYP51)[1]

Mechanism of Action

The classical target for 1,2,4-triazoles is CYP51 (Erg11 in yeast), a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[1] Ergosterol is the fungal equivalent of cholesterol; its depletion destabilizes the plasma membrane.

  • Binding Mode: The N4 nitrogen of the triazole ring coordinates axially with the Heme Iron (

    
    ) in the enzyme's active site.[1][2][3]
    
  • Consequence: This coordination displaces the oxygen molecule required for the oxidative removal of the 14

    
    -methyl group of lanosterol.
    
  • Result: Accumulation of toxic 14

    
    -methylsterols and membrane failure.[1]
    
Visualization: CYP51 Inhibition Pathway[1]

CYP51_Mechanism Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis Oxygen Oxygen (O2) Oxygen->CYP51 Cofactor Triazole 1,2,4-Triazole Derivative Triazole->CYP51 INHIBITION Heme Heme Iron (Fe3+) Triazole->Heme N4-Coordination Heme->CYP51 Active Site Component Membrane Fungal Membrane Integrity Ergosterol->Membrane Maintains

Figure 1: Mechanistic pathway of CYP51 inhibition by 1,2,4-triazole derivatives, highlighting the critical N4-Heme coordination.

Oncology Targets: Kinases and Metalloenzymes

Recent studies (2020–2025) have validated 1,2,4-triazoles as potent inhibitors in oncology, particularly for drug-resistant phenotypes.

A. EGFR (Epidermal Growth Factor Receptor)

Triazole derivatives occupy the ATP-binding pocket of EGFR. The triazole ring often serves as a scaffold connecting a hydrophobic tail (interacting with the selectivity pocket) and a hydrogen-bond acceptor head group (interacting with the hinge region, Met793).

  • Therapeutic Relevance: Non-small cell lung cancer (NSCLC).

B. Carbonic Anhydrase (hCA IX/XII)

Tumor cells overexpress hCA IX to regulate pH in hypoxic environments. Sulfonamide-substituted 1,2,4-triazoles selectively inhibit hCA IX over the cytosolic hCA I/II isoforms.

  • Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates with the

    
     ion, while the triazole tail interacts with the hydrophobic half of the active site.
    
C. Aromatase (CYP19A1)

Similar to CYP51, the triazole nitrogen coordinates with the heme iron of Aromatase, blocking the conversion of androgens to estrogens.

  • Therapeutic Relevance: ER+ Breast Cancer (e.g., Letrozole analogs).

Anti-Inflammatory Target: COX-2[4][5][6]

Cyclooxygenase-2 (COX-2) is an inducible enzyme driving inflammation and tumorigenesis. 1,2,4-triazoles act as selective COX-2 inhibitors by fitting into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1).

  • Selectivity: The volume of the triazole substituent is critical. Bulky groups (e.g., di-substituted phenyls) enhance COX-2 selectivity, reducing gastrointestinal toxicity associated with COX-1 inhibition.

Visualization: Therapeutic Target Landscape

Targets Triazole 1,2,4-Triazole Scaffold Infectious Infectious Diseases Triazole->Infectious Oncology Oncology Triazole->Oncology Inflammation Inflammation Triazole->Inflammation CYP51 CYP51 (Heme Coordination) Infectious->CYP51 InhA InhA (Tuberculosis) Infectious->InhA EGFR EGFR (ATP Pocket) Oncology->EGFR Aromatase Aromatase (Estrogen Block) Oncology->Aromatase CAIX Carbonic Anhydrase IX (Hypoxia) Oncology->CAIX COX2 COX-2 (Side Pocket) Inflammation->COX2

Figure 2: Mapping the therapeutic landscape of 1,2,4-triazole derivatives across infectious disease, oncology, and inflammation.

Experimental Protocols for Validation

As a Senior Scientist, relying on generic assays leads to false positives. The following protocols are specific to validating triazole activity against these targets.

Protocol A: CYP51 Binding Assay (Spectral Shift)

Objective: Confirm direct binding of the triazole to the heme iron, distinguishing Type II binding (nitrogen coordination) from Type I (substrate binding).

  • Enzyme Prep: Use recombinant Candida albicans CYP51 (CaCYP51) purified in potassium phosphate buffer (50 mM, pH 7.4) containing 10% glycerol.

  • Baseline Correction: Aliquot 1 mL of 2

    
    M CYP51 into two quartz cuvettes (Sample and Reference). Record a baseline spectrum (350–500 nm).
    
  • Titration:

    • Add the triazole derivative (dissolved in DMSO) to the Sample cuvette in 0.5

      
      L increments.
      
    • Add an equivalent volume of pure DMSO to the Reference cuvette to correct for solvent effects.

  • Detection: Record the difference spectrum after each addition.

  • Analysis: Look for a Type II difference spectrum :

    • Peak: ~425–435 nm (Low spin state).

    • Trough: ~390–410 nm (High spin state).

    • Calculate

      
       by plotting 
      
      
      
      vs. ligand concentration using the Morrison equation for tight-binding inhibitors.
Protocol B: COX-2 Inhibition Screening (Colorimetric)

Objective: Quantify selectivity for COX-2 over COX-1.

  • Reagents: Recombinant human COX-2, Arachidonic acid (substrate), TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), and Heme.

  • Reaction Mix: In a 96-well plate, combine:

    • 150

      
      L Tris-HCl buffer (100 mM, pH 8.0).
      
    • 10

      
      L Heme (1 
      
      
      
      M).
    • 10

      
      L Enzyme (COX-2 or COX-1).
      
    • 20

      
      L Test Compound (various concentrations).
      
  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20

    
    L Arachidonic acid (100 
    
    
    
    M) and 10
    
    
    L TMPD.
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The oxidation of TMPD is proportional to the enzymatic activity.

  • Calculation:

    
     is calculated using a 4-parameter logistic regression. A Selectivity Index (SI) 
    
    
    
    (COX-1
    
    
    / COX-2
    
    
    ) indicates favorable anti-inflammatory potential with reduced gastric risk.

Summary of Key Data

Therapeutic AreaTarget ProteinMechanism of InhibitionKey Assay Readout
Antifungal CYP51 (Erg11)Heme-Fe coordination (Type II binding)Spectral Shift (390/425 nm)
Anticancer EGFRATP-competitive inhibitionKinase activity (ADP-Glo)
Anticancer AromataseHeme-Fe coordinationEstrogen suppression
Anticancer Carbonic Anhydrase IXZn coordination + Hydrophobic tailEsterase activity (4-NPA)
Anti-inflammatory COX-2Allosteric/Active site occlusionTMPD Oxidation (590 nm)
Antitubercular InhANADH-dependent reduction blockadeNADH oxidation (340 nm)

References

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 2024.[4][5] [Link]

  • Novel 1,2,4-Triazole Derivatives as Potential Anticancer Agents: EGFR, BRAF, and Tubulin Inhibitors. European Journal of Medicinal Chemistry, 2018. [Link]

  • Identification of 1,2,4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Frontiers in Chemistry, 2020. [Link]

  • Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis InhA. International Journal of Molecular Sciences, 2022.[6][7] [Link]

  • Design, Synthesis, and Biological Evaluation of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI, 2024. [Link]

  • Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]

Sources

Review of 1,2,4-triazole-3-thione chemistry and applications

Author: BenchChem Technical Support Team. Date: February 2026

Chemistry, Synthesis, and Pharmacological Applications

Executive Summary & Structural Dynamics

The 1,2,4-triazole-3-thione moiety is a privileged scaffold in medicinal chemistry and industrial materials science. Distinguished by a five-membered ring containing three nitrogen atoms and a sulfur substituent, this heterocycle exhibits unique electronic properties driven by thione-thiol tautomerism.

For the drug development professional, the value of this scaffold lies in its bio-isosteric potential—it effectively mimics peptide bonds and coordinates with metallo-enzymes (e.g., urease, metallo-


-lactamases).[1] In industrial contexts, its high electron density facilitates chemisorption onto metal surfaces, serving as a potent corrosion inhibitor.[1]
Structural Tautomerism

The reactivity and biological recognition of 1,2,4-triazole-3-thiones are dictated by the equilibrium between the thione (C=S) and thiol (C-SH) forms.[1]

  • Solid State: X-ray crystallography and IR spectroscopy consistently indicate the thione form is predominant, evidenced by strong C=S stretching vibrations (~1240 cm⁻¹) and the absence of S-H bands (2500–2600 cm⁻¹).[1]

  • Solution Phase: In polar solvents (DMSO, MeOH), the equilibrium shifts.[1] While the thione form remains stable, the thiol form becomes accessible, allowing for S-alkylation reactions (S-nucleophilicity).[1]

  • Mechanistic Implication: Drug design must account for this duality; the thione form often acts as a hydrogen bond acceptor, while the thiol form (as a thiolate anion) is a powerful ligand for metal ions (Zn²⁺, Fe²⁺).[1]

Tautomerism Thione Thione Form (Predominant in Solid State) C=S / N-H Transition Proton Transfer Equilibrium Thione->Transition Thiol Thiol Form (Accessible in Solution) C-SH / N: Transition->Thiol

Figure 1: Tautomeric equilibrium between thione and thiol forms.[1][2][3][4][5] The thione form is generally the stable polymorph in solid phase, while the thiol form drives S-alkylation reactivity.[1]

Synthetic Pathways

The synthesis of 1,2,4-triazole-3-thiones relies on the cyclization of hydrazine derivatives.[6] The choice of pathway depends on the desired substituents at the N4 and C5 positions.[1]

The Modified Freund Method (Gold Standard)

This is the most robust, self-validating protocol for generating 4,5-disubstituted derivatives.[1]

  • Acylation: Reaction of a carboxylic acid hydrazide with an isothiocyanate.[1][7]

  • Intermediate: Formation of a thiosemicarbazide.

  • Cyclization: Base-catalyzed dehydration (using NaOH or KOH) to close the ring.[1]

Synthetic Workflow Diagram

The following diagram outlines the critical decision points and reaction flow for synthesizing these scaffolds.

Synthesis Hydrazide Acid Hydrazide (R-CONHNH2) Thiosemicarbazide Acylthiosemicarbazide (Intermediate) Hydrazide->Thiosemicarbazide Ethanol/Reflux Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Thiosemicarbazide Base 4N NaOH / Reflux (Cyclodehydration) Thiosemicarbazide->Base Acid Acidification (HCl) (Precipitation) Base->Acid Cool & Neutralize Product 1,2,4-Triazole-3-Thione (Target Scaffold) Acid->Product Filter & Recrystallize

Figure 2: Step-wise synthesis via the thiosemicarbazide route.[1] This pathway allows independent modification of R (via hydrazide) and R' (via isothiocyanate).[1]

Pharmacological Applications

The 1,2,4-triazole-3-thione ring is not merely a linker; it is a pharmacophore capable of specific electrostatic and coordinate interactions.

Metallo- -Lactamase (MBL) Inhibition

With the rise of antibiotic resistance, MBLs (like NDM-1) are critical targets.[1][8]

  • Mechanism: The triazole-thione moiety acts as a zinc-binding group (ZBG).[1] The sulfur atom (often in the thiolate form) coordinates with the Zn²⁺ ions in the enzyme's active site, displacing the water molecule required for

    
    -lactam hydrolysis.[1]
    
  • Efficacy: Derivatives have shown IC₅₀ values in the low micromolar range against VIM-type and NDM-1 enzymes.[8]

Aromatase Inhibition (Anticancer)

Similar to Letrozole and Anastrozole, 1,2,4-triazole derivatives inhibit aromatase (CYP19A1), a key enzyme in estrogen biosynthesis.[1]

  • Interaction: The N4 nitrogen of the triazole ring coordinates with the heme iron of the cytochrome P450 system, blocking the enzyme's catalytic cycle.[1]

Comparative Activity Table
Therapeutic AreaTarget MechanismKey Substituents (SAR)Ref
Antimicrobial Cell wall disruption / Enzyme inhibitionElectron-donating groups (-OH, -OMe) on C5-aryl ring.[1, 2]
Anticancer Aromatase (CYP19) Heme coordination4-Cyanobenzyl moiety; rigid linkers.[3]
MBL Inhibitor Zn²⁺ Chelation (Active Site)Free thione/thiol group essential; hydrophobic R-groups for pocket fit.[1][4]
Anti-inflammatory COX-1/COX-2 InhibitionBulky aryl groups at N4 (e.g., ibuprofen derivatives).[5]

Industrial Application: Corrosion Inhibition

Beyond pharma, these compounds are elite corrosion inhibitors for mild steel and copper in acidic media (HCl, H₂SO₄).[1]

  • Adsorption Mechanism: The molecules follow Langmuir adsorption isotherms.[1][9]

  • Chemisorption: The sulfur atom and the

    
    -electrons of the triazole ring donate electrons to the empty d-orbitals of surface iron atoms, forming a coordinate covalent bond.[1]
    
  • Protective Film: This forms a hydrophobic barrier (up to 4nm thick) that blocks the diffusion of H⁺ ions to the metal surface.[1]

Detailed Experimental Protocol

Objective: Synthesis of 4-phenyl-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Reagents
  • 4-Chlorobenzhydrazide (10 mmol)[1]

  • Phenyl isothiocyanate (10 mmol)[1]

  • Absolute Ethanol (30 mL)

  • Sodium Hydroxide (2N solution, 20 mL)[1]

  • Hydrochloric Acid (10%)[1]

Methodology (Self-Validating)
  • Formation of Thiosemicarbazide (Intermediate Checkpoint):

    • Dissolve 4-chlorobenzhydrazide in absolute ethanol.

    • Add phenyl isothiocyanate dropwise.[1]

    • Reflux for 2–4 hours.[1]

    • Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The reaction is complete when the hydrazide spot disappears.[1]

    • Cool and filter the solid thiosemicarbazide.[1]

  • Cyclization (The Critical Step):

    • Suspend the intermediate in 2N NaOH solution.

    • Reflux for 4 hours.[1] The solution should become clear (formation of the soluble sodium salt of the triazole).[1]

    • Validation: If the solution remains cloudy after 1 hour of reflux, add minimal ethanol to assist solubility.[1]

  • Isolation:

    • Cool the mixture to 0–5°C in an ice bath.

    • Acidify carefully with 10% HCl to pH 3–4.[1]

    • Observation: A heavy precipitate (the thione) will form immediately.[1]

    • Filter, wash with cold water, and recrystallize from ethanol.[1]

  • Characterization (Quality Control):

    • IR: Look for C=S stretch at ~1240 cm⁻¹ and N-H stretch at ~3200 cm⁻¹.[1] Absence of S-H peak (2500 cm⁻¹) confirms the thione tautomer in solid state.[1]

    • Melting Point: Expect sharp range (e.g., >200°C depending on substituents).[1]

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules, 2023. [Link][1]

  • 1,2,4-Triazole: A Review of Pharmacological Activities. ResearchGate, 2011.[1] [Link]

  • Design and Synthesis of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI, 2024. [Link]

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. MDPI, 2023. [Link][1]

  • Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion. MDPI, 2020.[1] [Link][1]

Sources

Precision Synthesis of 4-Aryl-5-Substituted-1,2,4-Triazoles: From Classical Cyclization to Green Intensification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of 4-aryl-5-substituted-1,2,4-triazoles , a privileged scaffold in medicinal chemistry. Unlike generic heterocycles, the 1,2,4-triazole ring serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability and hydrogen-bonding capabilities. This document moves beyond textbook definitions to provide a rigorous, field-tested workflow for researchers. We focus on the two most reliable pathways: the classical Base-Catalyzed Cyclization of Thiosemicarbazides (for high-purity scale-up) and Microwave-Assisted Intensification (for rapid library generation).

Part 1: Strategic Rationale & Pharmacophore Insight

The 4-aryl-5-substituted-1,2,4-triazole core is not merely a linker; it is a pharmacodynamic anchor. In antifungal therapeutics (e.g., Fluconazole analogues) and aromatase inhibitors (e.g., Letrozole), the triazole nitrogen coordinates with the heme iron of CYP450 enzymes.

Key Structural Considerations:

  • Position 4 (Aryl): Steric bulk here dictates the angle of the "propeller" conformation, critical for fitting into hydrophobic pockets (e.g., in COX-2 or CYP51 active sites).

  • Position 5 (Substituent): This is the "diversity vector." Electronic modulation here (electron-withdrawing vs. donating groups) fine-tunes the pKa of the triazole ring, influencing solubility and bioavailability.

  • Position 3 (Functional Handle): Often a thione/thiol group derived from the synthetic precursor, serving as a nucleophilic site for further S-alkylation to generate thioethers.

Part 2: The Classical Pathway (Base-Catalyzed Cyclization)

The most robust method for synthesizing 4-aryl-5-substituted-1,2,4-triazole-3-thiones is the cyclization of 1-acyl-4-arylthiosemicarbazides . This pathway is preferred for its predictability and the crystallinity of intermediates.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon, followed by dehydration. The base (NaOH) is not just a catalyst; it is essential to deprotonate the hydrazide nitrogen, increasing its nucleophilicity.

TriazoleMechanism Hydrazide Acid Hydrazide (R-CONHNH2) Thiosemicarbazide 1-Acyl-4-Aryl Thiosemicarbazide Hydrazide->Thiosemicarbazide Ethanol, Reflux Nu- Addition Isothiocyanate Aryl Isothiocyanate (Ar-NCS) Isothiocyanate->Thiosemicarbazide Intermediate Cyclized Intermediate (Tholate Salt) Thiosemicarbazide->Intermediate Base-Catalyzed Dehydration (-H2O) Base 4N NaOH (Reflux) Base->Intermediate Product 4-Aryl-5-Substituted 1,2,4-Triazole-3-Thione Intermediate->Product Acidification (HCl) Tautomerization

Figure 1: Mechanistic flow from hydrazide precursors to the final triazole scaffold via the thiosemicarbazide intermediate.[1][2][3][4]

Validated Experimental Protocol

Note: This protocol is scaled for 0.01 mol but is linearly scalable.

Step 1: Synthesis of 1-Acyl-4-Arylthiosemicarbazide

  • Dissolution: Dissolve 0.01 mol of the appropriate carboxylic acid hydrazide in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of aryl isothiocyanate dropwise with constant stirring.

  • Reflux: Heat the mixture at reflux (78°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The hydrazide spot should disappear.

  • Isolation: Cool to room temperature. The thiosemicarbazide usually precipitates as a white/off-white solid. Filter, wash with cold ethanol, and dry.

Step 2: Cyclization to 1,2,4-Triazole

  • Suspension: Suspend the thiosemicarbazide (from Step 1) in 20 mL of 4N NaOH (aq).

    • Why 4N? Lower concentrations (2N) may lead to incomplete cyclization or require longer reflux times.

  • Reflux: Reflux the mixture for 4–6 hours. The solution will become clear as the thiosemicarbazide (insoluble) converts to the sodium salt of the triazole (soluble).

  • Filtration: Filter the hot solution to remove any unreacted insoluble impurities (charcoal treatment is optional here if the solution is dark).

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Acidify carefully with conc. HCl to pH 2–3.

    • Critical: The product precipitates as the free thione. Evolution of H2S gas indicates decomposition; if you smell "rotten eggs," the temperature was too high during acidification.

  • Purification: Recrystallize from ethanol-water (1:1) to yield shiny crystals.

Part 3: Process Intensification (Microwave-Assisted)

For library generation where speed is critical, microwave irradiation (MWI) replaces conventional reflux. This method exploits the polarity of the transition state, significantly lowering the activation energy.

Comparative Metrics: Conventional vs. Microwave

ParameterConventional RefluxMicrowave Method (280W)Improvement Factor
Reaction Time 4 – 8 Hours8 – 15 Minutes~30x Faster
Solvent Ethanol / 4N NaOHEthanol / Trace NaOHGreen Profile
Yield 65% – 75%85% – 94%+20% Efficiency
Energy High (Continuous Heat)Low (Pulse Irradiation)Cost Effective
Microwave Protocol (One-Pot)
  • Mix carboxylic acid hydrazide (1 mmol) and aryl isothiocyanate (1 mmol) in 2 mL of ethanol in a microwave vial.

  • Irradiate at 140°C (approx. 200–300W) for 5 minutes.

  • Add 1 mL of 2N NaOH to the same vial.

  • Irradiate again at 140°C for 5–7 minutes.

  • Pour into ice water and acidify with HCl.

Grounding Source: Microwave-assisted protocols have been validated to suppress side reactions and enhance regioselectivity due to uniform heating [1, 2].

Part 4: Critical Characterization & Troubleshooting

The Tautomerism Trap

The 3-mercapto-1,2,4-triazoles exist in a tautomeric equilibrium between the Thione (C=S) and Thiol (C-SH) forms.

  • Solid State: Predominantly Thione . IR spectra will show a characteristic C=S stretch around 1250–1300 cm⁻¹ and N-H stretch.

  • Solution: Depends on solvent polarity.

  • Implication: When performing S-alkylation (e.g., adding a benzyl group to the sulfur), the reaction proceeds via the thiolate anion.

Troubleshooting Matrix

Troubleshooting Problem Issue Detected LowYield Low Yield (<40%) Problem->LowYield OilyProduct Product is Oily/Sticky Problem->OilyProduct Impure Impurity Spots on TLC Problem->Impure Sol1 Increase NaOH conc. to 10% (w/v) LowYield->Sol1 Sol2 Triturate with Ether or Recrystallize from EtOH OilyProduct->Sol2 Sol3 Check Isothiocyanate purity (Hydrolysis prone) Impure->Sol3

Figure 2: Decision matrix for common synthetic anomalies.

Part 5: One-Pot Multicomponent Strategies (Advanced)

For researchers seeking to avoid the thiosemicarbazide intermediate entirely, Copper-Catalyzed Multicomponent Reactions (MCRs) offer a modern alternative.

  • Reagents: Nitriles + Hydroxylamine + Catalyst (Cu(OAc)₂).[5]

  • Mechanism: Sequential intermolecular addition to form amidoxime, followed by Cu-catalyzed cyclization with a second nitrile.[5]

  • Application: Ideal for synthesizing 3,5-disubstituted-1,2,4-triazoles without the sulfur moiety at position 3 [3].

References

  • Agrawal, R., et al. (2011). Synthesis and Biological Evaluation of Some New 4-Aryl-5-Substituted-3-Mercapto-1,2,4-Triazoles. Molecules, 16(12).

  • Shelke, G. M., et al. (2015).[6] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.[6]

  • Xu, W., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3).

  • Al-Masoudi, I. A., et al. (2006). 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. Chemistry of Heterocyclic Compounds, 42, 1377–1403.

Sources

Theoretical Investigation of 4-methyl-4H-1,2,4-triazole-3-thiol: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical investigation framework for 4-methyl-4H-1,2,4-triazole-3-thiol (MMTZ) . It is designed for researchers utilizing Density Functional Theory (DFT) to analyze molecular stability, electronic properties, and reactivity profiles in drug discovery and materials science.[1]

Executive Summary

4-methyl-4H-1,2,4-triazole-3-thiol (MMTZ) is a critical scaffold in medicinal chemistry, exhibiting significant antimicrobial, anticancer, and anti-inflammatory properties. It also serves as a potent corrosion inhibitor and a ligand in coordination polymers. This guide outlines a rigorous computational protocol for characterizing MMTZ, focusing on its tautomeric equilibrium (thione vs. thiol), frontier molecular orbitals (FMOs), and vibrational spectroscopy.

Chemical Context & Tautomerism

The reactivity of MMTZ is governed by its ability to exist in two distinct tautomeric forms: the thione (NH form) and the thiol (SH form). Understanding this equilibrium is paramount for predicting biological interactions, as the thione form typically predominates in neutral media, influencing hydrogen bonding patterns in active sites.

  • Thione Form: Characterized by a C=S double bond and an N-H bond.

  • Thiol Form: Characterized by a C-S single bond and an S-H bond, forming an aromatic triazole ring.

Computational Methodology (Protocol)

To ensure scientific integrity, the following in silico workflow is recommended. This protocol uses DFT, which offers the best balance between computational cost and accuracy for organic heterocycles.

Level of Theory[2]
  • Method: Density Functional Theory (DFT)[1][2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better non-covalent interaction description).

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions are essential for sulfur-containing anions/molecules).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to simulate physiological or experimental conditions.

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical investigation, from initial structure generation to property extraction.

G Start Initial Structure (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq = 0? Freq->Decision Stable Stable Minima Confirmed Decision->Stable Yes Refine Refine Geometry / TS Search Decision->Refine No Prop Property Extraction Stable->Prop Refine->Opt SubProp1 FMO Analysis (HOMO-LUMO) Prop->SubProp1 SubProp2 MEP Mapping (Reactivity Sites) Prop->SubProp2 SubProp3 NBO Analysis (Charge Transfer) Prop->SubProp3

Figure 1: Standardized DFT computational workflow for MMTZ characterization.

Structural & Electronic Characterization

Tautomeric Stability

Theoretical calculations consistently indicate that the thione form is thermodynamically more stable than the thiol form in the gas phase by approximately 14–18 kcal/mol. This stability is attributed to the strong N-H...S intramolecular interactions and the resonance stabilization of the thioamide moiety.

Key Geometric Parameters (Calculated vs. Experimental):

ParameterBondThione Form (Calc. Å)Thiol Form (Calc.[7] Å)Experimental (XRD)
Bond Length C3-S1.67 (C=S)1.75 (C-S)1.68
N2-C31.381.321.37
N4-C31.361.351.35
Bond Angle N2-C3-N4104.5°110.2°105.1°

Note: The close agreement between Thione (Calc.) and Experimental values confirms the predominance of the thione tautomer in the solid state.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies determine the chemical reactivity and kinetic stability.

  • HOMO: Localized primarily on the Sulfur atom and the triazole ring nitrogen, acting as the electron donor (nucleophilic attack).

  • LUMO: Distributed over the triazole ring carbon and nitrogen atoms, acting as the electron acceptor (electrophilic attack).

Global Reactivity Descriptors: Using Koopmans' theorem, we derive the following parameters (typical values for MMTZ at B3LYP/6-311++G(d,p)):

DescriptorFormulaTypical Value (eV)Significance
Energy Gap (

)

4.50 – 5.20Indicates high chemical stability (hard molecule).
Ionization Potential (I)

~6.8Energy required to remove an electron.
Electron Affinity (A)

~1.6Energy released when adding an electron.
Chemical Hardness (

)

~2.6Resistance to charge transfer.
Tautomerization Pathway

The transition between thione and thiol involves a proton transfer. The transition state (TS) usually involves a four-membered ring strain, resulting in a high energy barrier.

Tautomerism Thione Thione Form (Global Minimum) 0.0 kcal/mol TS Transition State (Proton Transfer) ~35-40 kcal/mol Thione->TS Activation TS->Thione Thiol Thiol Form (Local Minimum) +15 kcal/mol TS->Thiol Relaxation Thiol->TS Reverse

Figure 2: Energy landscape of the 1,3-proton shift tautomerization in MMTZ.

Spectroscopic Validation

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental FT-IR or Raman data. A scaling factor (typically 0.961–0.967 for B3LYP) is applied to correct for anharmonicity.

Diagnostic Vibrational Modes:

  • 
    (N-H):  A strong band around 3100–3200 cm⁻¹ . Its presence confirms the thione form.[6][8]
    
  • 
    (S-H):  A weak band around 2500–2600 cm⁻¹ . Its absence in solid-state spectra usually rules out the thiol form.
    
  • 
    (C=S):  A characteristic band around 1280–1300 cm⁻¹ , specific to the thione tautomer.
    
  • 
    (C-S):  Appears at lower frequencies (600–700 cm⁻¹ ) if the thiol form is present.
    

Applications in Drug Design & Corrosion Inhibition

Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for non-covalent interactions:

  • Negative Potential (Red): Concentrated on the Sulfur (thione) and Nitrogen (N2) atoms. These are preferred sites for electrophilic attack or metal coordination (e.g., binding to Fe surface in corrosion inhibition).

  • Positive Potential (Blue): Concentrated on the Methyl group protons and the N-H proton , serving as hydrogen bond donors.

Docking Implications

In drug development, MMTZ derivatives often target enzymes like lanosterol 14


-demethylase  (antifungal target). The stable thione form should be used as the ligand input for molecular docking studies (e.g., using AutoDock Vina) to ensure accurate binding pose prediction.

References

  • Seyfi, S. et al. (2021).[9] "Theoretical Investigation of 4-Methyl-4H-1, 2, 4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium (II) Complexes." Inorganic Chemistry Research. Link

  • Gökce, H. et al. (2018). "Thiol–thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Journal of Molecular Structure. Link

  • Al-Wahaibi, L.H. et al. (2020). "Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)." ACS Omega. Link

  • Gladis, J.M. et al. (2025). "Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and SERS Study Aided by DFT." ResearchGate.[9] Link

  • Srivastava, A.K. et al. (2018). "Structures, vibrational spectra and HOMO-LUMO analysis of 3-Mercapto-4-methyl-4H-1, 2, 4-triazole: an organic electroluminescent materials." ResearchGate.[9] Link

Sources

Frontier Molecular Orbital Analysis of Substituted 1,2,4-Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, serving as the core for blockbuster antifungal agents like Fluconazole and Itraconazole. However, the rational design of new derivatives requires more than structural intuition; it demands a rigorous understanding of electronic behavior.

This guide details the protocol for Frontier Molecular Orbital (FMO) analysis of substituted 1,2,4-triazoles. By quantifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict chemical reactivity, kinetic stability, and biological interaction potential. This document moves beyond basic theory to provide a self-validating computational workflow using Density Functional Theory (DFT).

Theoretical Foundation

The Tautomerism Challenge

Before any FMO calculation can proceed, the correct tautomeric form must be established. 1,2,4-triazoles exist in dynamic equilibrium between the 1H-, 2H-, and 4H-tautomers.

  • Critical Insight: In the gas phase and polar solvents, the 1H-tautomer is generally the most stable species. Failure to optimize the correct tautomer renders subsequent FMO analysis invalid.

FMO Theory & Koopmans’ Approximation

According to Koopmans’ theorem , the energies of the frontier orbitals correspond to the ionization potential (


) and electron affinity (

):
  • HOMO Energy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Represents the ability to donate an electron (Nucleophilicity). 
    
    
    
  • LUMO Energy (

    
    ):  Represents the ability to accept an electron (Electrophilicity). 
    
    
    
  • The Band Gap (

    
    ): 
    
    
    
    .[1] A large gap implies high kinetic stability (hard molecule), while a small gap implies high polarizability and reactivity (soft molecule).

Computational Protocol (The Workflow)

This protocol utilizes DFT at the B3LYP/6-311++G(d,p) level of theory.[2][3][4] This basis set includes diffuse functions (++) critical for accurately modeling the lone pair electrons on the triazole nitrogens.

Step 1: Geometry Optimization & Tautomer Validation

Input: 3D structure of the substituted triazole. Method: DFT/B3LYP/6-311++G(d,p).[2][4] Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic biological environments. Validation: Ensure no imaginary frequencies (NImag=0) in the vibrational analysis.

Step 2: Frontier Orbital Extraction

Extract the eigenvalues for HOMO and LUMO from the checkpoint file (.chk) or log file.

  • Note: For triazoles with electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ), check LUMO+1 as well, as near-degenerate orbitals can affect reactivity.
Step 3: Calculation of Global Reactivity Descriptors

Using the energies derived in Step 2, calculate the descriptors that correlate with biological activity.

DescriptorSymbolFormulaPhysical Meaning
Energy Gap


Kinetic stability; resistance to charge transfer.
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to deformation of electron cloud.
Chemical Potential


Tendency of electrons to escape.
Electrophilicity Index


Capacity to accept electrons (crucial for drug-receptor binding).

Visualization of the Workflow

The following diagram outlines the logical progression from structural input to QSAR (Quantitative Structure-Activity Relationship) correlation.

FMO_Workflow Input Input Structure (Substituted 1,2,4-Triazole) Tautomer Tautomer Check (1H vs 2H vs 4H) Input->Tautomer Opt Geometry Optimization B3LYP/6-311++G(d,p) Solvent: IEF-PCM Tautomer->Opt Freq Freq Calculation (Check NImag=0) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) FMO_Extract Extract FMO Energies (HOMO / LUMO) Decision->FMO_Extract No (Stable Min) Calc Calculate Descriptors (Hardness, Electrophilicity) FMO_Extract->Calc QSAR Correlate with Bioactivity (MIC) Calc->QSAR

Figure 1: Self-validating computational workflow for FMO analysis of triazole derivatives.

Mechanistic Insights & Biological Correlation

The Role of Substituents

The electronic nature of the substituent at the C3 or C5 position of the triazole ring dictates the FMO profile:

  • Electron Donating Groups (EDG): Groups like

    
    , 
    
    
    
    , or
    
    
    destabilize the HOMO (raise its energy). This makes the molecule a better nucleophile, potentially increasing interactions with electrophilic residues in the target protein (e.g., CYP51 in fungi).
  • Electron Withdrawing Groups (EWG): Groups like

    
     or 
    
    
    
    stabilize the LUMO (lower its energy). This increases the Electrophilicity Index (
    
    
    )
    , facilitating attack by nucleophilic centers.
Correlating Gap to Antifungal Activity

In the context of antifungal 1,2,4-triazoles (e.g., Fluconazole analogs), a lower HOMO-LUMO gap often correlates with higher biological activity.

  • Mechanism: A smaller gap facilitates Charge Transfer (CT) interactions between the drug (inhibitor) and the heme iron or amino acid residues of the fungal Lanosterol 14

    
    -demethylase enzyme.
    
  • Observation: High-activity compounds frequently exhibit a "soft" character (low

    
    ), allowing them to polarize and fit the enzyme active site more effectively than "hard" analogs.
    

Experimental Validation

Computational predictions must be grounded in physical reality. Two primary methods validate FMO calculations:

  • UV-Vis Spectroscopy: The experimental band gap (

    
    ) can be approximated from the absorption edge (
    
    
    
    ) of the UV-Vis spectrum:
    
    
    Protocol: Dissolve the triazole derivative in the same solvent used for the PCM calculation (e.g., DMSO). Compare
    
    
    with the calculated
    
    
    .[5] A deviation of < 0.3 eV indicates a robust model.
  • Cyclic Voltammetry (CV): CV measures oxidation (

    
    ) and reduction (
    
    
    
    ) potentials directly, which correspond to HOMO and LUMO levels respectively.

Reactivity Pathway Visualization

Reactivity_Logic Substituent Substituent Effect EWG EWG (-NO2, -CF3) Lowers LUMO Substituent->EWG EDG EDG (-NH2, -OMe) Raises HOMO Substituent->EDG Gap HOMO-LUMO Gap (ΔE) EWG->Gap Compresses EDG->Gap Compresses Soft Small Gap (Soft Molecule) Gap->Soft < 4.0 eV Hard Large Gap (Hard Molecule) Gap->Hard > 5.0 eV BioAct High Polarizability Enhanced Enzyme Binding Soft->BioAct Stable High Kinetic Stability Lower Reactivity Hard->Stable

Figure 2: Logic flow connecting substituent electronic effects to biological outcomes.

References

  • El Addali, A., et al. (2024).[6] "Study of the protonation of 1,2,4-triazole: DFT calculations." Journal of Chemistry and Technologies, 32(4), 949-957.[6]

  • Pylypenko, O. O., et al. (2023).[7] "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." Structural Chemistry, 34, 181–192.[7]

  • Sun, G. X., et al. (2014). "Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety." International Journal of Molecular Sciences, 15.

  • Al-Wabli, R. I., et al. (2022). "Novel 1,2,4-Triazoles as Antifungal Agents." BioMed Research International, 2022.

  • Parr, R. G., et al. (1999). "Electrophilicity Index."[2] Journal of the American Chemical Society, 121(9), 1922–1924.

Sources

Methodological & Application

Technical Application Note: Optimized Synthesis of 4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

This application note details the optimized synthesis protocol for 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (MW: 205.28 g/mol ). 1,2,4-Triazole-3-thiols are a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern—a p-tolyl group at position 5 and a methyl group at position 4—enhances lipophilicity and target binding affinity compared to the unsubstituted phenyl analogs.

This protocol utilizes a robust, two-stage convergent synthesis:

  • Nucleophilic Addition: Condensation of 4-methylbenzhydrazide with methyl isothiocyanate.

  • Base-Catalyzed Cyclodehydration: Intramolecular ring closure of the thiosemicarbazide intermediate.

Key Advantages of this Protocol:

  • High Atom Economy: Minimal byproduct formation.

  • Scalability: Suitable for gram-to-multigram scale synthesis.

  • Purification: Relies on precipitation and recrystallization, avoiding tedious chromatography.

Chemical Pathway & Mechanism[1][2][3]

Reaction Scheme

The synthesis proceeds through the formation of an acylthiosemicarbazide intermediate, followed by base-mediated cyclization.[1]

Step 1: 4-Methylbenzhydrazide + Methyl isothiocyanate


 1-(4-Methylbenzoyl)-4-methylthiosemicarbazide
Step 2:  1-(4-Methylbenzoyl)-4-methylthiosemicarbazide 

this compound
Mechanistic Insight

The cyclization (Step 2) is the critical thermodynamic step. In the presence of a strong base (NaOH), the amide nitrogen (N2 of the hydrazine moiety) is deprotonated. This nucleophile attacks the thiocarbonyl carbon, forming the 5-membered ring. Subsequent elimination of a water molecule drives the formation of the aromatic triazole system.

Note on Tautomerism: While named as a thiol (-SH), this compound exists in equilibrium with its thione (NH/C=S) tautomer. In the solid state, the thione form often predominates, while the thiol form is reactive in S-alkylation reactions.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
4-Methylbenzhydrazide 3619-22-5>98%Starting Material (Scaffold)
Methyl isothiocyanate 556-61-6>97%Electrophile (N4/C3 Source)
Ethanol (Absolute) 64-17-5ACS GradeSolvent
Sodium Hydroxide (NaOH) 1310-73-2PelletsCyclization Catalyst
Hydrochloric Acid (HCl) 7647-01-037%Precipitation/Workup
Equipment
  • Reaction Vessel: 100 mL or 250 mL Round Bottom Flask (2-neck).

  • Temperature Control: Magnetic stirrer with heating block/oil bath and reflux condenser.

  • Filtration: Buchner funnel, vacuum pump.

  • Analysis: Melting point apparatus, NMR tubes.

Experimental Protocol

Step 1: Synthesis of 1-(4-methylbenzoyl)-4-methylthiosemicarbazide

Objective: To couple the hydrazide with the isothiocyanate.

  • Preparation: In a 100 mL round bottom flask, dissolve 4-methylbenzhydrazide (1.50 g, 10 mmol) in absolute ethanol (20 mL). Slight warming may be required to achieve full dissolution.

  • Addition: Add methyl isothiocyanate (0.80 g, 11 mmol, 1.1 eq) dropwise to the solution.

    • Safety Note: Methyl isothiocyanate is a lachrymator and highly toxic. Perform this step in a fume hood.

  • Reaction: Reflux the mixture with stirring for 3–4 hours .

    • Monitoring: Monitor reaction progress by TLC (Mobile phase: CHCl₃:MeOH 9:1). The starting hydrazide spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature and then refrigerate at 4°C for 2 hours. The thiosemicarbazide intermediate will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Expected Yield: 85–95%.

    • Checkpoint: Proceed to Step 2 only if the intermediate is isolated.

Step 2: Cyclization to this compound

Objective: Intramolecular ring closure.

  • Dissolution: Transfer the dried thiosemicarbazide intermediate (from Step 1) into a 100 mL round bottom flask.

  • Base Hydrolysis: Add 2N NaOH solution (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours . The solution should become clear as the reaction proceeds and the triazole salt forms.

  • Workup: Cool the solution to room temperature. Filter off any insoluble impurities if necessary.

  • Precipitation: Acidify the filtrate carefully with 10% HCl (dropwise) to pH 3–4.

    • Observation: A white to off-white solid (the thiol) will precipitate immediately upon acidification.

    • Caution: Perform acidification in a fume hood; small amounts of H₂S or other sulfur byproducts may be released (though minimal in this specific pathway).

  • Final Isolation: Filter the crude product and wash thoroughly with cold water to remove excess acid and salts.

  • Purification: Recrystallize from ethanol/water (1:1) or pure ethanol to obtain analytical grade crystals.

Quality Control & Characterization

Target Specifications:

ParameterSpecificationMethod
Appearance White to pale yellow crystalsVisual
Melting Point 175–185°C (Derivative dependent)Capillary Method
Yield 70–85% (Overall)Gravimetric

Spectral Validation (Expected Data):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.35 ppm (s, 3H, Ar-CH₃ )
      
    • 
       3.55 ppm (s, 3H, N-CH₃ )
      
    • 
       7.30–7.60 ppm (m, 4H, Ar-H , AA'BB' system)
      
    • 
       13.60–13.80 ppm (s, 1H, SH , broad, exchangeable with D₂O)
      
  • IR (KBr, cm⁻¹):

    • 2550–2600 cm⁻¹ (S-H stretch, weak)

    • 1610 cm⁻¹ (C=N stretch)

    • 1500–1550 cm⁻¹ (C=C aromatic)

Visualization of Workflows

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: 4-Methylbenzhydrazide Methyl Isothiocyanate Step1 Step 1: Condensation (Reflux in Ethanol, 3-4h) Start->Step1 Inter Intermediate: Thiosemicarbazide Step1->Inter Precipitation & Filtration Step2 Step 2: Cyclization (2N NaOH, Reflux 4h) Inter->Step2 Workup Workup: Acidify with HCl (pH 3-4) Step2->Workup Clear Solution Product Final Product: 4-methyl-5-(4-methylphenyl)- 4H-1,2,4-triazole-3-thiol Workup->Product Recrystallization

Caption: Step-by-step workflow for the synthesis of the target triazole-thiol.

Mechanistic Pathway (Simplified)

Mechanism Reactants Hydrazide + Isothiocyanate Addition Nucleophilic Addition Reactants->Addition Intermediate Thiosemicarbazide Addition->Intermediate Base Base (NaOH) Deprotonation Intermediate->Base Cyclization Intramolecular Attack Base->Cyclization Product Triazole-3-thiol Cyclization->Product - H2O

Caption: Mechanistic pathway highlighting the critical cyclodehydration step.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or solubility issues.Increase reflux time; ensure ethanol is anhydrous.
Product is Oily/Sticky Impurities or incomplete cyclization.Recrystallize twice from Ethanol/Water. Scratch flask to induce nucleation.
Low Melting Point Moisture or solvent retention.Dry product in a vacuum oven at 50°C for 6 hours.
No Precipitation (Step 2) pH not low enough.Check pH with paper; ensure pH is < 4. Cool the solution in an ice bath.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives. Nucleosides, Nucleotides & Nucleic Acids. (General method for triazole synthesis).[2]

  • ResearchGate. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol Compound Summary. Retrieved from [Link]

(Note: Specific melting points and spectral data are derived from the general behavior of the 4-alkyl-5-aryl-1,2,4-triazole-3-thiol class as exact literature values for this specific methyl/p-tolyl derivative may vary slightly by source.)

Sources

Application Note: Alkaline Cyclization of Thiosemicarbazides to 1,2,4-Triazoles

[1][2][3]

Abstract & Strategic Relevance

The 1,2,4-triazole moiety is a "privileged scaffold" in modern medicinal chemistry, serving as a core pharmacophore in blockbuster antifungal drugs (e.g., Fluconazole, Itraconazole) and emerging oncology therapeutics.[1] This Application Note details the alkaline cyclization of 1-acyl-4-substituted thiosemicarbazides , a robust method to generate 1,2,4-triazole-3-thiols (thiones) .

Unlike acid-catalyzed pathways which favor 1,3,4-thiadiazoles, the alkaline route described here leverages specific base-mediated tautomerization to ensure regioselective formation of the triazole ring. This protocol offers high reproducibility, scalability, and a direct route to synthesizing bioisosteres of amides and esters.

Mechanistic Insight: The "Selectivity Switch"

Understanding the mechanism is critical for troubleshooting and optimization. The cyclization of acyl-thiosemicarbazides is pH-dependent, acting as a "chemical switch" between two heterocycles.

The Divergent Pathway
  • Acidic Media: The carbonyl oxygen acts as a nucleophile attacking the thiocarbonyl carbon, leading to 1,3,4-thiadiazoles .

  • Alkaline Media (This Protocol): The thioamide nitrogen (

    
    ) acts as a nucleophile attacking the carbonyl carbon, leading to 1,2,4-triazoles .
    
Reaction Pathway Diagram

The following diagram illustrates the base-mediated activation energy barrier crossing that favors the triazole product.

GStart1-Acyl-4-SubstitutedThiosemicarbazideBaseBase (OH-)DeprotonationStart->BaseInterIntermediateThio-Enolate AnionBase->Inter TautomerizationCycloIntramolecularNucleophilic Attack(N4 attacks C=O)Inter->Cyclo Ring ClosureDehydDehydration(- H2O)Cyclo->DehydProduct1,2,4-Triazole-3-thiol(Thione Tautomer)Dehyd->Product Irreversible

Figure 1: Mechanistic pathway of the alkaline cyclodehydration. The base activates the thioamide nitrogen, driving the attack on the carbonyl carbon.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for the synthesis of 4-phenyl-5-(substituted)-4H-1,2,4-triazole-3-thiols . It has been validated for scales ranging from 1 mmol to 100 mmol.

Materials & Reagents[5][6]
  • Precursor: 1-Acyl-4-substituted thiosemicarbazide (synthesized via hydrazide + isothiocyanate).[2]

  • Base: 2N or 4N Sodium Hydroxide (NaOH) aqueous solution.

  • Solvent: Ethanol (optional co-solvent if solubility is poor).

  • Acid: Hydrochloric acid (HCl), concentrated or 6N.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH paper/meter.

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a round-bottom flask, suspend 1.0 equivalent of the appropriate 1-acyl-4-substituted thiosemicarbazide in 2N NaOH solution (use 10 mL of base per 1 gram of starting material).

    • Note: If the starting material is highly lipophilic, add Ethanol (10-20% v/v) to aid wetting, but pure aqueous base is preferred for higher temperatures.

Step 2: Cyclization (Reflux)

  • Heat the mixture to reflux (approx. 100°C) with stirring.

  • Maintain reflux for 3 to 4 hours .

    • Visual Check: The suspension should dissolve into a clear solution as the reaction proceeds and the salt of the triazole forms.

    • Monitoring: Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1). The starting material spot (usually lower Rf) should disappear.

Step 3: Workup & Precipitation

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a Celite pad or filter paper to remove any insoluble impurities (dust/unreacted solids).

  • Critical Step: Place the filtrate in an ice bath. Slowly add HCl dropwise with vigorous stirring.

  • Acidify to pH 2–3 .

    • Observation: A heavy precipitate (the free thiol/thione) will form immediately upon acidification.

    • Why pH 2? The pKa of the triazole thiol is typically around 5-6. You must go significantly below this to ensure full protonation and maximum yield.

Step 4: Purification

  • Filter the precipitate using vacuum filtration.

  • Wash the solid with cold water (2x) to remove excess acid and salts.

  • Recrystallize from Ethanol/Water (1:1) or pure Ethanol depending on the hydrophobicity of the R-groups.

Workflow Visualization

WorkflowSetupSuspend Thiosemicarbazidein 2N NaOHRefluxReflux at 100°C(3-4 Hours)Setup->RefluxCheckCheck Clarity & TLC(Clear Solution = Success)Reflux->CheckAcidifyCool & Acidify with HClto pH 2-3Check->AcidifyIsolateFilter PrecipitateRecrystallize (EtOH)Acidify->Isolate

Figure 2: Operational workflow for the synthesis of 1,2,4-triazole-3-thiols.

Optimization & Troubleshooting Guide

Base Selection Matrix

While NaOH is standard, sensitive substrates may require milder bases.

Base ReagentConcentrationTemperatureApplication Note
NaOH / KOH 2N - 4NReflux (100°C)Standard. Best for stable alkyl/aryl substituents. Highest yield.
Na2CO3 SaturatedRefluxMilder. Use if the amide bond in the precursor is hydrolysis-prone.
NaHCO3 SaturatedRefluxVery mild. Often incomplete cyclization; may require longer times (8+ hrs).
Et3N / Pyridine Neat/SolventRefluxNon-aqueous alternative. Used when water solubility is a major issue.
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Product is "Gummy" or Oily Incomplete protonation or impurities.Cool the mixture further (0°C) before filtering. Recrystallize from Ethanol/Water.
Low Yield Hydrolysis of the hydrazide bond.The base concentration was too high or reflux too long. Reduce NaOH to 1M or try Na2CO3.
Formation of Thiadiazole Acid contamination or wrong pH.Ensure the reaction remained basic (pH > 10) throughout the reflux.
Starting Material Remains Steric hindrance.[3]Increase reflux time to 6-8 hours or use a higher boiling solvent (e.g., Ethylene Glycol).

Applications in Drug Discovery[6]

The 1,2,4-triazole ring is a cornerstone in antifungal and anticancer research.

  • Antifungal Agents: The triazole nitrogen (

    
    ) binds to the heme iron of the fungal enzyme lanosterol 14
    
    
    -demethylase (CYP51)
    , inhibiting ergosterol biosynthesis [1, 2].[1]
  • Anticancer Agents: 1,2,4-triazole-3-thiol derivatives function as inhibitors of EGFR and VEGFR kinases. The thiol group allows for further functionalization (S-alkylation) to create thioethers, which often show improved lipophilicity and metabolic stability [3].

References

  • Mechanistic Pathways: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[4] (2025).[1][4][5][6][7] MDPI.[4] [Link]

  • Antifungal Mechanism: An insight on medicinal attributes of 1,2,4-triazoles. (2025).[1][4][5][6][7] PMC - NCBI.[1] [Link]

  • Cyclization Selectivity: Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors.[8] (2024).[9][8] PubMed.[1] [Link]

  • Synthetic Protocols: 1,2,4-Triazole-3(5)-thiol - Organic Syntheses Procedure. Organic Syntheses.[9][5] [Link]

Application Note: One-Pot Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2,4-triazole-3-thiol (or thione) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal (e.g., Fluconazole analogs), anticancer, and anti-inflammatory therapeutics.[1] The presence of the sulfur moiety at position 3 and variable substituents at positions 4 and 5 allows for high-affinity binding to biological targets via hydrogen bonding and


-stacking interactions.[1]

Traditional synthesis often involves multi-step isolation of moisture-sensitive intermediates (acyl thiosemicarbazides).[1] This Application Note details a robust One-Pot, Two-Stage Protocol that eliminates intermediate isolation, maximizing yield and minimizing solvent waste. We present two methodologies: a Standard Thermal Reflux for scalability and a Microwave-Assisted protocol for high-throughput library generation.

Mechanistic Pathway[1][2][3]

Understanding the reaction kinetics is vital for troubleshooting.[1] The synthesis proceeds through a nucleophilic addition followed by a base-catalyzed intramolecular cyclodehydration.[1]

Reaction Logic[1][2][3][4][5]
  • Nucleophilic Addition: The terminal nitrogen of the acid hydrazide attacks the electrophilic carbon of the isothiocyanate.[1]

  • Intermediate Formation: An acyl thiosemicarbazide intermediate forms. In this one-pot method, this species is not isolated.[1]

  • Cyclodehydration: Under basic conditions (OH⁻), the intermediate undergoes ring closure.[1]

  • Tautomerization: The product exists in equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione often predominating in solution, while the thiol form is trapped upon acidification.[1]

Pathway Visualization[1]

TriazoleSynthesis Reactants Acid Hydrazide (R1-CONHNH2) + Isothiocyanate (R2-NCS) Intermed Acyl Thiosemicarbazide (Intermediate) Reactants->Intermed Nucleophilic Addition (Reflux/MW) Transition Cyclization Transition State Intermed->Transition Dehydration Base Base Catalyst (NaOH/KOH) Base->Transition Catalysis Product 4,5-Disubstituted- 1,2,4-Triazole-3-Thiol Transition->Product - H2O Ring Closure Product->Product Thione-Thiol Tautomerism

Figure 1: Mechanistic flow of the one-pot synthesis. The base catalyst is critical for the dehydration step that drives ring closure.[1]

Protocol A: Standard Thermal Reflux (Scale-Up Ready)[1]

This protocol is optimized for gram-scale synthesis where reaction monitoring and purity are prioritized over speed.[1]

Reagents & Equipment[1][4][6][7][8][9]
  • R1-Hydrazide: 1.0 equivalent (eq)[1]

  • R2-Isothiocyanate: 1.1 eq

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) - anhydrous preferred.[1]

  • Base: 2N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

  • Workup: 10% Hydrochloric Acid (HCl).[1]

Step-by-Step Methodology
  • Addition Phase:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Acid Hydrazide in EtOH (10 mL/mmol).

    • Add 1.1 eq of Isothiocyanate dropwise at room temperature.

    • Checkpoint: A precipitate (thiosemicarbazide) may form.[1] Do not filter.

  • Reflux Phase 1 (Formation):

    • Heat the mixture to reflux (78°C for EtOH) for 1–2 hours.

    • TLC Check: Verify consumption of hydrazide (Mobile phase: CHCl₃:MeOH 9:1).[1]

  • Cyclization Phase:

    • Add 2N NaOH (2.0 eq) directly to the hot reaction mixture.

    • Continue reflux for an additional 3–4 hours.

    • Observation: The reaction mixture should become clear/homogeneous as the triazole salt forms.[1]

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour the solution into crushed ice (approx. 5x reaction volume).

    • Acidify dropwise with 10% HCl to pH 2–3.[1]

    • Result: The target thiol will precipitate as a solid.[1]

    • Filter, wash with cold water, and recrystallize from EtOH/Water.[1]

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Ideal for medicinal chemistry library generation.[1] This method exploits the polarity of the transition state, significantly accelerating the rate-limiting dehydration step.[1]

Parameters
  • Power: Variable (start at 150W).

  • Temperature: 100–120°C.[1]

  • Time: 10–20 minutes.

  • Vessel: Sealed microwave-transparent vial (e.g., Pyrex).[1]

Methodology
  • Preparation:

    • Mix Acid Hydrazide (1.0 mmol) and Isothiocyanate (1.1 mmol) in 2 mL of EtOH in a microwave vial.

    • Add 10% KOH (1.0 mL) immediately (One-Shot addition).

  • Irradiation:

    • Seal the vial.[1]

    • Irradiate at 100°C for 5 minutes.

    • Pause: Check pressure and stir.[1]

    • Irradiate for an additional 5–10 minutes.

  • Isolation:

    • Transfer the mixture to a beaker containing ice water.

    • Acidify with dilute HCl.[1]

    • Filter the precipitate.[1]

Comparative Data & Troubleshooting

Yield Comparison: Conventional vs. Microwave[1][10][11][12]
Substituent (R1 / R2)Conventional Yield (%)Time (Conv)Microwave Yield (%)Time (MW)
Phenyl / Phenyl72%6 hrs88%12 min
4-Cl-Phenyl / Ethyl68%5 hrs85%10 min
Pyridyl / Phenyl65%8 hrs81%15 min
Methyl / Allyl55%6 hrs78%10 min
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete cyclization (Intermediate stuck).Increase reflux time after base addition. Ensure pH is <3 during workup.
Oily Product Impurities or solvent trapping.[1]Cool the acidified mixture to 0°C for 2 hours. Scratch glass to induce nucleation.[1] Recrystallize from EtOH.
S-Alkylation By-products Reaction with electrophiles in situ.Ensure all alkyl halides are absent.[1] Use clean glassware.
Desulfurization Oxidation of thiol.[1]Perform reaction under Nitrogen (

) atmosphere.[1] Avoid prolonged heating >120°C.

References

  • Microwave-Assisted Synthesis Review: Swami, S., et al. (2025).[1][2] "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods." RSC Advances.

  • Direct Synthesis from Carboxylic Acids: Kalinina, T., et al. (2025).[1] "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." Molecules.

  • Biological Activity & Base Catalysis: Nadeem, H., et al. (2013).[1] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology. [1]

  • Solid Support Synthesis: Rostamizadeh, S., et al. (2025).[1] "A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation." ResearchGate.[1]

Sources

S-alkylation of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol for derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: S-Alkylation of 4-Methyl-5-p-Tolyl-4H-1,2,4-Triazole-3-Thiol

Abstract

This technical guide details the strategic synthesis and functionalization of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol , a privileged scaffold in medicinal chemistry. We provide a comprehensive analysis of the S-alkylation pathway, contrasting conventional reflux methodologies with microwave-assisted green chemistry protocols. Emphasis is placed on controlling regioselectivity (S- vs. N-alkylation), optimizing yield, and validating structural integrity via spectroscopic analysis. These protocols are designed for researchers developing novel antimicrobial and anticancer agents.

Introduction & Strategic Significance

The 1,2,4-triazole nucleus is a cornerstone of modern pharmacophores, present in blockbuster drugs like Fluconazole and Letrozole. The specific derivative 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol combines a lipophilic tolyl group with a reactive thiol handle, making it an ideal precursor for structure-activity relationship (SAR) studies.

Key Applications:

  • Antimicrobial Agents: S-alkylated derivatives often exhibit potent inhibition of S. aureus and C. albicans by disrupting cell wall synthesis (sterol 14

    
    -demethylase inhibition).
    
  • Anticancer Therapeutics: Thio-ether linkers can enhance binding affinity to tubulin or specific kinase domains.

  • Anti-inflammatory: Modulation of COX-2 pathways via specific steric arrangements of the S-substituent.

Reaction Mechanism & Regioselectivity

The critical challenge in alkylating 1,2,4-triazole-3-thiols is controlling regioselectivity. These molecules exhibit thione-thiol tautomerism .

  • Thione Form: Predominant in neutral solution; favors N-alkylation (less desired).

  • Thiolate Form: Generated in basic conditions; the sulfur atom becomes a "soft" nucleophile, highly selective for "soft" electrophiles (alkyl halides), driving S-alkylation .

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Thione Thione Form (Neutral) Thiol Thiol Form (Tautomer) Thione->Thiol Equilibrium Anion Thiolate Anion (Nucleophile) Thiol->Anion Deprotonation Base Base (KOH/Et3N) Base->Anion S_Product S-Alkylated Product (Major) Anion->S_Product SN2 Attack (Soft-Soft) N_Product N-Alkylated Product (Minor/Side) Anion->N_Product Hard-Hard Interaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->S_Product

Caption: Mechanistic pathway showing the base-mediated shift to the thiolate anion, favoring S-alkylation over N-alkylation.

Experimental Design Strategy

Successful synthesis requires careful selection of reaction parameters to maximize the S-alkylated product.

ParameterRecommended ChoiceScientific Rationale
Solvent Ethanol (EtOH) or DMFEtOH: Protic solvent supports SN2 mechanism and is eco-friendly. DMF: Enhances nucleophilicity for unreactive halides.
Base KOH or K₂CO₃Strong enough to deprotonate the thiol (-SH pKa ~6-7) but mild enough to prevent ring degradation.
Stoichiometry 1.0 eq Thiol : 1.1 eq R-XSlight excess of alkyl halide ensures complete conversion of the thiol.
Catalyst TBAI (Optional)Tetrabutylammonium iodide (Phase Transfer Catalyst) accelerates reaction in heterogeneous systems (e.g., Acetone/K₂CO₃).

Detailed Protocols

Protocol A: Conventional S-Alkylation (Standard Reflux)

Best for bulk synthesis and thermally stable substrates.

Reagents:

  • 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol (1.0 mmol)

  • Alkyl Halide (e.g., Benzyl chloride, Ethyl bromide) (1.1 mmol)

  • Potassium Hydroxide (KOH) (1.1 mmol)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the triazole-thiol in 15 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add a solution of KOH (1.1 mmol dissolved in 5 mL ethanol) dropwise. Stir for 15 minutes at room temperature. Observation: The solution may clear as the salt forms.

  • Alkylation: Add the alkyl halide (1.1 mmol) slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Evaporate the solvent under reduced pressure. Pour the residue into crushed ice (50 g).

  • Isolation: The solid product will precipitate. Filter the precipitate, wash with cold water (3 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for high-throughput screening and library generation.

Reagents:

  • Triazole-thiol (1.0 mmol)

  • Alkyl Halide (1.1 mmol)

  • K₂CO₃ (anhydrous, 1.2 mmol)

  • Solvent: Acetone or Ionic Liquid ([bmim]PF6)

Step-by-Step Procedure:

  • Loading: In a microwave-safe vial (10 mL), mix the triazole-thiol, alkyl halide, and K₂CO₃.

  • Solvent: Add 2-3 mL of acetone (or 0.5 mL ionic liquid). Cap the vial.

  • Irradiation: Irradiate at 300W, 60–80°C for 5–10 minutes.

  • Workup:

    • If Acetone: Pour into water, filter precipitate.

    • If Ionic Liquid: Extract with diethyl ether; the ionic liquid can be recycled.

  • Yield: Typically 85–95% yield with significantly reduced reaction time compared to Protocol A.

Characterization & Validation

To ensure the integrity of the S-alkylated product, specific spectral signatures must be verified.

1. IR Spectroscopy (FT-IR):

  • Target Signal: Disappearance of the S-H stretch (approx. 2550–2600 cm⁻¹).

  • Confirmation: Appearance of C-S stretch (approx. 600–700 cm⁻¹) and retention of the C=N ring stretch (1580–1620 cm⁻¹).

2. ¹H NMR Spectroscopy (DMSO-d₆):

  • Key Shift: Disappearance of the broad singlet at δ 13.0–14.0 ppm (SH proton).

  • New Peak: Appearance of the alkyl group protons attached to sulfur.

    • Example (S-CH₃): Singlet at δ 2.5–2.8 ppm .

    • Example (S-CH₂-Ph): Singlet at δ 4.2–4.5 ppm .

  • Scaffold Check: The p-tolyl methyl group (δ 2.3 ppm) and N-methyl group (δ 3.4–3.6 ppm) should remain intact.

3. Mass Spectrometry (ESI-MS):

  • Observe the molecular ion peak [M+H]⁺ .

  • Example: If R = Benzyl (C₇H₇), Mass = Parent (205) + Benzyl (91) - H (1) = 295.

Workflow Visualization

ExperimentalWorkflow Start Start: 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol Activation Activation: Add Base (KOH/K2CO3) Form Thiolate Anion Start->Activation Reaction Reaction: Add Alkyl Halide (Reflux or Microwave) Activation->Reaction Monitor TLC Monitoring (Hexane:EtOAc) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: Pour into Ice Water Filter Precipitate Monitor->Workup Complete Validation Validation: NMR, IR, MS (Check for S-H disappearance) Workup->Validation

Caption: Operational workflow for the synthesis and validation of S-alkylated triazole derivatives.

References

  • Al-Soud, Y. A., et al. (2025). "Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters." ResearchGate.[1] Available at: [Link]

  • Kucukguzel, I., et al. (2021).[2] "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones." MDPI Molecules. Available at: [Link]

  • Rezaei, Z., et al. (2025).[3][4] "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." ResearchGate.[1] Available at: [Link]

  • Valicsek, V. S., & Badea, V. (2025). "(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol."[5] Molbank. Available at: [Link][2][6][7][8]

Sources

Application Note: Antimicrobial Screening Protocols for Novel 1,2,4-Triazole-3-Thiol Derivatives

[1][2]

Introduction & Chemical Context

The 1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum efficacy against multidrug-resistant (MDR) bacteria (e.g., MRSA, P. aeruginosa) and pathogenic fungi (C. albicans). The pharmacophore combines the enzymatic binding potential of the triazole ring (often targeting lanosterol 14α-demethylase in fungi or DNA gyrase in bacteria) with the redox-active and metal-chelating properties of the thiol group.

However, these compounds present unique challenges in bioassays:

  • Solubility: High lipophilicity often leads to precipitation in aqueous media (Mueller-Hinton Broth), causing false-negative MIC readings.

  • Thiol Oxidation: The free thiol (-SH) group is prone to rapid oxidation into disulfide dimers (-S-S-) in aerobic conditions, potentially altering biological activity before the assay begins.

  • Colorimetric Interference: Many triazole derivatives absorb UV-Vis light, interfering with standard optical density (

    
    ) measurements.
    

This guide details a self-validating screening protocol designed specifically to overcome these physicochemical hurdles.

Pre-Analytical Phase: Compound Handling

Objective: Ensure the compound tested is chemically stable and soluble at the point of inoculation.

A. Solvent Selection & Stock Preparation

Standard aqueous dilution fails for these compounds. Dimethyl sulfoxide (DMSO) is the required solvent, but its final concentration must be strictly controlled to prevent cytotoxicity or membrane permeabilization artifacts.

  • Stock Concentration: Prepare a 10 mg/mL master stock in 100% sterile DMSO (molecular biology grade).

  • Thiol Protection: Store stocks at -20°C. Avoid repeated freeze-thaw cycles which accelerate disulfide formation.

  • Solubility Check (The "Water Drop" Test): Before committing to a full plate:

    • Add 10 µL of Stock to 990 µL of PBS (pH 7.4).

    • Vortex for 30 seconds.

    • Pass Criteria: Solution remains clear.

    • Fail Criteria: Visible turbidity or precipitate. Action: If precipitation occurs, sonicate for 5 minutes. If it persists, the screening range must be lowered (e.g., max 256 µg/mL).

B. Workflow Visualization

ScreeningWorkflowSynthesisNovel Triazole-ThiolSynthesisStockStock Prep(DMSO, 10mg/mL)Synthesis->StockSolubilitySolubility Check(PBS Drop Test)Stock->SolubilitySolubility->StockFail (Sonicate/Dilute)Screen_PrimaryPrimary Screen(Agar Well Diffusion)Solubility->Screen_PrimaryPassScreen_SecondarySecondary Screen(REMA / MIC)Screen_Primary->Screen_SecondaryZone > 10mmHit_ValHit Validation(Time-Kill / Biofilm)Screen_Secondary->Hit_ValMIC < 64 µg/mL

Figure 1: High-throughput screening cascade for lipophilic triazole-thiol derivatives. This "Fail-Fast" model prioritizes solubility validation before biological testing.

Phase I: Qualitative Primary Screen (Modified Agar Well Diffusion)

Rationale: Standard disk diffusion is unsuitable for novel hydrophobic compounds as they may not diffuse effectively from the paper disk. Agar Well Diffusion allows direct interaction between the solubilized compound and the agar matrix.

Protocol
  • Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Inoculum: Adjust fresh culture to 0.5 McFarland Standard (

    
     CFU/mL). Swab the entire plate surface 3 times (rotating 60° each time) to ensure a confluent lawn.
    
  • Well Creation: Use a sterile 6mm cork borer to punch wells. Remove agar plugs with a sterile needle.

  • Loading:

    • Test: Add 50 µL of compound (100 µg/mL in 1% DMSO/PBS).

    • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Negative Control: 1% DMSO in PBS (Critical to rule out solvent toxicity).

  • Diffusion Step: Leave plates at room temperature for 1 hour before incubation. This allows the lipophilic compound to diffuse before bacterial replication begins.

  • Incubation: 37°C for 18–24 hours.

Interpretation:

  • Measure Zone of Inhibition (ZOI) in millimeters.

  • Selection Criteria: Compounds with ZOI

    
     10mm proceed to Phase II.
    

Phase II: Quantitative Determination (REMA)

Rationale: The Resazurin Microtiter Assay (REMA) is the gold standard for triazole-thiols.

  • Why not standard turbidity? Triazole-thiols often precipitate upon contact with broth, creating "fake turbidity" that mimics bacterial growth.

  • Why Resazurin? It is a redox indicator (Blue/Non-fluorescent

    
     Pink/Fluorescent) that measures metabolic activity, not just optical density. It ignores precipitate.
    
Protocol (Adapted from CLSI M07)

Materials:

  • 96-well microtiter plates (U-bottom).

  • Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Mueller-Hinton Broth (MHB).

Step-by-Step:

  • Dilution Plate: Add 100 µL MHB to columns 2–12.

  • Compound Addition: Add 100 µL of compound stock (adjusted to 2x starting concentration) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Result: Range typically 512 µg/mL

      
       1 µg/mL.
      
  • Controls:

    • Column 11 (Growth Control): Broth + Bacteria + Solvent (no drug).

    • Column 12 (Sterility Control): Broth only.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to

    
     CFU/mL) to columns 1–11.
    
    • Final Volume: 200 µL/well.

    • Final DMSO: Must be

      
       1% v/v.
      
  • Incubation: 37°C for 18–20 hours.

  • Visualization: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.

Data Analysis:

  • Blue: No growth (Inhibition).

  • Pink: Active growth.

  • MIC Definition: The lowest concentration that prevents the color change from blue to pink.[1]

Phase III: Mechanistic Validation (Time-Kill Kinetics)

Rationale: To determine if the hit compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%). This is crucial for triazoles, which can exhibit mixed modalities.

Protocol (CLSI M26)
  • Setup: Prepare 10 mL of MHB containing the compound at 4x MIC .

  • Inoculum: Inoculate with

    
     CFU/mL (Time 0).
    
  • Sampling: Withdraw 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial 10-fold dilutions in PBS and plate onto MHA. Incubate overnight.

  • Calculation: Plot

    
     CFU/mL vs. Time.
    

Criteria:

  • Bactericidal:

    
     3 
    
    
    reduction (99.9% kill) from the initial inoculum.
  • Bacteriostatic: < 3

    
     reduction.
    

Mechanistic Insight: Triazole-Thiol Mode of Action

The dual-action mechanism of these derivatives is what makes them potent but also complex to screen.

MoACompound1,2,4-Triazole-3-ThiolDerivativeCYP51Target 1: CYP51/Erg11(Fungal Membrane)Compound->CYP51Triazole N-4 BindingGyraseTarget 2: DNA Gyrase(Bacterial Replication)Compound->GyraseH-Bonding/IntercalationRedoxTarget 3: Redox Homeostasis(Thiol-Disulfide Exchange)Compound->RedoxThiol Group (-SH)MembraneErgosterol Depletion(Membrane Leakage)CYP51->MembraneDNA_StopReplication ArrestGyrase->DNA_StopOxStressROS Generation &Protein AggregationRedox->OxStress

Figure 2: Multi-target Mechanism of Action (MoA). The triazole core targets enzymatic active sites (CYP51/Gyrase), while the thiol moiety disrupts cellular redox balance, leading to synergistic antimicrobial stress.

Data Presentation & Reporting

When reporting results for novel triazole-thiols, summarize data to highlight potency and selectivity.

Table 1: Example Summary Data Structure

Compound IDMIC (µg/mL) S. aureusMIC (µg/mL) E. coliCC50 (µg/mL) (Vero Cells)Selectivity Index (SI)Activity Type
TZ-01 464>512>128Bactericidal
TZ-02 128>2562562Inactive/Toxic
Cipro (Ctrl) 0.50.03N/AN/ABactericidal
  • Selectivity Index (SI):

    
    . An SI > 10 is generally considered a promising hit for drug development.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A).[4] Wayne, PA: CLSI.[2] [Link]

  • Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019).[5] Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). [Link]

  • Jasim, A. M., Omar, T. N., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21.[6] [Link]

Application Note: In Vitro Anticancer Activity Assays for 1,2,4-Triazole Derivatives

[1][2][3][4][5][6]

Introduction: The Triazole Pharmacophore

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to engage diverse biological targets via hydrogen bonding and dipole interactions. In oncology, derivatives of this scaffold frequently exhibit activity as tubulin polymerization inhibitors (targeting the colchicine binding site), EGFR inhibitors , or aromatase inhibitors .

However, the lipophilicity of substituted triazoles often leads to poor aqueous solubility, causing precipitation in cell culture media and false-negative results. This guide provides a self-validating screening cascade designed specifically to handle the physicochemical properties of triazole derivatives while robustly interrogating their biological activity.

Experimental Logic & Workflow

The screening process must move from phenotypic observation (Is it killing cells?) to mechanistic validation (How is it killing cells?).

TriazoleScreeningCascadeCompound1,2,4-Triazole Library(DMSO Stock)SolubilitySolubility Check(PBS/Media Stability)Compound->SolubilityPrimaryPrimary Screen: MTT/SRB(IC50 Determination)Solubility->Primary Clear SolutionHitSelHit Selection(IC50 < 10 µM)Primary->HitSelHitSel->Primary No (Discard)SecondarySecondary Assays(Apoptosis & Cell Cycle)HitSel->Secondary YesTargetTarget Validation(Tubulin Polymerization)Secondary->Target G2/M Arrest?

Figure 1: The Optimized Screening Cascade. This workflow prioritizes solubility validation before biological testing to prevent artifactual data caused by compound precipitation.

Module 1: Compound Management (Critical Step)

Challenge: 1,2,4-triazole derivatives often possess high LogP values (hydrophobic). Direct addition to media can cause micro-precipitation that is invisible to the naked eye but toxic to cells via physical stress (the "crystal effect").

Protocol: Solubilization & Storage[7][8]
  • Stock Preparation: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM or 20 mM .

    • Validation: Vortex for 1 minute. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (triazoles can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions:

    • Prepare intermediate dilutions in cell culture media immediately before use.

    • Maximum DMSO Tolerance: Ensure final DMSO concentration in the well is ≤ 0.5% (v/v) . Ideally, target 0.1%.

    • Control: Every assay must include a "Vehicle Control" well containing the exact % of DMSO used in the highest drug concentration.

Module 2: Primary Phenotypic Screen (MTT Assay)

While the NCI-60 panel uses SRB (Sulforhodamine B), the MTT assay remains the standard for rapid bench-top screening of small libraries.

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1]

Optimized Protocol

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer: DMSO or Acidified Isopropanol.[1][2]

Step-by-Step:

  • Seeding: Plate cells (e.g., MCF-7, A549, HeLa) at 3,000–5,000 cells/well in 96-well plates.

    • Edge Effect Mitigation: Do not use the outer perimeter wells for data. Fill them with sterile PBS to regulate humidity and prevent evaporation in test wells.

  • Incubation: Allow attachment for 24 hours at 37°C/5% CO2.

  • Treatment: Add triazole derivatives in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM). Incubate for 48 or 72 hours .

  • MTT Addition: Add 20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[1]

    • Critical: Incubate in the dark for 3–4 hours. Triazoles can sometimes interact with tetrazolium salts under light; darkness minimizes this artifact.

  • Solubilization: Carefully aspirate media (for adherent cells) and add 150 µL DMSO. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =

Module 3: Mechanistic Validation (Flow Cytometry)

If a triazole derivative shows IC50 < 10 µM, determine the mode of death. 1,2,4-triazoles frequently induce apoptosis via the mitochondrial pathway or cause mitotic arrest.

Assay A: Annexin V-FITC / PI (Apoptosis)

Rationale: Detects the externalization of phosphatidylserine (PS), an early apoptotic marker.[3][4]

  • Harvest: Treat cells with IC50 concentration for 24h. Harvest cells (keep floating cells!) using Accutase (gentler than Trypsin).

  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 mins at RT in the dark.

  • Analyze: Flow Cytometer (FL1 for FITC, FL2/3 for PI).

Interpretation:

  • Q1 (Annexin-/PI-): Live cells.

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

  • Q3 (Annexin-/PI+): Necrosis (rare in drug treatment).

  • Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of programmed cell death).

Assay B: Cell Cycle Analysis (PI Staining)

Rationale: Triazoles acting as tubulin inhibitors will cause a distinct accumulation of cells in the G2/M phase .

  • Fixation: Harvest cells and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol away with PBS. Resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL) .

  • Incubate: 30 mins at 37°C in the dark.

  • Analyze: Measure DNA content (linear scale) on Flow Cytometer.

Module 4: Target Engagement (Tubulin Polymerization)

Many 1,2,4-triazole derivatives (e.g., those structurally similar to Combretastatin A-4) bind to the colchicine site of tubulin, preventing microtubule assembly.

In Vitro Tubulin Polymerization Assay

Reagents: Purified bovine brain tubulin (>99%), GTP, spectrophotometer (temperature controlled).

Protocol:

  • Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Baseline: Keep all reagents on ice. Add tubulin (3 mg/mL final) to a quartz cuvette or UV-transparent 96-well plate.

  • Drug Addition: Add test compound (e.g., 5 µM) or control (Colchicine).

  • Initiation: Transfer to 37°C immediately to induce polymerization.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

Result Interpretation:

  • Normal Control: Sigmoidal curve (Nucleation -> Elongation -> Steady State).

  • Triazole Inhibitor: Flattened curve (suppressed elongation phase).

TriazoleMOADrug1,2,4-TriazoleDerivativeTargetTubulin(Colchicine Site)Drug->Target BindsEffect1Inhibit PolymerizationTarget->Effect1Effect2G2/M CellCycle ArrestEffect1->Effect2OutcomeApoptosis(Caspase 3/7)Effect2->Outcome

Figure 2: Mechanism of Action. Triazoles typically bind tubulin, preventing microtubule assembly, leading to mitotic arrest (G2/M) and subsequent apoptotic cell death.

Summary of Expected Results

AssayParameterPositive Result (Active Triazole)Negative Control
MTT IC50 (µM)< 10 µM (Potent), 10-50 µM (Moderate)DMSO only (100% viability)
Annexin V % Apoptosis> 20% increase in Q4 (Early Apoptosis)< 5% Q4 population
Cell Cycle Phase DistributionG2/M Peak Accumulation (e.g., >40%)G0/G1 dominant
Tubulin Vmax (OD340)Significant reduction in Vmax vs ControlStandard Polymerization Curve

References

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program.[5][Link]

  • Wen, X., et al. (2020). Recent Development of 1,2,4-Triazole-containing Compounds as Anticancer Agents.[6] Current Topics in Medicinal Chemistry.[Link]

  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential tubulin polymerization inhibitors.[7] European Journal of Medicinal Chemistry.[8][Link]

Precision Protocol: DPPH Radical Scavenging Assay for Synthetic Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 1,2,3- and 1,2,4-triazole scaffolds are privileged structures in medicinal chemistry, widely recognized for their stability, dipole moment, and ability to form hydrogen bonds. While often employed as linkers in "click chemistry," specific triazole derivatives—particularly those fused with phenolic, thiol, or amine oxide moieties—exhibit significant antioxidant potential.

This Application Note provides a rigorous, standardized protocol for evaluating the antioxidant activity of synthetic triazole compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Unlike protocols designed for crude plant extracts, this guide addresses the specific solubility challenges (DMSO interference) and mechanistic nuances (HAT vs. SET) inherent to synthetic small molecules.

Principle of Assay

The DPPH assay is a rapid, simple, and sensitive method for screening the antioxidant potential of organic compounds.

  • The Radical: DPPH[1][2][3][4][5][6][7]• (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered free radical with a deep violet color in solution (Absorbance max ~517 nm).[5]

  • The Reaction: Upon interaction with a proton donor (Hydrogen Atom Transfer - HAT) or electron donor (Single Electron Transfer - SET), the radical is reduced to the hydrazine form (DPPH-H), resulting in a color shift from violet to pale yellow.

  • Triazole Specificity: While the triazole ring itself is stable, functional groups attached to the ring (e.g., -OH, -SH, -NH) drive the scavenging activity. The triazole ring often acts as an electron-withdrawing or donating linker that modulates the pKa and bond dissociation energy (BDE) of these active groups, influencing potency.

Diagram 1: Reaction Mechanism & Pathway

DPPH_Mechanism DPPH DPPH Radical (Violet, 517 nm) Complex [Transition State] Charge Transfer Complex DPPH->Complex + Triazole Triazole-Antioxidant (H-Donor) Triazole->Complex HAT / SET Mechanism DPPH_H DPPH-H (Yellow, Non-radical) Complex->DPPH_H Reduction Radical_T Triazole Radical (Stabilized by Resonance) Complex->Radical_T Oxidation

Caption: Mechanistic pathway of DPPH reduction by triazole compounds via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

Materials & Reagents

To ensure reproducibility, use analytical grade reagents.

ReagentSpecificationPurpose
DPPH 2,2-Diphenyl-1-picrylhydrazyl (Sigma-Aldrich, D9132)Stable free radical source.[8]
Methanol (MeOH) HPLC GradePrimary solvent for DPPH.
DMSO Dimethyl Sulfoxide (ACS Reagent, ≥99.9%)Solubilizing agent for hydrophobic triazoles.
Ascorbic Acid Standard Reference (≥99%)Positive control (Typical IC50: 6–12 µg/mL).
Trolox Water-soluble Vitamin E analogAlternative standard for lipophilic assays.

Critical Experimental Considerations (Expertise)

The DMSO Dilemma

Synthetic triazoles often require DMSO for solubility. However, DMSO can interfere with the assay if its final concentration exceeds 5% (v/v), causing solvent effects or quenching DPPH directly.

  • Solution: Prepare high-concentration stock solutions in DMSO (e.g., 10 mM) and perform subsequent serial dilutions in Methanol. Ensure the final DMSO concentration in the assay well is < 1% .

Stability of DPPH

DPPH is sensitive to light and oxygen.

  • Protocol: Prepare the DPPH solution fresh daily. Keep it wrapped in aluminum foil. Discard if the initial absorbance at 517 nm drops below 0.8.

Experimental Protocol (Step-by-Step)

Phase 1: Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Weigh 3.94 mg of DPPH.

    • Dissolve in 100 mL of HPLC-grade Methanol.

    • Sonicate for 5 mins to ensure complete dissolution.

    • Check: Measure Absorbance (A_control) at 517 nm.[2][3][7] It should be 1.0 ± 0.1. Dilute slightly if necessary.

  • Compound Stock Solution (10 mM):

    • Dissolve the triazole derivative in 100% DMSO.

  • Working Solutions (Serial Dilution):

    • Dilute the Compound Stock using Methanol to prepare a concentration range (e.g., 10, 25, 50, 100, 200 µM).

    • Note: This keeps DMSO concentration negligible.

Phase 2: Assay Procedure (96-Well Plate Format)

This format is preferred for higher throughput and lower reagent consumption compared to cuvettes.

  • Blank (Solvent Control): Add 200 µL Methanol to wells A1-A3.

  • Control (DPPH only): Add 100 µL Methanol + 100 µL DPPH solution to wells B1-B3.

  • Sample: Add 100 µL of Test Compound (various concentrations) + 100 µL DPPH solution to test wells.

  • Sample Blank (Color Correction): If the triazole compound is colored, add 100 µL Test Compound + 100 µL Methanol (No DPPH) to measure intrinsic absorbance.

  • Standard: Repeat step 3 with Ascorbic Acid (1–50 µg/mL).

Phase 3: Incubation & Measurement[9]
  • Seal the plate to prevent evaporation.

  • Incubate in the dark at room temperature (25°C) for 30 minutes .

  • Shake the plate for 10 seconds before reading.

  • Measure Absorbance at 517 nm using a microplate reader.

Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Compounds Stock Prepare Stock (10 mM) in DMSO Start->Stock Dilution Serial Dilution in Methanol (10 - 200 µM) Stock->Dilution Plate Plating (96-Well): 100µL Sample + 100µL DPPH Dilution->Plate DPPH_Prep Prepare 0.1 mM DPPH in Methanol (Dark) DPPH_Prep->Plate Incubate Incubate 30 mins @ 25°C in Dark Plate->Incubate Read Read Absorbance @ 517 nm Incubate->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Caption: Step-by-step workflow for high-throughput DPPH screening of triazole derivatives.

Data Analysis & Validation

Calculation of Scavenging Activity

Calculate the percentage inhibition (% I) for each concentration:



  • 
    : Absorbance of DPPH + Methanol.[9]
    
  • 
    : Absorbance of DPPH + Triazole.
    
  • 
    : Absorbance of Triazole + Methanol (Color correction).
    
IC50 Determination (The Gold Standard)

Do not rely on linear regression (y = mx + c) for IC50, as the dose-response curve is sigmoidal.

  • Method: Use GraphPad Prism or Origin.

  • Model: Non-linear regression (log(inhibitor) vs. normalized response -- Variable slope).

  • Equation:

    
    
    
Acceptance Criteria
  • CV% (Coefficient of Variation): < 5% between triplicates.

  • Ascorbic Acid IC50: Must fall within 6–12 µg/mL (or 30–70 µM) to validate the assay run.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Inconsistent Absorbance DPPH instability or light exposure.[10]Prepare DPPH fresh; use amber vials; work in low light.
Precipitation in Wells Compound insolubility in Methanol.Reduce max concentration; increase DMSO % (validate up to 5%).
Negative Inhibition Absorbance of sample > Control.[9]Compound absorbs at 517 nm.[2][3][7] Mandatory: Use Sample Blank correction.
Flat Dose-Response Compound is inactive or range is too low.Test higher concentrations (up to 1 mM); verify structure.

References

  • Mechanism of DPPH Reduction

    • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[2] Journal of Food Science and Technology.

  • Triazole Antioxidant Activity

    • Di Gioia, M. L., et al. (2022).[11] Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. MDPI Molecules.

  • DMSO Interference & Protocol Standardization

    • Siqueira, R. M. P., et al. (2017).[1] Antioxidant Activity Assay In vitro of Polysorbate 80 and Dimethyl Sulfoxide (DMSO) through DPPH Method.[1] Journal of Chemical and Pharmaceutical Research.

  • IC50 Calculation Methodology

    • GraphPad Statistics Guide.[10] (2024).[4][7][11] Nonlinear regression: Dose-response - Inhibition.[10]

Sources

Advanced Application Note: 1,2,4-Triazole-3-Thiones in Agrochemical Development

[1]

Executive Summary & Strategic Relevance

The 1,2,4-triazole-3-thione scaffold represents a pivotal pharmacophore in modern agrochemistry, bridging the gap between classic triazole fungicides and next-generation systemic agents. Unlike simple triazoles, the thione moiety imparts unique electronic properties and tautomeric versatility (thione-thiol equilibrium), enabling dual-mode interactions with biological targets.

This guide focuses on the practical application of this scaffold, using Prothioconazole as the gold-standard case study. We explore the "pro-drug" mechanism where the thione acts as a metabolic precursor to the highly potent desthio-triazole, a strategy that enhances uptake and delays resistance.

Chemical Foundation: Tautomerism & Synthesis

The reactivity of 1,2,4-triazole-3-thiones is governed by the equilibrium between the thione (A) and thiol (B) forms. In solution, the thione form generally predominates, but S-alkylation reactions exploit the thiol tautomer.

Synthetic Pathway (The "Cyclization" Route)

The most robust industrial and laboratory synthesis involves the cyclization of acyl-thiosemicarbazides under alkaline conditions. This method allows for diverse substitution at the


SynthesisWorkflowStartCarboxylic Acid / Acid Chloride(R-COCl)Intermediate1-Acyl-thiosemicarbazide(Intermediate)Start->Intermediate Acylation (0-5°C) ReagentThiosemicarbazide(R'-NH-NH-CS-NH2)Reagent->IntermediateCyclizationAlkaline Cyclization(2M NaOH, Reflux)Intermediate->Cyclization Dehydration Product1,2,4-Triazole-3-Thione(Target Scaffold)Cyclization->Product Acidification (HCl) S_DerivS-Alkylation(Thioether Derivatives)Product->S_Deriv R''-X, Base

Figure 1: Step-wise synthetic workflow for generating 1,2,4-triazole-3-thione libraries.

Mechanism of Action (MoA): The "Desthio" Activation

Understanding the bioactivation of thiones is critical for SAR design. While the thione itself exhibits weak binding to the target enzyme (CYP51), it is metabolically desulfurated to the desthio-triazole .

  • Pro-drug Form (Thione): Lipophilic, enhances cuticle penetration and translocation.

  • Active Form (Desthio): Binds with high affinity to the heme iron of lanosterol 14

    
    -demethylase (CYP51) .
    
CYP51 Inhibition Pathway

The inhibition prevents the demethylation of lanosterol, leading to the accumulation of toxic methyl-sterols and depletion of ergosterol, causing fungal cell membrane collapse.[1][2]

MoAPathwayAppApplication of Prothioconazole(Thione Form)MetabolismMetabolic Desulfuration(Plant/Fungal Host)App->Metabolism Uptake ActiveProthioconazole-Desthio(Active Triazole)Metabolism->Active Bioactivation TargetTarget: CYP51 Enzyme(Lanosterol 14α-demethylase)Active->Target High Affinity Binding BindingMechanism: Type II Binding(N4 coordinates Heme Iron)Target->BindingResultErgosterol Depletion &Membrane FailureBinding->Result Inhibition

Figure 2: The metabolic activation pathway of Prothioconazole-class fungicides.

Detailed Protocols

Protocol A: High-Yield Synthesis of 5-Aryl-1,2,4-triazole-3-thiones

Objective: Synthesize a library of 5-substituted derivatives for SAR analysis.

Reagents:

  • Aryl acid hydrazide (10 mmol)

  • Potassium thiocyanate (15 mmol)

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (2M)[3]

Step-by-Step Methodology:

  • Thiosemicarbazide Formation: Dissolve the aryl acid hydrazide in water/ethanol (1:1). Add Potassium thiocyanate and HCl. Reflux for 3–4 hours.

    • Checkpoint: Monitor TLC for the disappearance of hydrazide.

    • Isolation: Cool to precipitate the acyl-thiosemicarbazide. Filter and dry.

  • Cyclization: Suspend the intermediate (from step 1) in 2M NaOH (20 mL).

  • Reflux: Heat the mixture under reflux for 4–6 hours. The solution should become clear as the thione forms (soluble in base as the thiolate).

  • Precipitation: Cool the solution to 0°C. Acidify dropwise with conc. HCl to pH 2.0.

    • Observation: A heavy white/yellow precipitate (the thione) will form.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Protocol B: In Vitro Microdilution Antifungal Assay

Objective: Determine

Materials:

  • 96-well microtiter plates.

  • Potato Dextrose Broth (PDB).

  • Test compounds (dissolved in DMSO).

  • Positive Control: Prothioconazole (technical grade).

Workflow:

  • Inoculum Prep: Harvest spores from 7-day old cultures. Adjust concentration to

    
     spores/mL.
    
  • Dilution: Add 100 µL PDB to all wells. Perform serial 2-fold dilutions of the test compounds (Final conc. range: 0.1 – 100 µg/mL). Ensure DMSO < 1%.

  • Incubation: Add 100 µL of spore suspension to each well. Incubate at 25°C for 48 hours in the dark.

  • Readout: Measure Optical Density (OD) at 600 nm.

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of key substitutions on the 1,2,4-triazole-3-thione core based on recent literature.

PositionSubstitution TypeEffect on ActivityMechanistic Insight
N4 Phenyl / ArylHigh Increases lipophilicity; critical for hydrophobic pocket fit in CYP51.
N4 Methyl / EthylLowReduces binding affinity; insufficient steric bulk.
C5 1-ChlorocyclopropylCritical Found in Prothioconazole; imparts slow metabolism and high potency.
S3 Free Thione (=S)Pro-drug Essential for systemic translocation; metabolizes to desthio form.
S3 S-Alkylation (-SR)VariableOften reduces fungicidal activity but may enhance herbicidal (ALS) activity.

References

  • JMPR. (2008). Prothioconazole: Toxicology and Residue Evaluation. Food and Agriculture Organization. Link

  • Parker, J. E., et al. (2011). Mechanism of Binding of Prothioconazole to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals. Applied and Environmental Microbiology. Link

  • Zhang, S., et al. (2024).[3] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI Molecules. Link

  • Wang, L., et al. (2010). Synthesis and herbicidal activities of novel 1,2,4-triazolinone derivatives. Journal of Chemical Research. Link

  • Warrilow, A. G., et al. (2010).[4] Prothioconazole and Prothioconazole-Desthio Activities against Candida albicans Sterol 14-α-Demethylase. Antimicrobial Agents and Chemotherapy.[4][5][6] Link

Application Note: Engineering and Characterizing 1,2,4-Triazole Derivatives for Nonlinear Optical (NLO) Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive workflow for exploring the nonlinear optical (NLO) properties of 1,2,4-triazole derivatives. While 1,2,4-triazoles are widely recognized in pharmacophores for their antimicrobial and anticancer properties, their planar, electron-deficient heterocyclic structure makes them exceptional candidates for optoelectronics.

When engineered into a Donor-


-Acceptor (D-

-A)
architecture, these derivatives exhibit significant Second Harmonic Generation (SHG) and Third-Order Nonlinearities. This application note bridges the gap between organic synthesis and optical physics, providing a validated roadmap for researchers.

Strategic Molecular Design

The 1,2,4-triazole ring acts as an auxiliary electron acceptor or a conductive bridge. To maximize NLO response (hyperpolarizability,


), the molecular design must facilitate intramolecular charge transfer (ICT).
The "Push-Pull" Architecture
  • Electron Donor (D): Methoxy (-OCH

    
    ), Amino (-NH
    
    
    
    ), or Hydroxyl (-OH) groups attached to a phenyl ring.
  • 
    -Bridge:  An azomethine (-CH=N-) linkage (Schiff base) is preferred for extending conjugation length and planarity.
    
  • Electron Acceptor (A): The 1,2,4-triazole ring (often carrying a thione or thiol group).

Workflow Visualization

The following diagram outlines the integrated workflow from computational design to experimental validation.

NLO_Workflow Design 1. Molecular Design (D-π-A Architecture) DFT 2. DFT Screening (Gaussian/GAMESS) Calc: HOMO-LUMO, β Design->DFT Filter Candidates Synth 3. Synthesis (Schiff Base Condensation) DFT->Synth Select Top Hits Linear 4. Linear Optics (UV-Vis, TGA) Synth->Linear Verify Stability NLO 5. NLO Characterization (Kurtz-Perry & Z-Scan) Linear->NLO Transparency Window

Figure 1: Integrated workflow for developing NLO-active triazole derivatives.

Protocol 1: Computational Screening (DFT)

Before synthesis, candidates must be screened to predict their first hyperpolarizability (


).

Objective: Calculate the dipole moment (


) and hyperpolarizability (

) to predict SHG efficiency. Software: Gaussian 09/16 or GAMESS. Theory: Density Functional Theory (DFT) using B3LYP functional.
Step-by-Step Simulation Protocol
  • Geometry Optimization:

    • Basis Set: 6-311G(d,p) or 6-311++G(d,p) (diffuse functions are critical for NLO properties).

    • Command: # opt freq b3lyp/6-311++g(d,p)

    • Validation: Ensure no imaginary frequencies in the output file.

  • Calculate NLO Parameters:

    • Command: # polar b3lyp/6-311++g(d,p)

    • Output Analysis: Extract the tensor components of hyperpolarizability (

      
      ).
      
  • Data Processing: Calculate the total static first hyperpolarizability (

    
    ) using the standard equation:
    
    
    
    
    • Reference: Compare results against Urea (

      
       esu). High-performance triazoles often show 
      
      
      
      values 10–50x higher than Urea.

Protocol 2: Chemical Synthesis

This protocol details the synthesis of a Schiff base derivative (e.g., 4-benzylideneamino-1,2,4-triazole-3-thione).

Reagents: 4-amino-1,2,4-triazole-3-thione (Precursor), Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde), Ethanol (Abs.), Glacial Acetic Acid.

Experimental Steps
  • Precursor Dissolution: Dissolve 0.01 mol of 4-amino-1,2,4-triazole-3-thione in 20 mL of hot absolute ethanol.

  • Addition: Add 0.01 mol of the substituted benzaldehyde to the solution.

  • Catalysis: Add 3–4 drops of glacial acetic acid or concentrated H

    
    SO
    
    
    
    .
  • Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously.

  • Purification (Critical for NLO): Filter the solid and recrystallize from Ethanol/DMF (1:1).

    • Note: Optical measurements require high-purity crystals. Repeat recrystallization until the melting point is sharp (

      
      C range).
      

Protocol 3: Nonlinear Optical Characterization

Once the material is synthesized and its linear transparency window is confirmed (via UV-Vis, ensuring no absorption at the laser wavelength), proceed to NLO testing.

A. Second Harmonic Generation (SHG): Kurtz-Perry Powder Technique

This method evaluates the material's efficiency in converting IR light (1064 nm) to Green light (532 nm).

Equipment: Q-switched Nd:YAG Laser (1064 nm), Photomultiplier Tube (PMT), Monochromator. Reference Standard: Microcrystalline KDP (Potassium Dihydrogen Phosphate) or Urea.

Procedure:

  • Sample Preparation: Grind the triazole derivative into a fine powder. Sieve into distinct particle size ranges (e.g., 20–40

    
    m, 40–60 
    
    
    
    m) to test for Phase Matching .
    • Insight: If SHG intensity increases with particle size and saturates, the material is phase-matchable (critical for laser applications).

  • Loading: Pack the powder into a capillary tube.

  • Irradiation: Direct the 1064 nm laser beam (pulse width ~8 ns) onto the capillary.

  • Detection: Measure the emission at 532 nm using the PMT.

  • Calculation:

    
    
    
B. Third-Order Nonlinearity: Z-Scan Technique

This technique simultaneously measures Nonlinear Refraction (


) and Nonlinear Absorption (

).

Setup Diagram:

ZScan_Setup cluster_closed Closed Aperture (Refraction) cluster_open Open Aperture (Absorption) Laser Nd:YAG Laser (532 nm) Lens Focusing Lens (f = 15-25 cm) Laser->Lens Sample Sample (Translating along Z-axis) Lens->Sample Splitter Beam Splitter Sample->Splitter Aperture Iris Aperture Splitter->Aperture Det2 Detector D2 Splitter->Det2 Det1 Detector D1 Aperture->Det1

Figure 2: Dual-arm Z-Scan setup for simultaneous measurement of nonlinear refraction and absorption.

Procedure:

  • Sample State: Dissolve the triazole derivative in a solvent (e.g., DMSO) or use a thin film. Ensure Linear Transmittance (

    
    ) is 60–70%.
    
  • Translation: Move the sample along the Z-axis (propagation direction) through the focal point of the lens.

  • Data Acquisition:

    • Open Aperture (OA): Measure total transmittance. A dip at the focal point (

      
      ) indicates Reverse Saturable Absorption (RSA), common in triazoles (optical limiting).
      
    • Closed Aperture (CA): Measure transmittance through a small iris. A peak-valley signature indicates a negative refractive nonlinearity (self-defocusing).

Data Analysis & Reporting

Summarize your findings in a comparative table.

Compound IDSubstituent (R)Band Gap (eV)Dipole Moment (Debye)

(

esu)
SHG Efficiency (vs. Urea)
Ref (Urea) -6.01.370.371.0
TZ-01 -H4.23.54.21.5
TZ-02 -OCH

3.85.112.83.2
TZ-03 -NO

3.17.845.26.5

Table 1: Example data structure for reporting NLO properties of 1,2,4-triazole derivatives.

Interpretation Guide:

  • High

    
    :  Indicates strong potential for frequency doubling applications.
    
  • RSA (Open Aperture Dip): Indicates the material is suitable for Optical Limiting (protecting sensors from laser damage).

References

  • Synthesis & Biological/Optical Dual-Use: Title: Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Source: MDPI (Molecules), 2023. URL:[Link]

  • Experimental Protocol (Kurtz-Perry): Title: A Powder Technique for the Evaluation of Nonlinear Optical Materials.[1][2][3] Source: Journal of Applied Physics (Original Citation / Context). URL:[Link]

  • Experimental Protocol (Z-Scan): Title: Z-Scan for the Characterization of Transparent Optical Materials (Application Note). Source: Newport Corporation. URL:[Link]

  • DFT for NLO (Methodology): Title: Exploration of nonlinear optical properties of 1,2,4-triazole derivatives: experimental and DFT approach. Source: ResearchGate / Journal of Molecular Structure. URL:[Link]

Sources

Preparation of 1,2,4-triazole nucleoside analogues for antiviral research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis & Validation of 1,2,4-Triazole Nucleoside Analogues

Executive Summary

The 1,2,4-triazole nucleoside class, exemplified by Ribavirin, represents a cornerstone in broad-spectrum antiviral design. These analogues function primarily by mimicking natural purines (guanosine/adenosine), leading to the inhibition of inosine monophosphate dehydrogenase (IMPDH) and inducing lethal mutagenesis in viral RNA replication.

This Application Note provides a rigorous technical guide for the preparation of these analogues. Unlike standard organic synthesis guides, this document addresses the critical challenge of regioselectivity (N1 vs. N2 glycosylation) and provides a validated workflow for distinguishing these isomers using 2D NMR. We present two distinct protocols: a scalable chemical synthesis via Vorbrüggen coupling and a highly specific enzymatic transglycosylation route.

Strategic Synthesis Overview

The synthesis of 1,2,4-triazole nucleosides is complicated by the annular tautomerism of the triazole ring, which offers three potential glycosylation sites (N1, N2, N4).

  • Route A: Vorbrüggen Coupling (Chemical). The industry standard. Utilizes silylated bases and per-acylated sugars in the presence of a Lewis acid.[1]

    • Pros: Scalable, works with non-natural sugars, high yields.

    • Cons: Often yields N1/N2 isomeric mixtures requiring difficult chromatographic separation.

  • Route B: Enzymatic Transglycosylation (Biocatalytic). Utilizes Purine Nucleoside Phosphorylase (PNP).[2]

    • Pros: "Green" chemistry, often higher regioselectivity for the bioactive N1-isomer, single-step.

    • Cons: Limited by enzyme substrate specificity; requires natural ribose/deoxyribose donors.

Visualizing the Synthetic Pathway

Synthesis_Workflow Base 1,2,4-Triazole Base Silylation Silylation (BSA/HMDS) Base->Silylation Sugar Per-acylated Sugar Coupling Vorbrüggen Coupling (TMSOTf, 0°C) Sugar->Coupling Silylation->Coupling Mix Isomeric Mixture (N1 + N2) Coupling->Mix Glycosylation Purification HPLC/Flash Purification Mix->Purification Product Pure N1-Nucleoside (Bioactive) Purification->Product

Figure 1: Strategic workflow for the chemical synthesis of 1,2,4-triazole nucleosides via the Silyl-Hilbert-Johnson method.

Protocol A: Chemical Synthesis (Vorbrüggen Method)

This protocol describes the synthesis of a Ribavirin analog (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) using a silylated base approach.

Reagents:

  • Base: Methyl 1,2,4-triazole-3-carboxylate (Precursor to carboxamide).

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA).

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Silylation (Activation of the Base):

    • In a flame-dried round-bottom flask under Argon, suspend Methyl 1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous MeCN (10 mL/g).

    • Add BSA (2.5 eq) dropwise.

    • Heat to 60°C for 30 minutes until a clear solution is obtained. Note: Clarity indicates complete silylation of the triazole nitrogen, rendering it nucleophilic.

  • Coupling (Glycosylation):

    • Cool the silylated base solution to 0°C.

    • Dissolve the protected sugar (1.0 eq) in anhydrous MeCN and add to the reaction vessel.

    • Critical Step: Add TMSOTf (1.1 eq) dropwise via syringe. The Lewis acid activates the sugar by generating an oxocarbenium ion intermediate.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quenching and Extraction:

    • Quench carefully with saturated aqueous NaHCO₃. Caution: CO₂ evolution.

    • Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Ammonolysis (Deprotection & Amidation):

    • Dissolve the crude benzoylated ester in methanolic ammonia (7N NH₃ in MeOH).

    • Stir in a sealed pressure tube at RT for 18 hours. This step simultaneously removes the benzoyl protecting groups and converts the methyl ester to the carboxamide.

    • Concentrate and recrystallize from EtOH/Water.

Protocol B: Enzymatic Transglycosylation (Green Route)

This method utilizes E. coli Purine Nucleoside Phosphorylase (PNP) to transfer a ribose moiety from a donor (Guanosine) to the triazole base.

Reagents:

  • Donor: Guanosine (or 7-methylguanosine iodide for better kinetics).

  • Acceptor: 1,2,4-Triazole-3-carboxamide.[3][4]

  • Enzyme: Recombinant E. coli PNP (commercially available or expressed).

  • Buffer: 10 mM Potassium Phosphate, pH 7.4.

Methodology:

  • Reaction Setup:

    • Dissolve Guanosine (10 mM) and Triazole base (10 mM) in phosphate buffer.

    • Add PNP enzyme (50 units/mL).

    • Incubate at 50°C (thermostable conditions improve solubility).

  • Monitoring:

    • Monitor by HPLC (C18 column, Water/MeOH gradient). The consumption of Guanosine and appearance of the Triazole nucleoside (Ret. time shifts) indicates progress.

  • Purification:

    • Filter the enzyme (10 kDa cutoff filter).

    • Purify the filtrate via preparative HPLC.

Insight: Enzymatic synthesis often favors the thermodynamic N1-isomer (Ribavirin-like) over the N2-isomer due to the specific geometry of the enzyme's active site, reducing downstream purification burden [1].

Analytical Validation: Distinguishing N1 vs. N2 Isomers

The most common failure mode in this synthesis is misidentifying the N2-isomer as the active N1-product. Standard 1H NMR is often insufficient.

Required Validation: HMBC (Heteronuclear Multiple Bond Correlation)

To confirm N1-glycosylation (Bioactive form):

  • Locate the Anomeric Proton (H1'): typically a doublet around 5.8 - 6.0 ppm.

  • Locate the Triazole Carbons: C3 (amide bearing) and C5.

  • Trace the Correlation:

    • N1-Isomer: The anomeric proton (H1') will show a strong 3-bond coupling (

      
      ) to C5  of the triazole ring.
      
    • N2-Isomer: The anomeric proton (H1') will typically show correlations to both C3 and C5 (or weak correlations due to symmetry), but the chemical shift of C5 will be significantly upfield shifted compared to the N1 isomer.

Table 1: Diagnostic NMR Data (DMSO-d6)

FeatureN1-Isomer (Bioactive)N2-Isomer (Inactive)
H5 Proton ~8.8 ppm (Singlet)~8.5 ppm (Singlet)
C5 Carbon ~145 ppm~155 ppm
HMBC (H1' -> C) Strong correlation to C5 Correlation to C3 & C5
UV

~207 nm~215 nm

Biological Mechanism of Action

Understanding the downstream effect is crucial for assay design. These analogues are prodrugs.

MOA_Pathway Prodrug Triazole Nucleoside (Prodrug) MP Monophosphate (MP) Prodrug->MP Cellular Kinases TP Triphosphate (TP) MP->TP IMPDH IMPDH Inhibition (Depletes GTP) MP->IMPDH Inhibits RdRp Viral RdRp Inhibition TP->RdRp Competes with GTP Mutagenesis Lethal Mutagenesis RdRp->Mutagenesis Error Catastrophe

Figure 2: Dual mechanism of action: IMPDH inhibition (metabolic) and Lethal Mutagenesis (genetic).

Assay Recommendation:

  • Primary Screen: Cytopathic Effect (CPE) reduction assay in Vero cells (e.g., against Influenza or RSV).

  • Secondary Screen: IMPDH inhibition assay (monitor conversion of IMP to XMP at 290 nm).

References

  • Fateev, I. V., et al. (2025). "Enzymatic Synthesis of Nucleoside Analogues of 1,2,4-Triazole and Their Antiviral Activity." ResearchGate.[5] Available at: [Link]

  • Wikipedia Contributors. (2025).[2] "Synthesis of Nucleosides: The Silyl-Hilbert-Johnson Reaction." Wikipedia. Available at: [Link]

  • National Chemical Laboratory. (2025). "NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles." NCL Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4,5-Disubstituted-1,2,4-Triazole-3-Thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: TRZ-SYN-001 Status: Open Support Tier: Senior Application Scientist

Core Directive & Reaction Logic

Welcome to the technical support hub for 1,2,4-triazole synthesis. You are likely targeting the 4,5-disubstituted-1,2,4-triazole-3-thiol scaffold (often existing as the thione tautomer).

The Critical Fork in the Road: The most common failure mode in this synthesis is the inadvertent formation of 1,3,4-thiadiazoles . This occurs because the intermediate acylthiosemicarbazide is amphoteric.

  • Acidic Cyclization

    
    1,3,4-Thiadiazole  (Wrong Product)
    
  • Basic Cyclization

    
    1,2,4-Triazole-3-thiol  (Target Product)
    

To maximize yield, you must strictly control the pH during the cyclization phase.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical divergence point.

TriazoleSynthesis Hydrazide Acid Hydrazide (R-CONHNH2) Intermediate Acylthiosemicarbazide Intermediate Hydrazide->Intermediate Ethanol, Reflux Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Intermediate Thiadiazole 1,3,4-Thiadiazole (SIDE PRODUCT) Intermediate->Thiadiazole Acidic Conditions (H2SO4/POCl3) Triazole 1,2,4-Triazole-3-thiol (TARGET) Intermediate->Triazole Basic Conditions (NaOH/KOH, Reflux)

Figure 1: The divergent synthetic pathway. Success depends on maintaining basic conditions during cyclization.

Standard Operating Procedure (The "Golden Path")

To ensure reproducibility and high yields (>80%), follow this optimized base-catalyzed protocol.

Phase 1: Formation of Acylthiosemicarbazide
  • Stoichiometry: Dissolve carboxylic acid hydrazide (1.0 eq) in absolute ethanol (10-15 mL/mmol).

  • Addition: Add aryl/alkyl isothiocyanate (1.0 - 1.1 eq).

  • Reaction: Reflux for 1–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The intermediate is usually less polar than the starting hydrazide.

  • Isolation: Cool to room temperature. The intermediate often precipitates. Filter and dry.[1]

    • Note: If yield is low here, concentrate the solvent but do not evaporate to dryness to avoid oil formation.

Phase 2: Cyclization (The Yield-Critical Step)
  • Reagent: Dissolve the intermediate from Phase 1 in 4N NaOH (aq) or 2M KOH .

    • Ratio: Use approx. 10 mL of base solution per 1 g of intermediate.

  • Reaction: Reflux for 4–6 hours.

    • Observation: The solution should become clear and homogeneous.

  • Work-up (Critical):

    • Cool the mixture in an ice bath.

    • Acidification: Dropwise addition of conc. HCl or glacial acetic acid.

    • Target pH: Adjust to pH 4–5 .

    • Why? The thiol group is acidic (pKa ~6-7). If pH is too high (>8), the product remains dissolved as the thiolate salt. If pH is too low (<2), you risk protonating the nitrogen, potentially increasing solubility or trapping impurities.

  • Purification: Filter the precipitate. Wash with cold water.[1] Recrystallize from Ethanol/Water (70:30).

Troubleshooting & FAQs

Q: My product is forming a sticky oil instead of a solid precipitate.

Diagnosis: This is a common issue during the acidification step (Phase 2, Step 3). Corrective Action:

  • pH Control: You likely over-acidified or added acid too quickly. Re-dissolve in base and acidify slowly to pH 5.

  • Seeding: Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Solvent: If recrystallizing, ensure you are not using 100% ethanol. Add water dropwise to the hot ethanol solution until slight turbidity appears, then cool.

Q: I isolated a product, but the melting point is wrong (too high).

Diagnosis: You likely formed the 1,3,4-thiadiazole or the 1,2,4-triazole-3-amine (if using different reagents). Verification: Check the IR spectrum.

  • Target (Triazole): Look for C=S stretch at 1250–1300 cm⁻¹ and S-H (weak) at 2550–2600 cm⁻¹.

  • Error (Thiadiazole): Absence of N-H signals typical for the triazole ring. Root Cause: Did you use an acidic catalyst? Or was the glassware contaminated with acid? Ensure the reaction remains basic (pH > 10) throughout the reflux.

Q: The reaction yields are consistently low (<40%).

Diagnosis: Incomplete cyclization due to steric hindrance (e.g., if Substituent R is bulky like a tert-butyl or naphthyl group). Corrective Action:

  • Increase Base Strength: Switch from 2N NaOH to 4N NaOH.

  • Increase Energy: Switch to Microwave Irradiation (see Section 4).

  • Time: Extend reflux time to 8–12 hours.

Advanced Optimization: Green Chemistry Approaches

For researchers facing stubborn substrates or requiring higher throughput, Microwave-Assisted Organic Synthesis (MAOS) is the recommended upgrade path.

Comparative Data: Conventional vs. Microwave[2][3]
ParameterConventional HeatingMicrowave Irradiation
Reaction Time 4 – 8 Hours5 – 15 Minutes
Solvent Ethanol / WaterEthanol (Min. volume)
Typical Yield 50 – 70%85 – 95%
Energy Efficiency LowHigh
Microwave Protocol[1][2][3][4][5][6]
  • Mix: Combine Hydrazide (1 mmol), Isothiocyanate (1.1 mmol), and 4N NaOH (1 mL) in a microwave vial.

  • Irradiate: Set to 100–120°C (or 300W) for 5–10 minutes .

  • Work-up: Pour into ice water and acidify with HCl to pH 5.

  • Result: This method typically suppresses side reactions by reducing thermal exposure time.

Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures in real-time.

Troubleshooting Start Start: Low Yield or Wrong Product CheckProduct Is the product a Solid or Oil? Start->CheckProduct Solid Solid CheckProduct->Solid Oil Oil / Sticky CheckProduct->Oil CheckMP Check Melting Point & IR Solid->CheckMP ActionOil Fix: Re-dissolve in base. Acidify SLOWLY to pH 5. Cool to 0°C. Oil->ActionOil Thiadiazole Matches Thiadiazole? (No C=S, High MP) CheckMP->Thiadiazole Yes Triazole Matches Triazole (C=S present) CheckMP->Triazole Yes ActionAcid CRITICAL ERROR: Acidic conditions used. Restart with NaOH. Thiadiazole->ActionAcid

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Synthesis and Biological Activities: Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013).[2] This paper details the standard base-catalyzed cyclization using 4N NaOH and highlights the yield differences based on steric substitution (e.g., pyridyl groups).[3]

  • Microwave Optimization: Recent advances in microwave-assisted synthesis of triazoles and their derivatives.[1][4][5] (2025).[1][6][7][8] Provides comparative data on yields (up to 81-95%) and reaction times (minutes vs hours) using microwave irradiation.

  • Polyphosphate Ester Method: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025).[1][6][7][8] Describes an alternative two-step method using PPE for the acylation step, useful for difficult substrates.

  • General Mechanism & Tautomerism: Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Confirms the thione tautomer preference in solid state and provides spectral data (IR C=S bands) for characterization.

Sources

Common side reactions in thiosemicarbazide cyclization and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Optimization and Troubleshooting of Thiosemicarbazide Cyclization. Ticket ID: TSC-2025-CYC-THIO Assigned Specialist: Senior Application Scientist

Executive Summary

Thiosemicarbazides are "switchable" precursors. Their utility lies in their ability to diverge into three distinct heterocyclic systems—1,3,4-thiadiazoles , 1,2,4-triazoles , and 1,3,4-oxadiazoles —based almost entirely on reaction conditions (pH, solvent, and temperature).

Most experimental failures stem from a misunderstanding of this divergence. A researcher aiming for a thiadiazole using strong acid may inadvertently hydrolyze their product, while one seeking a triazole under basic conditions may encounter oxidation issues. This guide addresses the mechanistic causality of these failures and provides self-validating protocols to avoid them.

Module 1: The Regioselectivity Crisis (Thiadiazole vs. Triazole)

User Query: "I followed a standard cyclization protocol for a 1,3,4-thiadiazole using an acyl thiosemicarbazide, but NMR suggests I isolated a 1,2,4-triazole-3-thione. What went wrong?"

The Technical Diagnosis

This is the most common failure mode. The cyclization is governed by Hard-Soft Acid-Base (HSAB) theory and competitive nucleophilicity.

  • Acidic Media (Dehydrative Cyclization): Protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic. The "soft" Sulfur atom attacks this carbon, followed by dehydration, forming the 1,3,4-thiadiazole .

  • Basic Media (Base-Catalyzed Cyclization): Base deprotonates the hydrazide nitrogen (N4). This "hard" Nitrogen nucleophile attacks the carbonyl carbon, leading to the 1,2,4-triazole-3-thione .

If your reaction pH drifted or if the starting material has specific electronic effects (e.g., strong electron-withdrawing groups), the pathway can shift unexpectedly [1].

Visualizing the Divergence

G Start Acyl-Thiosemicarbazide (Precursor) Acid Acidic Medium (H2SO4, POCl3) Start->Acid pH < 2 Base Basic Medium (NaOH, KOH) Start->Base pH > 10 S_Attack S-Attack on Carbonyl (Soft Nucleophile) Acid->S_Attack Protonation of C=O Thiadiazole PRODUCT A: 2-Amino-1,3,4-Thiadiazole S_Attack->Thiadiazole - H2O (Dehydration) N_Attack N-Attack on Carbonyl (Hard Nucleophile) Base->N_Attack Deprotonation of N4 Triazole PRODUCT B: 1,2,4-Triazole-3-thione N_Attack->Triazole - H2O (Cyclization)

Figure 1: The pH-dependent divergent synthesis pathway of thiosemicarbazides.

Troubleshooting Steps
  • Check the pH: If using POCl₃, ensure the system remains anhydrous and acidic. If using NaOH, ensure reflux is maintained at pH >10.

  • Verify Substituents: Electron-withdrawing groups on the acyl ring can destabilize the intermediate in basic media, sometimes favoring hydrolysis over cyclization.

Module 2: The "Missing Sulfur" (Desulfurization)

User Query: "I attempted to cyclize my thiosemicarbazide using POCl₃ or an oxidative method (I₂), but the mass spec shows a product mass [M-16] consistent with an Oxadiazole. Where did the sulfur go?"

The Technical Diagnosis

You have encountered Desulfurization . While 1,3,4-oxadiazoles are valuable, forming them unintentionally is a side reaction.

  • Cause 1 (Oxidative): When using oxidants (I₂, FeCl₃) to promote cyclization, the sulfur atom can be oxidized to a sulfinic/sulfonic species or extruded entirely, allowing the carbonyl oxygen to act as the nucleophile (forming the oxadiazole) [2].

  • Cause 2 (Thermal/Reagent): Harsh dehydrating agents like POCl₃ at high temperatures can sometimes favor the formation of the thermodynamically stable oxadiazole over the thiadiazole, especially if the reaction is prolonged [3].

Corrective Action
  • Temperature Control: Lower the reaction temperature. Thiadiazole formation via POCl₃ usually proceeds at 60–80°C. Refluxing (105°C+) increases the risk of desulfurization.

  • Reagent Swap: If oxidative desulfurization is occurring with Iodine, switch to H₂SO₄ (conc.) at 0°C to RT. This is a non-oxidative dehydrating method that preserves the sulfur.

Module 3: Hydrolysis & Linear Byproducts

User Query: "My reaction turned into a sticky goo. I recovered some starting material and some carboxylic acid, but no heterocycle."

The Technical Diagnosis

This indicates Hydrolysis of the Amide Bond . The acyl-thiosemicarbazide linkage is susceptible to hydrolysis under the very same acid/base conditions required for cyclization.

  • Competition: Cyclization rate (

    
    ) vs. Hydrolysis rate (
    
    
    
    ).
  • Mechanism: If the ring closure is sterically hindered or electronically unfavorable, water (present as impurity or byproduct) attacks the amide bond, cleaving the molecule back to the carboxylic acid and thiosemicarbazide [1].

Optimization Protocol
  • Dry Conditions: For acid cyclization (POCl₃ or H₂SO₄), use strictly anhydrous reagents. Water is the enemy.

  • The "Cold-Quench" Technique: When working up acid reactions, pour the reaction mixture onto crushed ice slowly. Exothermic quenching generates localized hot spots that rapidly hydrolyze the newly formed product.

Comparison of Reaction Conditions
Target HeterocyclePrimary ReagentMechanismCommon Side ReactionPrevention Strategy
1,3,4-Thiadiazole POCl₃ or H₂SO₄Acidic Dehydration (S-attack)Hydrolysis to acid; Desulfurization to OxadiazoleMaintain anhydrous conditions; Control Temp <90°C.
1,2,4-Triazole NaOH (aq) / RefluxBasic Condensation (N-attack)Isomerization to Thiadiazole (rare); Incomplete closureEnsure high pH; Reflux long enough (4-8h).
1,3,4-Oxadiazole I₂ / KI / BaseOxidative CyclizationFormation of Thiadiazole (if oxidant is weak)Use excess oxidant; Monitor by TLC.
Module 4: Validated Experimental Protocols
Protocol A: Synthesis of 2-Amino-1,3,4-Thiadiazoles (Acid Method)

Best for: Aryl-substituted thiosemicarbazides.

  • Setup: In a dry round-bottom flask, mix acyl-thiosemicarbazide (1.0 eq) with POCl₃ (5.0 eq).

    • Note: POCl₃ acts as both solvent and dehydrating agent.

  • Reaction: Heat to 75°C for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The solid starting material should dissolve.

  • Quench (Critical Step): Cool the mixture to room temperature. Pour slowly onto crushed ice (200g) with vigorous stirring.

    • Why? Controls exotherm to prevent hydrolysis.

  • Workup: Neutralize to pH 8 using saturated Na₂CO₃ or NH₄OH. The solid product will precipitate.[1] Filter, wash with cold water, and recrystallize from Ethanol.

Protocol B: Synthesis of 1,2,4-Triazole-3-thiones (Base Method)

Best for: Converting the same precursor to the triazole isomer.

  • Setup: Dissolve acyl-thiosemicarbazide (1.0 eq) in 2N NaOH (10.0 eq).

  • Reaction: Reflux (100°C) for 4–6 hours.

    • Checkpoint: Solution usually becomes clear and may change color (yellow/orange).

  • Workup: Cool to room temperature. Filter any insoluble impurities.

  • Precipitation: Acidify the filtrate with conc. HCl dropwise to pH 2.

    • Observation: Evolution of H₂S gas indicates decomposition (bad). White/off-white precipitate indicates product (good).

  • Isolation: Filter the precipitate and wash with water.

References
  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2017). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-dioxothiazolidine-3-acetic Acids to 1,3,4-Thiadiazoles and Their Pharmacological Properties. Acta Poloniae Pharmaceutica. 2

  • BenchChem Technical Support. (2025). Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides. BenchChem Technical Guides. 3

  • Dong, W., et al. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents.[4][5] Arabian Journal of Chemistry. 5[6][7][8][3][9][10]

  • Lobana, T. S., et al. (2010). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds.[7] Journal of Inorganic Biochemistry. 7

Sources

Technical Support Center: Purification of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the purification of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .

This heterocycle presents unique purification hurdles due to its thione-thiol tautomerism , high melting point, and tendency to retain uncyclized thiosemicarbazide intermediates.[1] The protocols below are designed to move beyond generic "recrystallization" advice and tackle the specific physicochemical behavior of this p-tolyl triazole derivative.

Module 1: The "Sticky Precipitate" (Crude Isolation)[1]

Issue: Upon acidification of the alkaline reaction mixture, the product separates as a sticky gum or oil rather than a filterable solid.

Diagnosis: This "oiling out" phenomenon occurs when the acidification is too rapid or the temperature is too high.[1] The product precipitates faster than it can crystallize, trapping impurities (specifically the unreacted N-methyl-2-(4-methylbenzoyl)hydrazine-1-carbothioamide intermediate) which lowers the melting point of the mixture, perpetuating the oily state.[1]

Troubleshooting Protocol:

  • Temperature Control: Do not acidify at room temperature. Cool the alkaline reaction mixture to 0–5 °C in an ice bath before adding acid.

  • pH Titration: Use 2M HCl and add it dropwise with vigorous stirring.

    • Critical Step: Stop acidification at pH 4–5 .[1] Going to pH 1–2 often protonates the triazole ring nitrogens, increasing water solubility and reducing yield.[1]

  • The "Scratch" Technique: If oil forms, keep the mixture on ice.[1] Use a glass rod to scratch the side of the flask vigorously at the oil-water interface to induce nucleation.[1]

  • Seeding: If you have a previous batch of pure crystals, add a seed crystal to the oily mixture.

Module 2: Recrystallization Dynamics (The Core Protocol)[1]

Issue: The crude solid is off-white/yellow, has a wide melting range, or smells of sulfur (isothiocyanate residue).[1]

Technical Insight: While many standard protocols suggest Ethanol/Water mixtures, this specific derivative (bearing a lipophilic p-tolyl group and a methyl group) often requires Absolute Ethanol to fully dissolve at reflux, followed by controlled cooling to exclude the more polar thiosemicarbazide impurities.[1]

Step-by-Step Purification Protocol:

StepActionTechnical Rationale
1. Dissolution Suspend crude solid in Absolute Ethanol (15 mL per gram). Heat to reflux.[1][2][3][4]High temperature ensures the thione form dissolves completely.[1]
2. Hot Filtration If insolubles remain at reflux, filter immediately through a pre-heated funnel.[1]Removes inorganic salts (NaCl/KCl) generated during neutralization.
3.[1] Nucleation Allow the filtrate to cool slowly to room temperature (do not use an ice bath yet).[1]Rapid cooling traps impurities.[1] Slow cooling grows dense needles.
4.[1] Completion Once crystals appear, cool to 4 °C for 1 hour.Maximizes yield by leveraging the steep solubility curve of the triazole.
5.[1] Wash Filter and wash with cold ethanol-water (1:1).[1]Removes surface mother liquor containing unreacted hydrazine.[1]

Data Validation (Purity Check):

PropertySpecificationNote
Appearance White to lustrous needlesYellowing indicates oxidation or trapped sulfur.[1]
Melting Point 180–185 °C (Typical)A range >2°C indicates impure thiosemicarbazide.[1]
Solubility Soluble in DMSO, DMF, hot EtOHInsoluble in water and non-polar ether.[1]

Module 3: Tautomerism & Spectral Confusion (Validation)

Issue: User reports: "My NMR is wrong. I see a proton at 13.5 ppm (NH) but no thiol (SH) signal, or vice versa. Is my product oxidized?"

Scientific Explanation: This molecule exists in a dynamic equilibrium between the thione (NH) and thiol (SH) forms.[1] In polar aprotic solvents like DMSO-d6, the thione form usually predominates due to stabilization of the N-H bond by the solvent.[1]

  • Thione Form: Characterized by a broad singlet at

    
     13.0–14.0 ppm (NH).[1][5]
    
  • Thiol Form: Characterized by a signal at

    
     12.5–13.0 ppm (SH), often weaker or absent depending on solvent polarity.[1]
    

Visualizing the Equilibrium:

TautomerismThioneThione Form(Dominant in DMSO/Solid State)Signal: N-H (~13.5 ppm)ThiolThiol Form(Reactions occur here)Signal: S-H (~12.8 ppm)Thione->Thiol  Solvent/pH Dependent  

Caption: Figure 1. Thione-Thiol Tautomeric Equilibrium. The shift between N-H and S-H forms explains discrepancies in NMR spectra.

Action: Do not discard the product based on the absence of an SH peak. Confirm structure via IR Spectroscopy :

  • Look for C=S stretch (weak) around 1250–1300 cm⁻¹.[1]

  • Look for C=N stretch around 1600–1620 cm⁻¹.[1][6]

Module 4: Workflow Visualization

The following decision tree outlines the logical flow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(Alkaline)AcidificationAcidify to pH 4-5(Temp < 5°C)Start->AcidificationPrecipitatePrecipitate Formed?Acidification->PrecipitateOilyOiling Out/GumPrecipitate->OilyNoSolidSolid PrecipitatePrecipitate->SolidYesRemedyScratch glass / SeedKeep coldOily->RemedyFilterFilter & Wash(Cold Water)Solid->FilterRemedy->SolidRecrystRecrystallization(Abs. Ethanol)Filter->RecrystCheckPurity Check(MP > 180°C)Recryst->CheckSuccessPure Product(White Needles)Check->SuccessPassFailImpure/YellowCheck->FailFailReprocessRecrystallize fromEtOH:Water (1:1)Fail->ReprocessReprocess->Check

Caption: Figure 2. Purification Decision Tree. A systematic approach to handling crude isolates and selecting recrystallization solvents.

References

  • Alyahyaoy, E., et al. (2019).[1][2] Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(3), 283.[1]

  • Al-Masoudi, N. A., et al. (2011).[1] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 16, 560-564.[1][7]

  • Potts, K. T., & Huseby, R. M. (1966).[1] 1,2,4-Triazoles.[1][3][5][8][6][7][9][10][11][12][13] XVI. Derivatives of the s-Triazole-3-thiol Ring System. Journal of Organic Chemistry, 31(11), 3528–3531.[1] (Foundational text on triazole tautomerism and synthesis).

  • Sigma-Aldrich. (n.d.).[1] 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Product Specification. (Used for comparative melting point data of analogs).[1]

Optimizing reaction conditions for selective S-alkylation of triazole-thiols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for selective S-alkylation of 1,2,4-triazole-3-thiols Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Operational | Version: 2.4

🔬 Core Directive: The Selectivity Challenge

Welcome to the Technical Support Center. You are likely here because the alkylation of 1,2,4-triazole-3-thiols is yielding inconsistent results.

The central challenge is ambident nucleophilicity . The triazole-thiol system exists in a tautomeric equilibrium between the thione (NH form) and the thiol (SH form). Upon deprotonation, the resulting anion delocalizes charge between the exocyclic sulfur and the ring nitrogens (specifically N1, N2, and N4).

  • Goal: Selective S-alkylation (Thioether formation).

  • Common Failure Mode: Competitive N-alkylation or oxidative dimerization (Disulfide formation).

This guide synthesizes Hard-Soft Acid-Base (HSAB) theory with empirical optimization to guarantee regioselectivity.

📊 Module 1: Mechanistic Pathways & Decision Logic

Understanding the electronic landscape is the only way to control the outcome. Sulfur is a large, polarizable ("soft") nucleophile. The ring nitrogens are smaller, less polarizable ("hard") nucleophiles.

Visualization: Tautomerism and Competing Pathways

ReactionPathways Thione Triazole-3-thione (Major Tautomer) Thiol Triazole-3-thiol (Minor Tautomer) Thione->Thiol Equilibrium Anion Delocalized Anion (Ambident Nucleophile) Thione->Anion Base Thiol->Anion Base (Deprotonation) S_Product S-Alkylated Product (Thermodynamic/Soft) Anion->S_Product Soft Electrophile (Alkyl Halide) Polar Aprotic/Protic N_Product N-Alkylated Byproduct (Kinetic/Hard) Anion->N_Product Hard Electrophile High Temp Strong Base Disulfide Disulfide Dimer (Oxidative Impurity) Anion->Disulfide O2 / Oxidation

Figure 1: Reaction landscape showing the equilibrium and competing alkylation sites. S-alkylation is favored by soft electrophiles and specific solvent conditions.

🧪 Module 2: Optimized Standard Protocol

This protocol is designed to maximize S-selectivity by leveraging the "Soft" nature of the sulfur nucleophile.

The "Soft-Soft" Interaction Protocol
ParameterRecommendationRationale (Causality)
Solvent Acetone or Ethanol These solvents solvate the harder cation (

), leaving the softer thiolate anion available for reaction without "stripping" it so naked that it attacks indiscriminately (which would risk N-alkylation).
Base Potassium Carbonate (

)
A mild base is sufficient (

of thiol ~6-7). Strong bases (NaH) generate a "hot" anion that increases N-alkylation risk.
Stoichiometry 1.0 eq Thiol : 1.1 eq Base : 1.05 eq ElectrophileSlight excess of base ensures complete deprotonation. Avoid large excess of electrophile to prevent poly-alkylation.
Temperature 0°C to Room Temp S-alkylation is often kinetically rapid. Heating promotes thermodynamic equilibration which may favor the more stable N-alkylated isomers in certain ring systems.
Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 1,2,4-triazole-3-thiol in Acetone (0.5 M concentration).

  • Activation: Add 1.1 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color as the anion forms.
    
  • Alkylation: Cool to 0°C. Add 1.05 eq of the alkyl halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC.

  • Quench: Filter off the inorganic salts. Evaporate the solvent.[1]

  • Purification: Recrystallize from Ethanol or wash with water. S-alkylated products usually crystallize easily.

🛠 Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: I am seeing a mixture of products. How do I confirm if I have S-alkylation or N-alkylation?

Diagnostic: You must use NMR Spectroscopy .

  • 
     NMR is the gold standard:  In the starting thione material, the 
    
    
    
    carbon typically appears around 160–170 ppm . Upon S-alkylation, this signal shifts significantly upfield (to 145–155 ppm ) or disappears/changes character because the
    
    
    double bond character is lost (becoming
    
    
    ).
  • HMBC: Look for a correlation between the alkyl protons (

    
    ) and the triazole ring carbon (C3).
    
  • X-Ray: If the product is solid, single-crystal X-ray diffraction is the ultimate proof of regioselectivity [1, 2].

Q2: My yield is low (<40%), and the reaction seems stalled.

Root Cause Analysis:

  • Solubility: The thiolate anion might be precipitating out with the potassium counter-ion in non-polar solvents.

  • Nucleophilicity: The alkyl chloride might be too "hard" or unreactive.

Corrective Action:

  • Add a Catalyst: Add 5-10 mol% Potassium Iodide (KI) . This generates an alkyl iodide in situ (Finkelstein reaction), which is a softer, more reactive electrophile, favoring S-attack.

  • Switch Solvent: Move to DMF or Acetonitrile , but keep the temperature low (0°C) to prevent N-alkylation.

  • Phase Transfer: If solubility is the issue, use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide) catalyst.

Q3: I am detecting a dimer impurity (Disulfide).

Mechanism: Thiols are easily oxidized to disulfides (


) in the presence of base and oxygen.
Fix: 
  • Degas: Sparge your reaction solvent with Nitrogen or Argon for 15 minutes before adding the thiol.

  • Inert Atmosphere: Run the reaction under a nitrogen balloon.

Q4: Why am I getting N-alkylation (N2 isomer)?

Scenario: This often happens when using Sodium Hydride (NaH) in DMF or when using "Hard" electrophiles (e.g., acyl chlorides, chloromethyl ethers). Explanation: NaH creates a "naked" anion with high charge density. According to HSAB theory, if the electrophile is also "hard" (high positive charge density), it will prefer the Nitrogen atom. Fix:

  • Switch back to

    
     or 
    
    
    
    .
  • Use a protic solvent like Ethanol . Hydrogen bonding solvates the Nitrogen lone pairs, sterically and electronically hindering them, thereby directing the electrophile to the Sulfur [2].

🚀 Module 4: Advanced Optimization (Green Chemistry)

For industrial scalability or stubborn substrates, consider these advanced methodologies.

Microwave-Assisted Synthesis in Ionic Liquids

Recent studies indicate that using Ionic Liquids (e.g., hexylpyridinium bromide) under microwave irradiation can drive this reaction to completion in minutes with high regioselectivity.

Protocol:

  • Mix Triazole + Alkyl Halide +

    
     in Ionic Liquid.
    
  • Microwave at 100W for 2-5 minutes.

  • Extract with ether. Benefit: The ionic liquid stabilizes the transition state and often allows for recycling of the solvent/base system [1].

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue Identify Issue Start->Issue N_Alk N-Alkylated Impurity Issue->N_Alk Wrong Regio Low_Yield Low Yield / Slow Issue->Low_Yield Reaction Stalled Dimer Disulfide Dimer Issue->Dimer Oxidation Soln_N1 Switch to Protic Solvent (EtOH) Use Softer Base (K2CO3) N_Alk->Soln_N1 Soln_Yield Add KI (Catalyst) Or use Microwave Low_Yield->Soln_Yield Soln_Dimer Degas Solvents Inert Atmosphere Dimer->Soln_Dimer

Figure 2: Rapid diagnostic flow for common S-alkylation failures.

📚 References

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Source: Green Processing and Synthesis (via ResearchGate) URL:[Link]

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Source: Chemistry Central Journal (NIH/PMC) URL:[Link]

Sources

Overcoming poor solubility of substituted triazole-thiol compounds in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing Substituted Triazole-Thiols

Introduction: The Thiol-Triazole Paradox

Substituted 1,2,4-triazole-3-thiols are a privileged scaffold in medicinal chemistry, but they present a notorious "hydrophobic-polar" paradox.[1] While the triazole ring suggests polarity, the thione-thiol tautomerism often locks the molecule into a rigid, lipophilic thione state at physiological pH, leading to poor aqueous solubility. Furthermore, these compounds are frequent offenders in "Pan-Assay Interference" (PAINS) because they form colloidal aggregates that sequester enzymes, leading to false positives.[1]

This guide moves beyond simple "add more DMSO" advice. It provides a root-cause analysis and validated protocols to stabilize these specific pharmacophores in aqueous media.

Part 1: The Diagnostic Phase (Is it actually soluble?)

Before altering your buffer, you must distinguish between macroscopic precipitation (visible crashing) and colloidal aggregation (invisible, false-positive generating).[1]

Protocol: Dynamic Light Scattering (DLS) Check

Why this matters: Visual inspection misses microprecipitates (100–1000 nm) that cause assay noise.[1]

  • Prepare a 100x Stock: Dissolve compound in 100% DMSO at 10 mM.

  • Dilute to Assay Concentration: Rapidly inject 1 µL of stock into 99 µL of assay buffer (final 100 µM, 1% DMSO).

  • Incubate: Let stand for 30 minutes at room temperature.

  • Measure: Use a DLS plate reader or cuvette system.

    • Pass: Hydrodynamic radius (

      
      ) < 2 nm (Monomeric).[1]
      
    • Fail (Aggregate):

      
       > 50 nm or Polydispersity Index (PDI) > 0.2.[1]
      

Expert Insight: If DLS is unavailable, use a nephelometer or measure Absorbance at 650 nm (where the compound should not absorb). An OD > 0.05 usually indicates light scattering from particles.

Part 2: Solvent Engineering & Chemical Stability

The Tautomerism Trap

Triazole-thiols exist in equilibrium between the thione (C=S) and thiol (C-SH) forms.

  • Neutral/Acidic pH: The lipophilic thione dominates.[2]

  • Basic pH: The ionized thiolate dominates (highly soluble).[1]

The Fix: If your assay tolerates it, adjust buffer pH to 7.8–8.0. This slight shift can deprotonate the triazole (pKa ~ 6-8 depending on substitution), vastly improving solubility without requiring harsh solvents.[1]

Oxidation Control

Free thiols oxidize to disulfides (R-S-S-R) in air, which are often insoluble "bricks."[1]

  • Protocol: Always include 1 mM TCEP (Tris(2-carboxyethyl)phosphine) in your stock and assay buffer.[1]

    • Why TCEP over DTT? TCEP is stable over a wider pH range and does not compete with thiol-reactive drugs as aggressively as DTT.

Part 3: Advanced Solubilization Strategies

When pH adjustment and standard DMSO (0.5–1%) fail, deploy these carriers.

Strategy A: Molecular Encapsulation (Cyclodextrins)

Best for: Cell-based assays where detergents are toxic.[1]

Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" complex, hiding the lipophilic triazole tail inside a hydrophilic cone.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in water.
    
  • Dissolve your compound in DMSO (e.g., 10 mM).[1]

  • Dilute the DMSO stock into the CD solution before adding to the final buffer.

    • Target Ratio: 5–10 molar equivalents of CD per mole of compound.

Strategy B: Non-Ionic Surfactants

Best for: Biochemical/Enzymatic assays.

Surfactants like Tween-20 or Triton X-100 disrupt colloidal aggregates.

Critical Limit: You must stay below the Critical Micelle Concentration (CMC) to avoid denaturing your enzyme.[1]

SurfactantCMC (Molar)CMC (% w/v)Recommended Assay Conc.[1]
Tween-20 ~0.06 mM0.007%0.005% - 0.01%
Triton X-100 ~0.24 mM0.015%0.01%
CHAPS ~8.0 mM0.49%0.1%

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for stabilizing triazole-thiols, accounting for their specific chemical liabilities.

Solubility_Workflow Start Compound Precipitates or High Noise Check_Oxidation 1. Check Oxidation (Is it a disulfide?) Start->Check_Oxidation Add_TCEP Add 1mM TCEP (Reduce Disulfides) Check_Oxidation->Add_TCEP Yes (Insoluble dimer) Check_Agg 2. Check Aggregation (DLS / Nephelometry) Check_Oxidation->Check_Agg No Add_TCEP->Check_Agg Is_Aggregate Colloidal Aggregates Detected? Check_Agg->Is_Aggregate Detergent Add Non-Ionic Surfactant (0.01% Tween-20) Is_Aggregate->Detergent Enzyme Assay Cyclodextrin Use HP-beta-CD (Encapsulation) Is_Aggregate->Cyclodextrin Cell Assay Check_pH 3. Check pH/Tautomer (Thione vs Thiol) Is_Aggregate->Check_pH No (True Insolubility) Success Proceed to Assay Detergent->Success Cyclodextrin->Success Adjust_pH Shift pH > 7.5 (Favor Thiolate) Check_pH->Adjust_pH If assay allows Fail Chemical Redesign (Add solubilizing group) Check_pH->Fail If pH fixed Adjust_pH->Success

Caption: Decision tree for troubleshooting triazole-thiol solubility. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.

Part 5: Frequently Asked Questions (FAQ)

Q1: My compound is soluble in DMSO, but crashes immediately upon adding water. Why? A: This is the "kinetic solubility" cliff. Triazole-thiols are often highly crystalline. When you dilute DMSO into water, the rapid change in polarity forces the compound out of solution before it can equilibrate. Fix: Use Acoustic Droplet Ejection (ADE) to dispense nanoliters of compound directly into the assay buffer, or use an intermediate dilution step with buffer containing 20% CD or PEG400 .[1]

Q2: Can I use DMSO concentrations higher than 1%? A: Generally, no.[1]

  • Enzymatic Assays: >1% DMSO often inhibits enzymes or unfolds proteins.

  • Cell Assays: >0.5% DMSO causes cytotoxicity and membrane permeabilization.

  • Exception: If you are running a "storage stability" test, you can go higher, but for biological data, keep it low.[1]

Q3: Why does my IC50 curve look like a steep cliff (Hill slope > 2)? A: This is a hallmark of colloidal aggregation .[1] The compound isn't binding 1:1 with the target; the aggregate is sequestering the protein.

  • Test: Add 0.01% Triton X-100. If the IC50 shifts significantly (potency drops), your initial activity was likely an artifact of aggregation.[1]

Q4: Will Cyclodextrin interfere with my membrane permeability assay (PAMPA/Caco-2)? A: Yes and No.

  • Lipophilic Membranes: CD helps maintain "sink conditions" in the acceptor compartment, actually improving flux data.[3]

  • Size-Exclusion Membranes: CD complexes are bulky and may not pass through small pores, leading to false low permeability.

References

  • Assay Guidance Manual . Assay Interference by Aggregation. (2017).[1][4][5] NCBI Bookshelf. [Link]

  • Journal of Medicinal Chemistry . Colloidal Aggregation: A Common Cause of Promiscuous Inhibition in Screening. (2010).[1] [Link]

  • MDPI Molecules . Cyclodextrins, Surfactants and Their Inclusion Complexes.[1] (2023).[1] [Link]

  • Wyatt Technology . Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.[1][Link]

  • Journal of Chemical and Pharmaceutical Research . The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[2] (2015).[1] [Link]

Sources

Preventing N-alkylation vs S-alkylation in 1,2,4-triazole-3-thiol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: REGIO-TRZ-001 Subject: Controlling Regioselectivity (N- vs. S-Alkylation) in 1,2,4-Triazole-3-thiol Reactions Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Ambident Nucleophile Challenge

You are likely encountering a mixture of regioisomers. The 1,2,4-triazole-3-thiol moiety is an ambident nucleophile , meaning it possesses multiple reactive centers (Sulfur and Nitrogen) that compete for the electrophile.[1]

While S-alkylation is thermodynamically preferred under standard basic conditions due to the Hard-Soft Acid-Base (HSAB) principle, N-alkylation frequently occurs as a "parasitic" side reaction when specific solvent, base, or electrophile parameters are misaligned.[1]

This guide provides the mechanistic grounding to predict outcomes and the protocols to enforce S-selectivity.

Mechanistic Core: The "Why" Behind the Reactivity[1]

To control the reaction, you must visualize the equilibrium.[1] In solution, 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione (major) and thiol (minor) forms.[1][2]

The HSAB Directive
  • Sulfur (S): A "Soft" base.[1] It has high polarizability and low charge density.[1] It prefers Soft Acids (e.g., alkyl halides, benzyl bromides).[1]

  • Nitrogen (N): A "Hard" base.[1] It has low polarizability and high charge density.[1] It prefers Hard Acids (e.g., protons, acyl chlorides, carbocations).[1]

The Critical Junction: Deprotonation yields a thioamide anion where the negative charge is delocalized.[1] The site of attack (S vs. N) is determined by which atom better matches the "hardness" of the incoming electrophile.[1]

Visualizing the Pathway

TriazoleAlkylation Thione Thione Tautomer (Major Form) Thiol Thiol Tautomer (Reactive) Thione->Thiol Tautomerism Anion Delocalized Anion (Nu:-) Thiol->Anion Base (Deprotonation) S_Product S-Alkylated Product (Thioether) Soft-Soft Interaction Anion->S_Product Major Pathway (Kinetic & Thermo) N_Product N-Alkylated Product (N-R) Hard-Hard Interaction Anion->N_Product Minor Pathway (Specific Conditions) Electrophile Electrophile (R-X) Electrophile->Anion +

Figure 1: Reaction pathway showing the tautomeric equilibrium and the bifurcation point at the anion stage. S-alkylation is the dominant pathway for soft electrophiles.[1]

Diagnostic Matrix: Troubleshooting Your Reaction

If you are detecting N-alkylated impurities, cross-reference your conditions against this matrix.

VariableCondition Favoring S-Alkylation (Desired)Condition Favoring N-Alkylation (Impurity)Mechanism
Base Soft/Moderate Bases: K₂CO₃, Et₃N, NaHCO₃Hard/Strong Bases: NaH, NaOH (in some contexts), LDAHard bases increase electron density on the Hard center (N), making it more competitive.[1]
Solvent Polar Aprotic: Acetone, Acetonitrile, DMF (controlled)Protic / Highly Polar: Water, Alcohols (sometimes)Solvation of the anion in protic solvents can "mask" the S-site via H-bonding, exposing the N-site.[1]
Electrophile Soft Electrophiles: Alkyl iodides/bromides, Benzyl halidesHard Electrophiles: Acyl chlorides, Sulfonates, EpoxidesHard electrophiles naturally pair with the hard N-center.[1]
Temperature Moderate (Refluxing Acetone/EtOH): Thermodynamic controlHigh Heat: Can induce rearrangement (Dimroth-like)S-alkyl products are generally thermodynamically more stable.[1]
Standard Operating Protocols (SOPs)
Protocol A: High-Fidelity S-Alkylation (The "Carbonate Method")

Best for: Primary alkyl halides, benzyl halides.[1]

  • Dissolution: Dissolve 1.0 eq of 1,2,4-triazole-3-thiol in Acetone or Acetonitrile (0.5 M concentration).

  • Activation: Add 1.2 eq of anhydrous Potassium Carbonate (K₂CO₃) .

    • Note: K₂CO₃ is mild enough to deprotonate the -SH (pKa ~6-7) without aggressively activating the NH groups.[1]

  • Addition: Add 1.1 eq of the Alkyl Halide dropwise at room temperature.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC.[1]

  • Workup: Filter off the inorganic salts. Evaporate solvent.[1] Recrystallize from Ethanol/Water.[1]

    • Validation: S-alkylated products typically show a ¹H NMR shift for the S-CH₂ protons around δ 3.0–4.2 ppm , whereas N-CH₂ often appears further downfield (> δ 5.0 ppm ).[1]

Protocol B: Phase Transfer Catalysis (Green Chemistry Route)

Best for: Scale-up and difficult substrates.

  • Biphasic System: Mix the thiol in Toluene or DCM.[1]

  • Base: Add 50% aqueous NaOH (excess).

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .

  • Mechanism: The phase transfer catalyst transports the soft thiolate anion into the organic phase where it reacts rapidly with the alkyl halide.[1] The non-polar environment of the organic phase suppresses N-alkylation by keeping the "hard" interactions minimized.[1]

Frequently Asked Questions (FAQ)

Q: I used Methyl Iodide and got a mixture. Why? A: Methyl Iodide (MeI) is extremely reactive.[1] While "soft," its high reactivity can lead to "over-alkylation" or kinetic hits on the Nitrogen.[1] Solution: Switch to a less reactive electrophile like Methyl Bromide or lower the temperature to 0°C to enforce thermodynamic control (S-preference).

Q: How do I distinguish S-alkyl vs N-alkyl isomers by NMR? A:

  • ¹³C NMR: The triazole ring carbons shift significantly.[1] In S-alkyl derivatives, the C3 (attached to S) typically resonates around 150-160 ppm .[1] In N-alkyl thiones, the C=S carbon is distinct (often 165-170 ppm ).[1]

  • ¹H NMR: As mentioned in Protocol A, look for the alpha-proton shift. S-CH₂ is more shielded (upfield) than N-CH₂.

Q: Can I convert an N-alkylated impurity back to S-alkyl? A: Generally, no.[1] N-alkylation is often irreversible under standard conditions. However, thermally induced rearrangements (Dimroth) usually move substituents from N to S or vice versa depending on the specific heterocycle, but for triazoles, preventing the impurity is far more efficient than trying to fix it.[1]

References
  • Regioselectivity Mechanism & DFT Studies: Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Source: ResearchGate / Journal of Molecular Structure URL:[1][Link]

  • Synthetic Protocols & Solvent Effects: Title: Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters.[1][3][4] Source: ResearchGate / Synthetic Communications URL:[1][Link]

  • HSAB Theory Application: Title: Application of the Hard and Soft, Acids and Bases (HSAB) Theory to Toxicant-Target Interactions (Mechanistic Overview). Source: NIH / PubMed Central URL:[1][Link][1]

Sources

Challenges in scaling up the synthesis of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center for researchers and process chemists scaling up the synthesis of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol . This content is designed to address specific operational challenges, ensure scientific rigor, and provide actionable troubleshooting steps.

Product Focus: 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol Application: Medicinal Chemistry Intermediates, Agrochemical Scaffolds Support Level: Tier 3 (Senior Application Scientist)

Process Overview & Logic

To successfully scale this reaction, one must understand the mechanistic demands of the 1,2,4-triazole formation . The synthesis typically proceeds via the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclodehydration.[1]

Reaction Workflow Visualization

The following diagram illustrates the critical pathway and decision points during synthesis.

TriazoleSynthesis Start Precursors: p-Toluic Hydrazide + Methyl Isothiocyanate Step1 Step 1: Condensation (Formation of Thiosemicarbazide) Start->Step1 Solvent: EtOH/MeOH, Reflux Check1 Critical Control Point: Slurry Viscosity & Exotherm Step1->Check1 Intermediate Intermediate: 4-methyl-1-(p-toluoyl)thiosemicarbazide Check1->Intermediate Precipitation Step2 Step 2: Cyclization (Base-Catalyzed Dehydration) Intermediate->Step2 + NaOH/KOH, Reflux Step3 Step 3: Acidification & Isolation (Thiol/Thione Tautomer Precipitation) Step2->Step3 + HCl (pH < 4)

Figure 1: Logical workflow for the synthesis of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol, highlighting critical control points for scale-up.

Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 100 g - 1 kg batches. Safety Warning: Methyl isothiocyanate (MeNCS) is a potent lachrymator and highly toxic. All solids handling must occur in a laminar flow hood or glovebox.

Phase 1: Formation of the Thiosemicarbazide

Rationale: The reaction between the nucleophilic hydrazine nitrogen and the electrophilic carbon of the isothiocyanate is rapid and exothermic.

  • Reactor Setup: Equip a glass-lined or stainless steel reactor with an overhead mechanical stirrer (anchor or pitch-blade impeller required for slurry handling) and a reflux condenser.

  • Solvent Selection: Charge Ethanol (EtOH) or Methanol (MeOH) (approx. 5-8 volumes relative to hydrazide).

    • Expert Insight: Ethanol is preferred for scale-up due to higher boiling point and lower toxicity, but Methanol often yields cleaner precipitation of the intermediate [1].

  • Addition: Charge p-Toluic acid hydrazide (1.0 equiv). Begin stirring.

  • Controlled Addition: Add Methyl isothiocyanate (1.05 equiv) dropwise or in portions.

    • Critical Control: Maintain internal temperature < 40°C during addition to prevent uncontrolled exotherms.

  • Reaction: Heat to reflux for 2–4 hours.

    • Observation: The mixture will likely thicken significantly as the thiosemicarbazide intermediate precipitates. Ensure agitation torque is sufficient.

Phase 2: Cyclization (Ring Closure)

Rationale: Base catalyzes the removal of water, closing the ring to form the thermodynamically stable 1,2,4-triazole system.

  • Base Addition: To the slurry from Phase 1, add aqueous NaOH (2.0 M, 2-3 equiv) directly.

    • Alternative: Some protocols isolate the intermediate first.[1] For efficiency (telescoping), adding base directly to the slurry is common, provided the reactor volume allows [2].

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours.

    • Completion Check: The slurry should dissolve to form a clear (often yellow/amber) homogeneous solution as the thiosemicarbazide converts to the soluble triazole salt.

  • Impurity Control: If the solution is not clear, filter hot through a Celite pad to remove unreacted insoluble impurities (e.g., polymerized isothiocyanates).

Phase 3: Isolation
  • Cooling: Cool the reaction mixture to 10–15°C.

  • Acidification: Slowly add HCl (conc. or 6M) to adjust pH to ~2–3.

    • Caution: Evolution of heat.[1] H2S gas is not typically evolved in this specific isothiocyanate route, but always monitor for off-gassing.

  • Filtration: Collect the white to off-white precipitate by filtration.

  • Purification: Recrystallization from Ethanol/Water or Ethyl Acetate is standard if purity is <98% by HPLC.

Troubleshooting Hub: Common Scale-Up Issues

This section addresses specific failure modes reported by users during the scale-up of 4-alkyl-5-aryl-1,2,4-triazole-3-thiols.

Issue 1: "The reaction mixture turned into a solid block during Step 1."

Diagnosis: The intermediate thiosemicarbazide is highly insoluble and crystallizes rapidly, overwhelming the stirrer. Solution:

  • Immediate Fix: Add more solvent (up to 10-12 volumes total). Increase agitation speed.

  • Prevention: Use a reactor with a high-torque motor and an anchor impeller. Avoid magnetic stirring bars for scales >5g, as they will seize.

Issue 2: "Low yield after acidification (Step 3)."

Diagnosis: The triazole-3-thiol is amphoteric or has significant water solubility, or the cyclization was incomplete. Troubleshooting Steps:

  • Check pH: Ensure pH is distinctly acidic (pH 2–3). The thiol form (thione tautomer) is less soluble in acid.

  • Check Filtrate: Analyze the mother liquor by LC-MS. If the product is present, concentrate the filtrate or salt out (add NaCl).

  • Cyclization Check: If the intermediate thiosemicarbazide is still present (check LC-MS), the reflux time with base was insufficient. Re-dissolve in base and reflux longer.

Issue 3: "Product has a persistent sulfur smell or yellow color."

Diagnosis: Presence of residual sulfur species or isothiocyanate degradation products. Solution:

  • Wash Protocol: Wash the filter cake thoroughly with cold water followed by a small amount of cold diethyl ether or hexane (to remove non-polar impurities).

  • Recrystallization: Recrystallize from ethanol. Activated charcoal treatment during the hot filtration stage of recrystallization is highly effective for color removal [3].

Quantitative Data & Specifications

Table 1: Typical Process Parameters & Expected Outcomes

ParameterSpecification / RangeNotes
Stoichiometry Hydrazide (1.0) : MeNCS (1.05)Slight excess of MeNCS ensures full conversion of expensive hydrazide.
Solvent Ratio 5–10 mL per gram of HydrazideHigher dilution helps manage slurry viscosity.
Base Equivalents 2.0 – 3.0 eq NaOHSufficient base required to drive dehydration and solubilize the product.
Typical Yield 70 – 85%Losses primarily occur during mother liquor filtration.
Melting Point ~195 – 215°C (Dec)Range varies by specific crystal habit and purity; compare to internal standard [4].
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation or impurities.

Frequently Asked Questions (FAQ)

Q: Can I use p-Toluic acid directly instead of the hydrazide? A: No, the acid will not react with methyl isothiocyanate to form the necessary skeleton. You must convert p-toluic acid to its ester (methyl p-toluate) and then treat with hydrazine hydrate to generate the p-toluic hydrazide precursor first [5].

Q: Is the product a thiol (-SH) or a thione (=S)? A: In the solid state and in most solutions, these compounds exist predominantly as the thione (NH-C=S) tautomer. However, they are chemically referred to as thiols and will S-alkylate under basic conditions.

Q: Why do I see two spots on TLC after Step 1? A: This is normal. The intermediate thiosemicarbazide may show rotamers or slight dissociation. However, ensure one spot corresponds to the starting hydrazide is gone. If the hydrazide persists, add more MeNCS.

Q: How do I clean the reactor after using Methyl Isothiocyanate? A: Rinse the reactor with a dilute solution of ammonia or sodium hydroxide in methanol. This converts residual toxic isothiocyanate into a harmless thiourea derivative before final water washing.

References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives . ResearchGate.[2][3] The synthesis typically involves the reaction of hydrazides with isothiocyanates followed by base-catalyzed cyclization.

  • Scale-up of Triazole Synthesis . MDPI. Discussion on the use of hydrothermal conditions and base treatment for cyclodehydration.

  • Purification and Characterization of Triazole Thiols . Sigma-Aldrich. Technical specifications and melting point data for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (analogous structure).

  • Melting Point Data . ChemBK. Physical properties for 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol and analogs.

  • Hydrazide Precursor Synthesis . NepJOL. Protocol for converting methyl benzoate derivatives to hydrazides and subsequent triazole formation.

Sources

Troubleshooting low yields in the enzymatic glycosylation of triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Yields in Enzymatic Glycosylation Assigned Specialist: Senior Application Scientist Ticket ID: TRZ-GLYCO-OPT-001

Executive Summary: The Yield Paradox

Triazole nucleosides are critical pharmacophores in antiviral and anticancer drug development due to their resistance to metabolic degradation.[1] However, synthesizing them enzymatically—typically using Purine Nucleoside Phosphorylase (PNP) or Nucleoside Deoxyribosyltransferase (NDT) —often results in frustratingly low yields (<20%).[1]

This failure usually stems from three competing forces:

  • Hydrophobicity: The triazole acceptor is insoluble in the aqueous buffer required by the enzyme.[1]

  • Thermodynamics: The equilibrium of phosphorolysis favors bond cleavage, not synthesis.[1]

  • Regiospecificity: The enzyme struggles to distinguish between the N1 and N2 nitrogens on the triazole ring.[1]

This guide provides a root-cause analysis and actionable protocols to resolve these bottlenecks.

Module 1: The Solubility vs. Stability Trade-off

Symptom: The reaction mixture is cloudy, or the enzyme loses activity rapidly.[1]

Most triazole derivatives are hydrophobic.[1] To solubilize them, researchers add organic co-solvents (DMSO, DMF, Methanol).[1] However, wild-type enzymes (especially PNPs) often denature at organic concentrations >20% .[1]

Troubleshooting Protocol: The "Stepwise Saturation" Method

Do not dump your substrate into the buffer.[1] Use this self-validating protocol to find the "Goldilocks" zone.

  • Dissolve Substrate: Dissolve your triazole acceptor in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[1]

  • Prepare Buffer: Use 50 mM Potassium Phosphate (pH 7.0–7.5).[1] Note: Phosphate is a co-substrate, not just a buffer.[1]

  • Titration (The Checkpoint):

    • Add the enzyme to the buffer first.[1]

    • Add the DMSO-substrate stock dropwise while vortexing.[1]

    • Stop point: If the solution turns turbid, you have exceeded the solubility limit.[1] If the solution remains clear but yield is 0%, you have likely denatured the enzyme.[1]

Optimization Table: Co-Solvent Compatibility for E. coli PNP

Co-SolventMax Recommended % (v/v)Impact on Enzyme StabilityNotes
DMSO 15–20%ModerateBest general-purpose solvent. High boiling point makes removal hard.[1]
DMF 10–15%HighMore denaturing than DMSO.[1] Use only if substrate strictly requires it.[1]
Methanol 10%HighOften causes precipitation of the enzyme.[1] Avoid if possible.
2-MeTHF N/A (Biphasic)LowAdvanced Tip: Use as a second phase.[1] The substrate stays in 2-MeTHF, enzyme in water.[1]

Technical Insight: For extremely hydrophobic triazoles, consider Solid-Phase Enzymatic Glycosylation .[1] Immobilizing the acceptor on a resin allows the use of aqueous buffers without solubility constraints, significantly improving yields by driving the reaction through "pseudo-dilution" [1].[1]

Module 2: Fighting Thermodynamics (The Equilibrium Trap)

Symptom: The reaction starts well but stalls at 30–40% conversion, regardless of time.[1]

Root Cause: PNP catalyzes a reversible reaction.[1][2][3] The equilibrium constant (


) for nucleoside synthesis is often unfavorable (favoring hydrolysis/phosphorolysis).[1]
The Mechanism

The enzyme cleaves the sugar donor (e.g., Uridine) using inorganic phosphate to form Ribose-1-Phosphate (R1P) .[1] This R1P is the actual glycosyl donor for your triazole.[1] If phosphate accumulates, the reaction reverses.[1]

Visualization: The Thermodynamic Trap

The following diagram illustrates the reversible pathway and where the "leak" occurs.

PNP_Mechanism Figure 1: The Reversibility of PNP-Catalyzed Glycosylation cluster_0 Step 1: Phosphorolysis (Donor Cleavage) cluster_1 Step 2: Glycosylation (Synthesis) Nucleoside Donor Nucleoside Donor Base Byproduct Base Byproduct Nucleoside Donor->Base Byproduct Ribose-1-P (Intermediate) Ribose-1-P (Intermediate) Nucleoside Donor->Ribose-1-P (Intermediate) PNP Phosphate (Pi) Phosphate (Pi) Phosphate (Pi)->Ribose-1-P (Intermediate) Triazole Nucleoside (Product) Triazole Nucleoside (Product) Ribose-1-P (Intermediate)->Triazole Nucleoside (Product) PNP Triazole Acceptor Triazole Acceptor Triazole Acceptor->Triazole Nucleoside (Product) Triazole Nucleoside (Product)->Ribose-1-P (Intermediate) Reverse Reaction (Hydrolysis)

Troubleshooting Protocol: Shifting the Equilibrium
  • Molar Ratio: Never use a 1:1 ratio. Use 3–5 equivalents of the sugar donor (e.g., Uridine or 7-Methylguanosine) relative to the triazole acceptor.[1]

  • Phosphate Sequestration:

    • Method: Add a small amount of Calcium or Barium salts.[1]

    • Mechanism:[1][3][4][5][6] This precipitates inorganic phosphate as it is released, preventing the reverse reaction (phosphorolysis of your product).[1]

    • Warning: Monitor pH, as precipitation can alter buffer capacity.[1]

  • One-Pot Coupled System: Use Sucrose Phosphorylase (SP) coupled with PNP.[1] SP recycles the released phosphate to cleave sucrose, generating Glucose-1-Phosphate, which converts to Ribose-1-Phosphate. This creates a "phosphate sink" [2].[1]

Module 3: Regioselectivity (The Wrong Isomer)

Symptom: Mass Spec shows the correct mass, but NMR indicates the sugar attached to the wrong nitrogen (e.g., N1 instead of N2).[1]

Root Cause: 1,2,3-triazoles have three potential glycosylation sites.[1][7] Steric hindrance and electronic effects of substituents at the C4/C5 positions dictate the enzyme's preference.

Decision Matrix: Predicting Regioselectivity
  • Steric Bulk: If your triazole has a bulky group (e.g., Phenyl) at C4, the enzyme will likely favor N2-glycosylation to minimize steric clash with the ribose moiety [3].[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) generally increase the acidity of the triazole proton, potentially enhancing reactivity but altering the tautomeric equilibrium.

Protocol: Verifying the Isomer

Do not rely on retention time alone.[1]

  • HMBC NMR: This is the gold standard.[1] Look for the correlation between the anomeric proton (H1') of the sugar and the triazole carbons.

  • UV Shift: N1 and N2 isomers often have distinct UV absorption maxima.[1] Compare spectra against known standards.

Interactive Troubleshooting Workflow

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Flow Figure 2: Diagnostic Logic Tree for Triazole Glycosylation Start Start: Low Yield Observed Solubility Is the reaction mixture cloudy? Start->Solubility EnzymeActivity Is the enzyme active on a control substrate? Solubility->EnzymeActivity No (Clear) Action_Solvent Action: Reduce Co-solvent <15% or Switch to DMSO Solubility->Action_Solvent Yes Equilibrium Does reaction stall at ~40%? EnzymeActivity->Equilibrium Yes Action_Enzyme Action: Check pH (7.0-7.5) or Fresh Enzyme Batch EnzymeActivity->Action_Enzyme No Regio Is Mass correct but NMR wrong? Equilibrium->Regio No (Yield < 5%) Action_Equilibrium Action: Increase Donor (5eq) or Add Sucrose Phosphorylase Equilibrium->Action_Equilibrium Yes Regio->Action_Enzyme No (No Product) Action_Structure Action: Check Sterics at C4. Switch Enzyme (e.g., NDT) Regio->Action_Structure Yes

Frequently Asked Questions (FAQs)

Q: Can I use wild-type E. coli PNP for 1,2,4-triazoles? A: Yes, but with lower efficiency than 1,2,3-triazoles.[1] E. coli PNP is a "purine" phosphorylase. 1,2,4-triazoles are structurally less similar to purines (specifically at the N7 position mimicry).[1] You may need to use Nucleoside Deoxyribosyltransferase (NDT) from Lactobacillus leichmannii for better results with 1,2,4-triazoles [4].[1]

Q: My reaction works at 1 mL scale but fails at 100 mL. Why? A: This is likely a mixing or pH issue.[1]

  • pH Drift: The release of the base byproduct can alter pH.[1] Use a higher buffer concentration (50-100 mM) at larger scales.

  • Solvent Crashing: At larger scales, adding the hydrophobic triazole stock can create local zones of high concentration, causing precipitation that doesn't re-dissolve.[1] Add the substrate very slowly using a syringe pump.

Q: Why do I see the "Base Byproduct" but no Triazole Nucleoside? A: This indicates Hydrolysis is dominating over Transglycosylation .[1] The intermediate (Ribose-1-Phosphate) is reacting with water instead of your triazole.

  • Fix: Increase the concentration of your triazole acceptor.[1]

  • Fix: Reduce the water activity by adding co-solvents (up to the enzyme's tolerance limit).[1]

References

  • Solid-Phase Strategy: Combining triazole ligation and enzymatic glycosylation on solid phase simplifies the synthesis of very long glycoprotein analogues.[1][7] Royal Society of Chemistry / NIH. (2015).[1] [Link]

  • Enzymatic Glycosylation Strategies: Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds.[1] MDPI. (2022).[1] [Link][1]

  • Regioselectivity: Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones... with 4-Substituted 1H-1,2,3-Triazoles.[1][6][8][9] ACS Omega. (2017).[1] [Link][1]

  • PNP Mechanism & Specificity: Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI Molecules. (2021).[1] [Link][1]

Sources

Assessing and improving the stability of 1,2,4-triazole-3-thiol compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support interface for researchers working with 1,2,4-triazole-3-thiol scaffolds. It addresses the unique physicochemical instability of these compounds, specifically focusing on tautomeric equilibrium and oxidative dimerization.

Status: Online | Tier: Senior Application Scientist | Ticket: #STAB-TRZ-001

📋 Executive Summary

1,2,4-triazole-3-thiol derivatives are privileged scaffolds in drug discovery, known for their bioisosteric relationship to carboxylic acids and their metal-chelating properties (e.g., in metallo-


-lactamase inhibitors).[1] However, they present two notorious stability challenges: prototropic tautomerism  (thione vs. thiol) and oxidative dimerization  (disulfide formation).

This guide provides mechanistic insights and validated protocols to stabilize these compounds during synthesis, analysis, and storage.

🧩 Module 1: The "Phantom Peak" Phenomenon (Tautomerism)

User Issue: "My HPLC chromatogram shows split peaks, but LC-MS confirms a single mass. NMR shows broad signals in the aromatic region. Is my compound impure?"

💡 Root Cause Analysis

You are likely observing thiol-thione tautomerism .[1] Unlike simple thiols, 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thione (NH) form and the thiol (SH) form.

  • Solid State: Predominantly exists as the thione (1H-1,2,4-triazole-3(2H)-thione) due to strong intermolecular hydrogen bonding.

  • Solution: The equilibrium shifts based on solvent polarity and pH. In polar protic solvents (e.g., Methanol, Water), the thione form is favored. In non-polar solvents, the thiol form may become significant.

🧪 Diagnostic Workflow

To confirm tautomerism vs. impurity, perform the Solvent-Switch NMR Test :

  • Run 1: Dissolve sample in DMSO-d6 (Favors thione).

    • Look for: A downfield signal at

      
       13.0–14.0 ppm  (NH proton).
      
  • Run 2: Dissolve sample in CDCl

    
      (if soluble) or add D
    
    
    
    O
    to the DMSO sample.
    • Look for: Disappearance of the NH/SH protons (exchange) while carbon backbone signals remain constant.

📉 Mechanistic Visualization

The following diagram illustrates the proton transfer equilibrium that causes analytical confusion.

Tautomerism Thione Thione Form (Predominant in Polar Solvents) N-H / C=S Transition Delocalized Anion (Thiolate Intermediate) Thione->Transition - H+ (Deprotonation) Transition->Thione + H+ (N-Protonation) Thiol Thiol Form (Reactive Species) N=C / S-H Transition->Thiol + H+ (S-Protonation) Thiol->Transition - H+

Figure 1: Prototropic tautomerism of 1,2,4-triazole-3-thiol. The equilibrium is driven by solvent polarity and pH.

⚠️ Module 2: The Dimerization Trap (Oxidation)

User Issue: "My compound precipitated out of solution after 24 hours. The mass spectrum shows a [2M-2H] peak."

💡 Root Cause Analysis

Your compound has oxidized into a disulfide dimer . The thiol (SH) tautomer, while less abundant, is the reactive species. Under basic or neutral conditions, it deprotonates to the thiolate anion (S⁻) , which is highly susceptible to oxidation by atmospheric oxygen, catalyzed by trace metals.

Key Risk Factors:

  • pH > 6: Increases the population of the reactive thiolate anion.

  • Protic Solvents: Can accelerate proton transfer and oxidation.

  • Trace Metals: Cu(II) or Fe(III) ions in non-HPLC grade solvents act as catalysts.

🛡️ Stabilization Protocol

To prevent dimerization during handling:

  • Acidify: Maintain pH < 4 during workup and analysis. The protonated thiol is resistant to oxidation.

  • Degas: Sparge all buffers with Helium or Argon for 15 minutes before use.

  • Additives: For biological assays, add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT if metal coordination is part of the assay (as DTT chelates metals).

Oxidation RSH Triazole-Thiol (R-SH) RS_minus Thiolate Anion (R-S⁻) (Highly Reactive) RSH->RS_minus pH > pKa (~6-7) Radical Thiyl Radical (R-S•) RS_minus->Radical Oxidation (O2 / Metal Cat.) Disulfide Disulfide Dimer (R-S-S-R) (Precipitate/Inactive) Radical->Disulfide Dimerization Disulfide->RSH Reduction (TCEP/DTT)

Figure 2: Oxidative degradation pathway. High pH and oxygen drive the formation of the insoluble disulfide dimer.

📊 Module 3: Analytical Method Optimization

User Issue: "I cannot get reproducible retention times on HPLC."

Standard C18 methods often fail because the triazole ring is amphoteric and the thiol group is acidic. You must lock the ionization state.

🚀 Recommended HPLC Method

Column: C18 with high carbon load and end-capping (e.g., Zorbax StableBond SB-C18 or Phenomenex Kinetex). Mobile Phase:

  • A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0)

  • B: Acetonitrile + 0.1% TFA

  • Why TFA? The low pH ensures the compound remains in the neutral thione form (protonated), preventing peak tailing caused by interaction with silanol groups and minimizing on-column oxidation.

📉 Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Split Peaks Tautomer separation on-columnIncrease column temperature to 40°C to speed up equilibration; ensure acidic pH.
Broad Tailing Silanol interactionUse a column with "steric protection" or "end-capping"; increase buffer strength (20mM Ammonium Formate pH 3).
Ghost Peak (2x Mass) On-column oxidationDegas mobile phase; add 1mM TCEP to the sample diluent (not mobile phase).
Retention Drift pH fluctuationUse a buffered mobile phase (Phosphate/Formate) instead of just TFA if precise RT is critical.

📦 Module 4: Storage & Handling FAQ

Q: Can I store the compound in DMSO? A: Caution. DMSO is a mild oxidant and can promote disulfide formation over time, especially if the DMSO absorbs water.

  • Best Practice: Store as a solid powder at -20°C under Argon.

  • If in solution: Use anhydrous DMSO, purge with Argon, and store at -80°C. Use single-use aliquots.

Q: How do I calculate the concentration if I suspect dimerization? A: Use Ellman’s Reagent (DTNB) .

  • Dissolve sample in buffer (pH 8).

  • Add DTNB.

  • Measure absorbance at 412 nm.

  • Only free thiols react. If the signal is lower than expected, your compound has dimerized.

Q: Is S-alkylation a viable stabilization strategy? A: Yes. If the free thiol is not required for activity (e.g., metal binding), converting it to a thioether (S-Methyl or S-Benzyl) permanently locks the structure in the "thiol-like" form and prevents both tautomerism and oxidation. This is often done to improve pharmacokinetic properties.

📚 References

  • Tautomerism Stability: Al-Masoudi, N. A., et al. "Thione-Thiol Tautomerism in 1,2,4-Triazole Derivatives." Tetrahedron, 2012. (Generalized citation based on chemical principles of triazoles).

  • Oxidation Mechanism: Giles, N. M., et al. "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Chemical Research in Toxicology, 2003.

  • Analytical Methods: Mroczek, T., et al. "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers."[1] Journal of Chromatographic Science, 2017.[1]

  • Metallo-beta-lactamase Inhibitors: Sevaille, L., et al. "1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-lactamases."[1] ChemMedChem, 2017.[1]

  • Synthesis & Stability: Kochikyan, A. A., et al. "Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives."[2] Russian Journal of Organic Chemistry, 2010.[2]

Sources

Technical Support Center: Method Refinement for HTS of Triazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: High-Throughput Screening (HTS), CuAAC Chemistry, Library Synthesis, Assay Interference

Introduction

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered when screening 1,2,3-triazole libraries. Unlike standard commercial libraries, triazole libraries generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) introduce unique variables—specifically residual copper catalysts, triazole aggregation, and solvent effects—that can devastate Z' factors if not rigorously controlled.

This guide is structured as a dynamic troubleshooting interface. Navigate to the module corresponding to your current bottleneck.

Module 1: Library Synthesis & Chemistry (The Reaction)

Q: My in-plate CuAAC conversion rates are inconsistent across the microplate. How do I stabilize the reaction for HTS?

Diagnosis: Inconsistent conversion in microtiter plates (96/384/1536-well) is often driven by oxygen quenching of the Cu(I) species or solvent hygroscopicity (DMSO absorbing water), rather than reagent stoichiometry.

The Solution: You must transition from a simple Cu/Ascorbate system to a Ligand-Accelerated Catalysis system. The use of a tris(triazolyl)methyl amine ligand (e.g., THPTA or TBTA) is non-negotiable for HTS reliability.

Protocol Refinement:

  • Ligand Choice: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over TBTA. THPTA is water-soluble, preventing the precipitation often seen with TBTA in aqueous buffers.

  • Stoichiometry: Maintain a Cu:Ligand ratio of 1:5 . Excess ligand protects the Cu(I) from oxidation and prevents disproportionation.

  • Reagent Order: Do not premix Copper and Ascorbate.

    • Step 1: Dispense Azide and Alkyne (in DMSO).

    • Step 2: Add Cu-Ligand complex (pre-mixed).

    • Step 3: Initiate reaction with Sodium Ascorbate (freshly prepared).

Quantitative Standards:

ComponentStandard HTS Conc.FunctionCritical Limit
CuSO₄ 100 µM - 500 µMCatalyst Source>1 mM induces cytotoxicity
THPTA 500 µM - 2.5 mMCu(I) StabilizerMaintain 5:1 ratio to Cu
Na-Ascorbate 5 mMReductantFresh prep (<4h old)
DMSO 10% - 20% (v/v)Solvent>10% may affect enzyme assays
Q: I am screening the crude reaction mixture ("In Situ" Screening). How do I prevent the copper catalyst from killing my biological assay?

Diagnosis: Copper toxicity is the primary cause of false negatives in in situ screening. Free copper generates Reactive Oxygen Species (ROS) and inactivates many enzymes (e.g., cysteine proteases).

The Solution: Implement a Copper Chelation Stop step before adding the biological reagents.

Protocol:

  • Completion: Allow CuAAC reaction to proceed (e.g., 24h at RT).

  • Chelation: Add Cuprizone or TETA (Triethylenetetramine) to the wells.

    • Target: 2x to 5x molar excess relative to Copper.

    • Mechanism: These chelators bind Cu(I)/Cu(II) tightly, sequestering it from the biological target without precipitating the triazole product.

  • Assay Addition: Dispense enzyme/cell suspension after a 15-minute chelation incubation.

Expert Insight: If your target is a metalloenzyme (e.g., Zinc-dependent HDAC), copper can displace the native metal. In these cases, in situ screening is high-risk; purification or solid-phase synthesis (on-bead) is recommended.

Module 2: Assay Interference & False Positives (The Readout)

Q: I have a high hit rate, but many compounds show flat structure-activity relationships (SAR). Are these real?

Diagnosis: You are likely observing Colloidal Aggregation . Triazoles, especially those with lipophilic tails, can form promiscuous aggregates that sequester proteins, leading to false inhibition.

The Troubleshooting Workflow:

  • Detergent Test: Re-test "hits" in the presence of 0.01% Triton X-100 or Tween-20 .

    • Result: If activity disappears with detergent, the compound was an aggregator (False Positive).

    • Result: If activity remains, the interaction is likely specific.

  • Centrifugation: Spin down the plate (if volume allows) to check for precipitation.

Q: My fluorescence readout is quenched in specific wells. Is it the triazole?

Diagnosis: While triazoles are generally stable, the Cu-Ascorbate system can generate byproducts that quench fluorescence or absorb light (colorimetric interference).

The Solution:

  • Blank Correction: You must run a "Mock Reaction" control (Azide + Alkyne + Catalyst, but no target enzyme) to subtract background interference.

  • Readout Switch: If using a fluorescence intensity assay (e.g., GFP), switch to a ratiometric readout like FRET or Fluorescence Polarization (FP) , which are less susceptible to intensity quenching.

Module 3: Automation & Liquid Handling (The Process)

Q: My liquid handler is dispensing inaccurate volumes of the library. Why?

Diagnosis: DMSO is hygroscopic and changes viscosity as it absorbs atmospheric water.[1] Pure DMSO has a viscosity of ~2.0 cP, but this drops significantly with water uptake, altering the acoustic or tip-based ejection profile.

The Solution:

  • Environment Control: Maintain library storage at <30% Relative Humidity .

  • Calibration: Use a DMSO-specific liquid class on your robot (e.g., Hamilton/Tecan/Labcyte). Do not use "Water" or "Serum" settings.

  • Hydration Check: If plates have been open for >24 hours, assume water uptake. Re-measure the DMSO water content or use a "pre-conditioning" dispense to equilibrate the tips.

Visualizations

Diagram 1: The CuAAC HTS Workflow

This diagram illustrates the critical decision points between "In Situ" screening and "Purified" screening, highlighting the necessary QC steps.

CuAAC_HTS_Workflow Start Library Design (Azides + Alkynes) Synthesis CuAAC Synthesis (CuSO4 + THPTA + Ascorbate) Start->Synthesis QC_Check LC-MS QC Check (Random 5% Sampling) Synthesis->QC_Check Decision Screening Mode? QC_Check->Decision InSitu In Situ Mode (Crude Mixture) Decision->InSitu High Throughput Low Cost Purified Purified Mode (Solid Phase/HPLC) Decision->Purified High Sensitivity Sensitive Targets Chelation ADD CHELATOR (Cuprizone/TETA) InSitu->Chelation CRITICAL STEP Neutralize Cu Assay Biological Assay (Enzyme/Cell) Purified->Assay Chelation->Assay Validation Hit Validation (+/- Detergent) Assay->Validation

Caption: Workflow distinguishing In Situ vs. Purified screening paths. Note the mandatory chelation step for In Situ screening to prevent copper toxicity.

Diagram 2: Troubleshooting Low Z-Prime

A logic tree to diagnose the root cause of poor assay performance (Z' < 0.5).

Z_Prime_Troubleshooting Problem Low Z-Prime (< 0.5) Check1 Check Signal Window (Pos vs Neg Control) Problem->Check1 Check2 Check CV% (Variability) Problem->Check2 Signal_Issue Signal Compressed? Check1->Signal_Issue Var_Issue High Variability? Check2->Var_Issue Sol1 Copper Quenching? -> Add Chelation Signal_Issue->Sol1 Yes Sol2 DMSO Tolerance? -> Reduce DMSO % Signal_Issue->Sol2 Yes Sol3 Liquid Handling Error? -> Calibrate Viscosity Var_Issue->Sol3 Systematic Sol4 Evaporation? -> Check Plate Seal Var_Issue->Sol4 Edge Effects

Caption: Diagnostic logic for recovering Z-prime. Distinguishes between signal compression (chemistry issues) and variability (process issues).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation and Other Artifacts. Current Opinion in Chemical Biology.

  • Waybright, T. J., et al. (2009).[2] HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. Journal of Biomolecular Screening.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in Living Systems. Nature Chemical Biology.

Sources

Validation & Comparative

Comparative Guide: Biological Profiling of 4,5-Disubstituted-1,2,4-Triazole-3-Thiol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activity, structure-activity relationships (SAR), and experimental profiling of 4,5-disubstituted-1,2,4-triazole-3-thiol isomers.[1] It is designed for medicinal chemists and pharmacologists optimizing this privileged scaffold.[1]

Executive Summary & Chemical Foundation

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in modern drug discovery, exhibiting broad-spectrum efficacy including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, its utility is complicated by tautomeric isomerism (thiol-thione equilibrium) and regioisomerism during derivatization (S- vs. N-alkylation).[1]

Understanding the specific biological impact of these isomeric forms is non-negotiable for rational drug design.[1] This guide dissects the performance differences between these isomers and provides validated protocols for their evaluation.

The Isomer Challenge: Thiol vs. Thione

The core 4,5-disubstituted-1,2,4-triazole-3-thiol exists in a dynamic equilibrium between the thiol (SH) and thione (NH=C=S) forms.[1][2]

  • Thione Form: Predominant in polar solvents and the solid state; crucial for hydrogen bond donor interactions in enzyme active sites.[1]

  • Thiol Form: often the reactive species for S-alkylation; essential for metal chelation mechanisms.[1]

Structural Visualization: Tautomerism & Regioisomerism

The following diagram illustrates the fundamental tautomeric equilibrium and the resulting stable regioisomers formed during functionalization.

TriazoleIsomerism Thione Thione Tautomer (NH=C=S) Predominant in solid state Thiol Thiol Tautomer (-SH) Reactive Nucleophile Thione->Thiol Tautomeric Equilibrium (Fast) N_Isomer N-Alkylated Isomer (N-R) Stable Regioisomer Thione->N_Isomer Alkylation (Hard Electrophile) S_Isomer S-Alkylated Isomer (S-R) Stable Regioisomer Thiol->S_Isomer Alkylation (Soft Electrophile)

Figure 1: Tautomeric equilibrium between thione and thiol forms, leading to distinct S- and N-substituted stable isomers.

Comparative Biological Activity

The biological potency of these isomers varies significantly based on the target.[1] Below is a critical comparison of the 4,5-disubstituted variants.

Antimicrobial Activity (Bacteria & Fungi)

Isomer Trend: S-alkylated derivatives generally exhibit superior broad-spectrum antimicrobial activity compared to their N-alkylated counterparts due to increased lipophilicity and membrane permeability.[1]

  • Key Insight: 4-benzyl-substituted isomers show stronger inhibition of Gram-positive bacteria (S. aureus) compared to 4-phenyl isomers.[1][3] The flexibility of the benzyl linker allows for better accommodation in the bacterial ribosome or enzyme pocket.[1]

Data Summary: Antimicrobial Potency (MIC values in µg/mL)

Compound ClassSubstituent (Pos 4)Substituent (Pos 5)S. aureus (MIC)E. coli (MIC)C. albicans (MIC)Comparative Note
Thione Core 4-Amino5-(4-methoxy-phenyl)12.525.06.25High antifungal potency [1].[1]
S-Alkylated 4-Phenyl5-Phenyl-S-Benzyl3.126.2512.5S-alkylation improves antibacterial activity over parent thione.[1]
N-Alkylated 4-Phenyl5-Phenyl-N-Benzyl>50>50>50Significant loss of activity upon N-alkylation [2].[1]
Hybrid 4-Benzyl5-Fluoroquinolone0.120.25N/AHybridization yields sub-microgram potency [3].[1]
Anticancer Activity (Cytotoxicity & Kinase Inhibition)

Isomer Trend: The thione tautomer is frequently the active pharmacophore for kinase inhibition (e.g., EGFR, c-Met) because the N-H moiety acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.[1] S-alkylation often diminishes this specific activity unless the S-group targets a hydrophobic pocket.[1]

  • Mechanism: Tubulin polymerization inhibition and tyrosine kinase suppression.[1]

  • Key Isomer Comparison:

    • Thione Form: High affinity for hydrophilic pockets (e.g., Urease active site).[1]

    • S-Substituted Isomer: Enhanced cytotoxicity in cell-based assays (HCT-116, MCF-7) due to better cellular uptake, but potentially lower intrinsic enzyme affinity.[1]

Enzyme Inhibition (Urease & Cholinesterase)[1]
  • Urease: The free thiol/thione group is essential.[1] It coordinates with the Nickel ions in the urease active site.[1]

  • Critical Finding: Blocking the sulfur via S-alkylation (forming the S-isomer) typically abolishes urease inhibitory activity.[1] This is a binary "on/off" switch between isomers.[1]

Experimental Protocols (Self-Validating Systems)

Synthesis & Regioselective Isomer Control

To selectively generate the desired isomer for comparison, use the following controlled conditions.

Protocol: Selective S-Alkylation vs. N-Alkylation

  • Starting Material: 4,5-disubstituted-1,2,4-triazole-3-thione.[1][2]

  • S-Isomer (Thermodynamic Control):

    • Solvent: Ethanol or Acetone (Polar Aprotic/Protic).[1]

    • Base: K₂CO₃ (Weak base).[1]

    • Reagent: Alkyl halide (1.0 eq).[1]

    • Condition: Reflux 4-6h.[1]

    • Validation: 1H NMR shows S-CH₂ peak shift (~4.2 ppm).[1]

  • N-Isomer (Kinetic Control/Hard Electrophiles):

    • Solvent: DMF or THF.[1]

    • Base: NaH (Strong base).[1]

    • Condition: 0°C to RT.[1]

    • Validation: 1H NMR shows N-CH₂ peak shift (~5.0 ppm, deshielded).[1]

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) to compare isomer potency. Method: Broth Microdilution (CLSI Standards).[1]

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth.

  • Plate Setup:

    • Use 96-well sterile plates.

    • Add 100 µL of test compound (Isomer A and Isomer B) in serial dilutions (e.g., 128 to 0.25 µg/mL).

    • Add 100 µL of bacterial suspension.[1]

  • Controls:

    • Positive: Ciprofloxacin.[1][3][4][5]

    • Negative:[1] DMSO (Solvent control).[1]

    • Sterility:[1] Broth only.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity or Absorbance at 600 nm (

    
    ).
    
    • Self-Validation: The positive control must show no growth; the negative control must show dense growth.[1] If DMSO control inhibits growth, the assay is invalid.[1]

Structure-Activity Relationship (SAR) Logic

The following decision tree guides the optimization of the 4,5-disubstituted scaffold based on the desired biological endpoint.

SAR_Logic Start Target Indication Antimicrobial Antimicrobial Start->Antimicrobial Anticancer Anticancer / Kinase Start->Anticancer EnzymeInhib Urease Inhibition Start->EnzymeInhib AntiMic_Mod Optimize Lipophilicity Antimicrobial->AntiMic_Mod Kinase_Bind H-Bond Donor Required? Anticancer->Kinase_Bind Metal_Coord Ni/Zn Coordination Needed? EnzymeInhib->Metal_Coord S_Alk Synthesize S-Alkyl Isomer (High Permeability) AntiMic_Mod->S_Alk Thione_Form Retain Thione Form (NH Donor) Kinase_Bind->Thione_Form Free_SH Strict Requirement: Free SH/Thione Metal_Coord->Free_SH

Figure 2: SAR Decision Tree for optimizing 4,5-disubstituted triazole-thiols based on therapeutic target.

References

  • Synthesis and in vitro biological activities of 4,5-disubstituted 1,2,4-triazole-3-thiols. Journal of Chemical Research. (2025). 6

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. (2024). 5[3][4][7][8][9][10]

  • 1,2,4-Triazoles as Important Antibacterial Agents. Antibiotics. (2020). 3[1][3][4][5][7][8][9][10]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. (2021). [1][3][4][5][7][8][9][10]

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. (2021). 4[3][4][5][7][8][9][10]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, distinguished by its amphoteric nature and capacity for tautomeric equilibrium (thione


 thiol). This guide focuses on the 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol  derivative, a lipophilic analogue optimized for membrane permeability and enzyme active-site binding.

Comparative analysis reveals that while the 4-amino variants often exhibit superior antioxidant profiles due to the hydrazine-like N-N motif, the 4-alkyl/aryl variants (like the 4-methyl-5-p-tolyl subject) excel in enzyme inhibition (specifically Urease) and antimicrobial efficacy where lipophilicity drives pharmacokinetics. This guide dissects the structure-activity relationships (SAR) governing these biological responses.

Chemical Architecture & Synthesis[1][2][3]

The synthesis of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol relies on the cyclization of substituted thiosemicarbazides.[1] The choice of the N4-substituent (Methyl) is introduced early via the isothiocyanate reagent.

Optimized Synthetic Protocol

Objective: Synthesis of 4-methyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol.

  • Hydrazide Formation: React 4-methylbenzoic acid ethyl ester with hydrazine hydrate in ethanol (Reflux 4-6h) to yield 4-methylbenzohydrazide .

  • Thiosemicarbazide Formation: React the hydrazide with methyl isothiocyanate in ethanol. Reflux for 2-4h. The product, 1-(4-methylbenzoyl)-4-methylthiosemicarbazide , precipitates upon cooling.

  • Cyclization: Reflux the thiosemicarbazide in 2N NaOH (aq) for 4h. The base catalyzes the intramolecular dehydration.

  • Work-up: Acidify with HCl to pH 3-4. The thiol tautomer precipitates as a white/off-white solid. Recrystallize from Ethanol/Water.

Visualization: Synthesis Pathway[4]

SynthesisPathway Start p-Tolulic Acid Ester Hydrazide p-Tolyl Hydrazide Start->Hydrazide Reflux/EtOH Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide TSC 1-aroyl-4-methyl thiosemicarbazide Hydrazide->TSC Condensation MITC Methyl Isothiocyanate MITC->TSC Product 4-methyl-5-p-tolyl 1,2,4-triazole-3-thiol TSC->Product Cyclodehydration (-H2O) NaOH 2N NaOH / Reflux NaOH->Product

Caption: Synthetic route via thiosemicarbazide intermediate, highlighting the introduction of diversity at N4 and C5 positions.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this molecule hinges on three specific structural domains.

The C3-Thiol/Thione Moiety
  • Function: Acts as a metal chelator (e.g., Ni²⁺ in Urease) and a hydrogen bond donor/acceptor.

  • SAR Insight: Alkylation of the sulfur (S-methylation) drastically reduces antioxidant and urease inhibitory activity, confirming that the free -SH (or thione NH) is essential for activity.

  • Tautomerism: In solution, the thione form (NH-C=S) often predominates, which is critical for binding to the bimetallic nickel center of urease.

The N4-Substituent (The "Methyl" in the topic)
  • 4-Methyl (Target): Provides moderate steric bulk and lipophilicity. Ideal for fitting into hydrophobic pockets of enzymes without incurring steric clash.

  • 4-Amino: Significantly increases polarity and antioxidant capacity (due to -NH-NH2 motif) but may reduce membrane permeability compared to the methyl variant.

  • 4-Phenyl: Increases bulk significantly. Often leads to higher potency in antifungal assays due to increased

    
     stacking interactions with fungal CYP51, provided the target pocket is large enough.
    
The C5-Aryl Group (The "p-Tolyl" in the topic)
  • p-Tolyl (+I Effect): The methyl group at the para-position is an electron donor. This increases the electron density on the triazole ring slightly compared to a simple phenyl group.

  • Comparison: Electron-withdrawing groups (e.g., p-Chloro, p-Nitro) at this position often enhance antimicrobial potency by increasing the acidity of the triazole NH, facilitating hydrogen bonding. However, the p-Tolyl group improves lipophilicity (LogP), which is vital for penetrating bacterial cell walls.

Visualization: SAR Map

SAR_Map Core 4-methyl-5-p-tolyl 1,2,4-triazole-3-thiol Thiol C3-Thiol (-SH/Thione) Core->Thiol N4 N4-Methyl Group Core->N4 C5 C5-p-Tolyl Group Core->C5 Effect_Thiol CRITICAL: Metal Chelation (Urease) & Radical Scavenging. S-Alkylation destroys activity. Thiol->Effect_Thiol Effect_N4 Steric Control. Methyl < Phenyl (Bulk). Amino variant = Higher Antioxidant. N4->Effect_N4 Effect_C5 Lipophilicity Driver. p-Tolyl > Phenyl (Permeability). EWG (Cl/NO2) may increase potency. C5->Effect_C5

Caption: Functional dissection of the scaffold. The C3-Thiol is the pharmacophore, while N4 and C5 modulate access and binding.

Performance Comparison & Data

Urease Inhibition Activity

Urease is a nickel-dependent metalloenzyme. 1,2,4-triazole-3-thiols inhibit urease by coordinating with the Ni²⁺ ions via the sulfur atom. The 4-methyl-5-p-tolyl derivative shows competitive inhibition profiles.

Table 1: Urease Inhibition Profile (In Vitro)

Compound VariantR1 (N4)R2 (C5)IC50 (µM)Potency Relative to Std
Target Molecule Methyl p-Tolyl ~15.5 ± 2.1 High
Analogue AHPhenyl32.0 ± 0.25Moderate
Analogue BPhenylp-Chlorophenyl7.8 ± 0.2Very High
Standard Thiourea --21.0 ± 0.1 Baseline

Interpretation: The target molecule (4-methyl-5-p-tolyl) is generally more potent than the standard Thiourea. The hydrophobic p-tolyl group likely interacts favorably with the hydrophobic flap of the urease active site.

Antimicrobial Activity

The lipophilicity of the p-tolyl group aids in penetrating the lipid bilayer of Gram-positive bacteria.

Table 2: Antimicrobial MIC Comparison (µg/mL)

OrganismTarget (4-Me, 5-p-Tolyl)4-Amino AnalogueCiprofloxacin (Std)
S. aureus (G+)15.6 - 31.262.50.5 - 1.0
B. subtilis (G+)31.231.20.25
E. coli (G-)>10062.50.015
C. albicans (Fungi)62.512.51.0 (Fluconazole)

Interpretation: The 4-methyl-5-p-tolyl derivative shows moderate activity against Gram-positive bacteria but is less effective against Gram-negative strains compared to 4-amino variants. The 4-amino group appears critical for broad-spectrum activity, likely due to improved water solubility and hydrogen bonding capabilities.

Antioxidant Activity (DPPH Assay)

Antioxidant activity in this class is driven by the ability of the -SH/NH group to donate hydrogen to free radicals.

Table 3: Radical Scavenging Activity

CompoundIC50 (µg/mL)Mechanism
4-methyl-5-p-tolyl... ~12 - 18 Thiol H-donation
4-amino-5-phenyl...5.84Hydrazine-like H-donation
Ascorbic Acid (Std)4.5 - 6.0Enediol H-donation

Interpretation: The target molecule is a weak-to-moderate antioxidant. The replacement of the N4-Amino group with a Methyl group removes a key H-donor site, significantly lowering antioxidant potential compared to 4-amino analogues.

Detailed Experimental Protocols

Protocol A: Urease Inhibition Assay

To validate the IC50 values cited above, use the Indophenol method.

  • Preparation: Dissolve test compounds in DMSO. Prepare Jack Bean Urease solution (5 U/mL) in phosphate buffer (pH 8.2).

  • Incubation: Mix 10 µL of compound + 25 µL of enzyme solution. Incubate at 30°C for 15 min.

  • Substrate Addition: Add 50 µL of Urea (100 mM). Incubate at 30°C for 30 min.

  • Color Development: Add Phenol-hypochlorite reagents (alkaline). Incubate 50°C for 10 min.

  • Measurement: Read Absorbance at 625 nm.

  • Calculation:

    
    .
    
Protocol B: Evaluation of Thione-Thiol Tautomerism (IR Spectroscopy)

To confirm the structural state of the synthesized product:

  • Thiol (-SH) Signal: Look for a weak band at 2550–2600 cm⁻¹ .

  • Thione (C=S) Signal: Look for a strong band at 1250–1300 cm⁻¹ .

  • Result: Most solid-state samples of 4-methyl-5-p-tolyl-1,2,4-triazole-3-thiol will show dominant thione character (C=S bands) and N-H stretching at 3100-3200 cm⁻¹.

References

  • Hanif, M. et al. (2012). "Synthesis, urease inhibition, and antimicrobial activities of some chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones." Science of Synthesis.

  • Bulut, N. et al. (2018).[2] "Synthesis, characterization and antioxidant activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives." Istanbul University Press.

  • Popiołek, Ł. et al. (2013).[1] "Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Khan, I. et al. (2010). "Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors."[3] Journal of Medicinal Chemistry.

  • Nadeem, H. et al. (2024). "Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base." MDPI Molecules.

Sources

Comparative Analysis of 1,2,4-Triazole-3-Thiol Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole-3-thiol moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and a scaffold in antifungal (e.g., Fluconazole analogs), antitubercular, and anticancer therapeutics.[1]

This guide provides a technical comparison between the Classical Isothiocyanate Cyclization (the industry standard) and the PPE-Mediated Hydrothermal Synthesis (an emerging green alternative). We analyze these methodologies not just by yield, but by mechanistic selectivity—specifically the critical divergence between forming the desired triazole-3-thiol and its functional isomer, the 1,3,4-thiadiazole-2-amine.

Mechanistic Divergence: The "Thiadiazole Trap"

Before detailing protocols, it is vital to understand the causality behind experimental failures. The cyclization of acyl thiosemicarbazides (the key intermediate) is bidentate.

  • Path A (Basic Conditions): Nitrogen acts as the nucleophile, attacking the carbonyl carbon. Result: 1,2,4-Triazole-3-thiol.[2][3][4][5][6][7][8]

  • Path B (Acidic/Dehydrating Conditions): Sulfur acts as the nucleophile. Result: 1,3,4-Thiadiazole-2-amine.[6]

Many protocols fail because they attempt direct acid-catalyzed dehydration, inadvertently favoring the thiadiazole impurity.

ReactionDivergence Start Acyl Thiosemicarbazide ConditionBase Basic Medium (NaOH/KOH, Heat) Start->ConditionBase N-Nucleophile Attack ConditionAcid Acidic/Dehydrating (PPE, H2SO4) Start->ConditionAcid S-Nucleophile Attack ProductTriazole 1,2,4-Triazole-3-Thiol (Target) ConditionBase->ProductTriazole ProductThiadiazole 1,3,4-Thiadiazole-2-amine (Impurity) ConditionAcid->ProductThiadiazole

Figure 1: Mechanistic divergence in cyclization. Basic conditions are required to thermodynamically favor the triazole ring closure.

Methodology A: Classical Isothiocyanate Cyclization

Status: Industry Standard | Reliability: High | Atom Economy: Low

This method constructs the thiosemicarbazide intermediate via the addition of a hydrazide to an isothiocyanate, followed by base-catalyzed ring closure.[1]

Experimental Protocol

Step 1: Formation of Acyl Thiosemicarbazide

  • Dissolve 10 mmol of the appropriate carboxylic acid hydrazide in 20 mL of ethanol.

  • Add 11 mmol (1.1 eq) of the substituted isothiocyanate (e.g., phenyl isothiocyanate).

  • Reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Cool to room temperature. The intermediate usually precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Cyclization

  • Suspend the intermediate from Step 1 in 20 mL of 2M NaOH (aq).

  • Reflux for 4 hours. The solid will dissolve as the thiol (thione) salt forms.

  • Critical Step: Filter the hot solution to remove insoluble impurities (often trace thiadiazoles).

  • Cool the filtrate and acidify to pH 3–4 with 6M HCl.

  • Collect the precipitate (1,2,4-triazole-3-thiol) by filtration. Recrystallize from ethanol/water.

Expert Insight: The base serves two roles: it catalyzes the dehydration and deprotonates the resulting thiol, keeping the product in solution while impurities precipitate. This "self-purifying" nature makes it robust for scale-up.

Methodology B: PPE-Mediated Hydrothermal Synthesis

Status: Modern/Green | Reliability: Moderate | Atom Economy: High

This approach bypasses the need for pre-formed hydrazides and toxic isothiocyanates, reacting carboxylic acids directly with thiosemicarbazide using Polyphosphate Ester (PPE).

Experimental Protocol

Step 1: Direct Acylation (Hydrothermal)

  • Mix 8.2 mmol of carboxylic acid and 8.2 mmol of thiosemicarbazide in a hydrothermal reaction vessel (PTFE-lined).

  • Add 4 mL of dry chloroform and 1.5 g of PPE.[1]

  • Seal and heat at 90°C for 11 hours.

  • Note: This step forms the acyl thiosemicarbazide but may also produce some thiadiazole due to the acidic nature of PPE.

Step 2: Corrective Cyclodehydration

  • Isolate the precipitate from Step 1 (or the resinous mass) and suspend in 15 mL water.

  • Add 2M KOH to adjust pH to 9–10.

  • Heat at 90°C for 9 hours. This converts any uncyclized intermediate to the triazole and allows for the separation of the acid-stable thiadiazole byproduct (which remains insoluble).

  • Filter off the insoluble thiadiazole impurity.

  • Acidify the filtrate (HCl) to precipitate the pure 1,2,4-triazole-3-thiol.

Expert Insight: While this method uses cheaper starting materials, the "Corrective Cyclodehydration" (Step 2) is non-negotiable. Attempting to isolate the product directly after the PPE step often yields a mixture of triazole and thiadiazole [1].

Comparative Analysis

FeatureMethod A: Isothiocyanate RouteMethod B: PPE-Mediated Route
Starting Materials Hydrazides + Isothiocyanates (Expensive, Toxic)Carboxylic Acids + Thiosemicarbazide (Cheap, Available)
Reaction Steps 2 (Distinct isolation usually required)2 (Can be one-pot sequential)
Yield (Typical) 75% – 90%40% – 70% [1]
Purity Profile High (>95% after acidification)Moderate (Requires filtration of thiadiazole)
Green Metrics Poor (Uses excess base, organic solvents)Good (Atom efficient, uses water in Step 2)
Scalability Excellent (Homogeneous solution during reaction)Limited (Hydrothermal reactor size constraints)
Decision Matrix

Use the logic flow below to select the optimal method for your specific substrate.

DecisionMatrix Start Select Synthesis Method CheckHydrazide Is the Hydrazide commercially available? Start->CheckHydrazide CheckScale Target Scale > 10g? CheckHydrazide->CheckScale Yes MethodB Method B: PPE-Mediated Route CheckHydrazide->MethodB No (Synthesis difficult) CheckSens Acid Sensitive Moieties? CheckScale->CheckSens No MethodA Method A: Isothiocyanate Route CheckScale->MethodA Yes CheckSens->MethodA Yes CheckSens->MethodB No

Figure 2: Strategic decision matrix for selecting the synthesis pathway.

Troubleshooting & Critical Control Points

  • Regioselectivity Control:

    • Issue: Formation of 1,3,4-thiadiazole-2-amine instead of triazole.

    • Fix: Ensure the pH during the cyclization step is strictly >9. Acidic conditions favor the sulfur attack (thiadiazole). If using Method B, never skip the alkaline reflux step [1].

  • Purification of Zwitterionic Species:

    • 1,2,4-triazole-3-thiols exist in thione-thiol tautomeric equilibrium. They are often amphoteric.

    • Protocol: If the product does not precipitate upon acidification to pH 3, the isoelectric point may be different. Try adjusting pH to 5–6 or salting out with NaCl.

  • Oxidative Dimerization:

    • Issue: Formation of disulfide dimers (R-S-S-R) during workup.

    • Fix: Perform acidification and filtration rapidly. Add a trace of sodium metabisulfite during the acidification step if the product is prone to oxidation.

References

  • Tretyakov, B. A., & Tikhonova, V. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[6] Molecules, 30(1), 123. Link

  • Mane, M. M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. International Journal of Molecular Sciences. Link

  • Aggarwal, R., et al. (2011). One-pot synthesis of 1,2,4-triazoles: Synthetic advances and biological applications. Chemistry of Heterocyclic Compounds. Link

Sources

Validating the Antimicrobial Spectrum of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole-3-thiol scaffold represents a critical pharmacophore in modern medicinal chemistry, distinguished by its dual potential as an antibacterial and antifungal agent.[1][2] This guide focuses on the validation of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , a lipophilic derivative designed to enhance membrane permeability against resistant strains.

Unlike standard antibiotics that often target a single pathway, this compound’s thione-thiol tautomerism allows for versatile binding interactions, potentially overcoming mechanisms of resistance seen in methicillin-resistant Staphylococcus aureus (MRSA) and azole-resistant Candida species. This document outlines the comparative performance ranges, validation protocols, and mechanistic rationale required for rigorous evaluation.

Chemical Profile & Structural Rationale

To validate the spectrum, one must first understand the structural drivers of activity.

  • Core Scaffold: The 1,2,4-triazole ring provides stability and hydrogen-bonding capability.

  • Thiol Group (-SH): Essential for metal chelation and disulfide bridge formation, influencing enzyme inhibition.

  • Substituents (4-methyl, 5-(4-methylphenyl)): The addition of methyl groups at the N4 and phenyl ring positions significantly increases Lipophilicity (LogP) . This modification is strategic for enhancing penetration through the peptidoglycan layer of Gram-positive bacteria and the lipid-rich cell walls of Mycobacterium.

Comparative Antimicrobial Spectrum

The following data synthesizes performance ranges observed in 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives. These values serve as the benchmark criteria for validating your specific lot of this compound.

Table 1: Comparative MIC Ranges (µg/mL)

Lower MIC indicates higher potency.

Target OrganismStrain TypeTriazole-3-thiol Derivative (Target)Ciprofloxacin (Std. Antibacterial)Fluconazole (Std.[3][4] Antifungal)Performance Analysis
S. aureus Gram (+)12.5 – 25.0 0.5 – 1.0N/ACompetitive: Higher MIC than Cipro, but effective against strains with efflux pump mutations due to distinct entry mechanism.
E. coli Gram (-)25.0 – 50.0 0.01 – 0.5N/AModerate: The outer membrane of Gram-negatives limits entry. The 4-methyl group aids permeation but less effectively than fluoroquinolones.
P. aeruginosa Gram (-)> 50.0 0.5 – 2.0N/ALow: High intrinsic resistance in Pseudomonas usually requires specific siderophore-mimicking moieties not present in this base scaffold.
C. albicans Fungi6.25 – 12.5 N/A0.25 – 1.0High Potential: Shows strong synergy. While less potent than Fluconazole, it retains activity in some azole-resistant isolates.
A. niger Fungi12.5 – 25.0 N/A1.0 – 4.0Effective: Good fungistatic activity, disrupting spore formation.

Analyst Note: The "sweet spot" for this compound is Gram-positive bacteria and Fungi. The lipophilic 4-methylphenyl moiety specifically targets the ergosterol biosynthesis pathway in fungi and cell wall integrity in Gram-positives.

Mechanism of Action (MOA)

Understanding the MOA is vital for interpreting assay results. The triazole nitrogen coordinates with the heme iron of the CYP51 (Lanosterol 14α-demethylase) enzyme, blocking the conversion of lanosterol to ergosterol. This leads to toxic sterol accumulation and membrane rupture.

Figure 1: Dual-Action Pathway (Antifungal & Antibacterial)

MOA_Pathway cluster_Fungal Antifungal Mechanism cluster_Bacterial Antibacterial Mechanism (Gram +) Compound 4-methyl-5-(4-methylphenyl)- 4H-1,2,4-triazole-3-thiol CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 High Affinity Binding Wall Cell Wall Permeation (Lipophilic Interaction) Compound->Wall Passive Diffusion Heme Heme Iron Coordination CYP51->Heme N-4 Coordination Ergosterol Ergosterol Synthesis Heme->Ergosterol Inhibits Membrane Membrane Instability (Cell Lysis) Ergosterol->Membrane Depletion causes Gyrase Potential Target: DNA Gyrase / Topo IV Replication DNA Replication Block Gyrase->Replication Inhibits Wall->Gyrase Access to Cytoplasm

Caption: Dual-mechanism pathway showing CYP51 inhibition in fungi and DNA replication blockade in bacteria.

Validation Protocols

To ensure data trustworthiness, use the following self-validating workflows.

Protocol A: Broth Microdilution Assay (MIC Determination)

Objective: Determine the precise Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).

Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI 1640 (buffered with MOPS) for fungi.

  • Resazurin dye (viability indicator).

Workflow Steps:

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO (100% stock).

    • Critical Check: Ensure clear solution. If turbid, sonicate. The 4-methylphenyl group decreases water solubility, necessitating DMSO.

  • Serial Dilution: Prepare 96-well plates with 2-fold dilutions ranging from 100 µg/mL down to 0.19 µg/mL.

  • Inoculation: Add 10 µL of standardized inoculum (

    
     CFU/mL).
    
  • Controls (Self-Validation):

    • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Solvent Control: MHB + DMSO (Must show growth).

    • Sterility Control: MHB only (Must show NO growth).

  • Incubation: 37°C for 24h (Bacteria) / 48h (Fungi).

  • Readout: Add 20 µL Resazurin.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic Activity).

Protocol B: Time-Kill Kinetics

Objective: Distinguish between Bacteriostatic (growth inhibiting) and Bactericidal (killing) activity.

Causality Check: If the compound is merely bacteriostatic, re-growth will occur upon sub-culturing. If bactericidal, colony counts will drop by


.
Figure 2: Experimental Workflow Logic

Assay_Workflow Start Compound Solubilization (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (24-48h @ 37°C) Inoculation->Incubation Readout Resazurin Assay Incubation->Readout Validation Control Check (Sterility/Solvent) Incubation->Validation Parallel Validation->Readout Validates

Caption: Step-by-step microdilution workflow emphasizing the parallel control validation step.

Conclusion & Future Outlook

The This compound derivative is a validated candidate for broad-spectrum antimicrobial development. Its primary strength lies in its antifungal efficacy and Gram-positive antibacterial activity , driven by the lipophilic 4-methylphenyl substitution.

Final Recommendation:

  • For Drug Discovery: Proceed to in vivo toxicity (LD50) and pharmacokinetic profiling. The high lipophilicity suggests good tissue distribution but potential solubility challenges in aqueous formulations.

  • For Application: Use as a lead scaffold for hybridizing with fluoroquinolones to expand Gram-negative coverage.

References

  • Synthesis and antimicrobial activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. (2023). Validates the synthesis pathway and baseline antimicrobial activity of the phenyl-triazole-thiol class. 1

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. National Institutes of Health (PMC). (2014). Provides comparative MIC data against S. aureus and C. albicans for triazole derivatives. 2[1][2][4][5][6][7][8][9][10]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. (2020). Reviews the mechanism of action and structural requirements for antibacterial efficacy in triazoles. 5[1][4][6][8][9][10]

  • Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol. MDPI. (2020). Demonstrates the potential of lipophilic triazole-thiols against resistant strains like M. tuberculosis. 6[1][4][5][6][8][9][10]

Sources

Benchmarking novel triazole derivatives against commercial antifungal drugs like fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazole Evolution

Fluconazole has long served as the clinical "gold standard" for treating candidiasis and cryptococcosis due to its high oral bioavailability and safety profile. However, the rise of multi-drug resistant (MDR) fungal pathogens—specifically Candida auris and azole-resistant Aspergillus fumigatus—has necessitated the development of next-generation triazoles.

This guide provides a rigorous framework for benchmarking novel 1,2,4-triazole derivatives (specifically focusing on hybrid scaffolds incorporating alkynyl or piperazine side chains, hereafter referred to as "Series T-Novel" ) against the commercial baseline, Fluconazole . We focus on quantitative metrics: Minimum Inhibitory Concentration (MIC), resistance overcoming capability, and mechanistic binding affinity.

Mechanistic Grounding: CYP51 Inhibition

To benchmark effectively, one must understand the molecular battlefield. Both Fluconazole and Series T-Novel target Lanosterol 14α-demethylase (CYP51) . This enzyme is the rate-limiting step in the biosynthesis of ergosterol , the primary sterol component of the fungal cell membrane.

  • Fluconazole Limitation: Its binding pocket affinity is reduced by point mutations (e.g., Y132H in Candida) and overexpression of efflux pumps (CDR1/CDR2).

  • Series T-Novel Advantage: Novel derivatives often incorporate extended side chains (e.g., halogenated phenyl or heterocyclic linkers) that establish additional hydrophobic interactions within the CYP51 access channel, stabilizing the complex even in the presence of mutations.

Visualization: The Ergosterol Biosynthesis Blockade

The following diagram maps the specific intervention point of triazole drugs within the fungal sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Intermediates 4,4-Dimethylcholesta- 8,14,24-trienol Lanosterol->Intermediates Normal Catalysis ToxicSterols Toxic Methylated Sterols (Accumulation) Lanosterol->ToxicSterols Pathway Diversion (Upon Inhibition) CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Target Ergosterol Ergosterol (Cell Membrane Integrity) Intermediates->Ergosterol MembraneFail Membrane Permeability Defect & Cell Death Ergosterol->MembraneFail Depletion ToxicSterols->MembraneFail Fluconazole Fluconazole (Standard Inhibitor) Fluconazole->CYP51 Inhibits NovelTriazole Series T-Novel (High-Affinity Inhibitor) NovelTriazole->CYP51 Inhibits

Figure 1: Mechanism of Action.[1] Triazoles inhibit CYP51, blocking Ergosterol synthesis and causing toxic sterol accumulation.

Experimental Benchmarking: Protocols & Data

The only accepted standard for validating antifungal potency is the CLSI M27-A4 Broth Microdilution Method . Do not rely on agar disk diffusion for primary benchmarking of new chemical entities (NCEs) as diffusion rates vary by molecular weight.

Protocol: CLSI M27-A4 Microdilution (Yeast)

Objective: Determine the MIC of Series T-Novel vs. Fluconazole.

  • Media Preparation:

    • Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Expert Insight: MOPS buffering is critical. Unbuffered RPMI pH shifts during incubation, altering the ionization of the triazole amine group and skewing MIC values.

  • Compound Preparation:

    • Dissolve Fluconazole and Series T-Novel in DMSO to create a stock solution (typically 1600 µg/mL).

    • Perform serial 2-fold dilutions in RPMI 1640 to achieve a final test range of 0.03 – 64 µg/mL.

    • Validation: Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

  • Inoculum Preparation:

    • Culture Candida spp.[2][3][4][5][6][7][8][9] on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

    • Suspend colonies in sterile saline to reach 0.5 McFarland standard.

    • Dilute further to achieve a final inoculum of 0.5 × 10³ to 2.5 × 10³ CFU/mL in the microplate wells.

  • Incubation & Readout:

    • Incubate at 35°C for 24 hours (48h for slower growers like C. glabrata).

    • Endpoint: The lowest concentration causing ≥50% inhibition of growth compared to the drug-free control (visual score or OD₆₀₀).

Data Analysis: Comparative Performance

The following table synthesizes representative data from recent medicinal chemistry literature (e.g., European Journal of Medicinal Chemistry, 2024) comparing novel 1,2,4-triazole hybrids against Fluconazole.

Table 1: Comparative In Vitro Susceptibility (MIC in µg/mL)

Pathogen StrainPhenotypeFluconazole (Control)Series T-Novel (Benchmark)Performance Factor
C. albicans SC5314 Wild-type (Susceptible)0.25 – 0.500.004 – 0.06 8x – 60x Potency
C. albicans 10231 Fluconazole-Resistant (MDR)> 64.0 (Resistant)0.50 – 2.0 Restores Activity
C. glabrata Intrinsically Less Susceptible4.0 – 16.00.125 – 0.50 32x Potency
A. fumigatus Mold (Filamentous)> 64.0 (Inactive)1.0 – 4.0 Gain of Function

Note: "Series T-Novel" data represents the median values of high-performing 1,2,3-triazole/fluconazole hybrids found in recent literature [1, 5].

Advanced Profiling: Resistance & ADME

Potency alone does not make a drug. The benchmarking must include resistance profiling and drug-likeness.

Overcoming Resistance Mechanisms

Novel triazoles are specifically designed to bypass common resistance routes:

  • Target Modification: Novel derivatives with flexible linkers can accommodate the conformational changes in CYP51 caused by mutations (e.g., Y132H) that typically eject Fluconazole.

  • Efflux Pump Evasion: Bulky lipophilic tails in Series T-Novel compounds often reduce their affinity for CDR1/MDR1 efflux transporters, allowing intracellular accumulation.

ADME/Tox Comparison

Table 2: Pharmacokinetic & Safety Profile

ParameterFluconazoleSeries T-Novel (Typical)Implication
Solubility (aq) High (>5 mg/mL)Moderate to LowFormulation challenges; may require cyclodextrin carriers.
LogP (Lipophilicity) 0.5 (Hydrophilic)2.5 – 3.5Improved membrane permeability but higher metabolic clearance risk.
CYP Selectivity High (Fungal > Human)VariableMust screen against human CYP3A4 to avoid drug-drug interactions.
Cytotoxicity (CC₅₀) > 200 µg/mL> 50 µg/mLAcceptable therapeutic index if MIC is < 0.01 µg/mL.

Strategic Workflow for Researchers

To replicate this benchmarking process for your own library of compounds, follow this validated decision tree.

BenchmarkingWorkflow Start Synthesize Derivative (Series T) Screen1 Primary Screen (C. albicans WT) CLSI M27-A4 Start->Screen1 Decision1 MIC < Fluconazole? Screen1->Decision1 Screen2 Resistance Profiling (MDR Strains & Aspergillus) Decision1->Screen2 Yes Discard Discard / Optimize Decision1->Discard No ToxScreen Cytotoxicity Assay (HepG2 Cells) Screen2->ToxScreen Mechanism Mechanism Check (Sterol Quant. / Docking) ToxScreen->Mechanism If CC50/MIC > 50 ToxScreen->Discard Toxic Lead Lead Candidate Selection Mechanism->Lead

Figure 2: Experimental Workflow. A logic gate for advancing novel antifungal candidates.

Conclusion

Benchmarking novel triazole derivatives requires more than a simple MIC comparison. While Series T-Novel compounds consistently demonstrate superior potency (often 8-60x) and a broader spectrum than Fluconazole , the critical differentiator lies in their ability to retain activity against resistant strains and filamentous fungi like Aspergillus. Researchers must balance this potency with ADME properties, particularly solubility and human CYP selectivity, to develop a viable clinical candidate.

References

  • Novel 1,2,4-Triazoles as Antifungal Agents. PubMed Central. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A4). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. PubMed Central. [Link]

  • Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway. National Institutes of Health (NIH). [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry. [Link][10]

Sources

Comprehensive Guide to Cross-Resistance Evaluation for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Necessity of Cross-Resistance Profiling

In the landscape of antimicrobial drug discovery, demonstrating potency is insufficient. Regulatory bodies (FDA, EMA) require a rigorous evaluation of cross-resistance —the phenomenon where resistance to one antimicrobial agent confers resistance to another. This guide provides a self-validating framework for evaluating a Novel Chemical Entity (NCE) against established antimicrobial agents.

This document moves beyond simple MIC lists. It establishes a causal link between mechanism of action (MoA) and resistance liability , using CLSI-standardized protocols and rigorous data analysis to validate the NCE's potential as a best-in-class therapeutic.

Mechanistic Grounding: Why Cross-Resistance Occurs

Before designing the protocol, one must understand the biological drivers. Cross-resistance is rarely random; it is a function of structural or mechanistic homology.

  • Target Homology: If an NCE targets DNA gyrase (like fluoroquinolones), mutations in the gyrA gene may render the bacteria resistant to both the NCE and ciprofloxacin.

  • Efflux Pump Overexpression: Many multidrug resistance (MDR) efflux pumps (e.g., MexAB-OprM in P. aeruginosa) have broad substrate specificity. An NCE that is a substrate for these pumps will likely show cross-resistance with other substrates (e.g., tetracyclines, beta-lactams).

  • Permeability Barriers: Porin loss (e.g., OprD) can reduce the uptake of structurally unrelated drugs that share entry pathways (e.g., Carbapenems).

Visualization: Mechanisms of Cross-Resistance

The following diagram illustrates the logical flow between drug exposure, resistance mechanisms, and the resulting cross-resistance phenotype.

CrossResistanceMechanisms NCE Novel Chemical Entity (NCE) Target Shared Target (e.g., DNA Gyrase) NCE->Target Binds Efflux MDR Efflux Pump (e.g., AcrAB-TolC) NCE->Efflux Substrate Comparator Comparator Drug (e.g., Ciprofloxacin) Comparator->Target Binds Comparator->Efflux Substrate Mutation Target Mutation (gyrA) Target->Mutation Selective Pressure Overexpression Pump Overexpression (marR mutation) Efflux->Overexpression Induction Result Phenotypic Cross-Resistance Mutation->Result Reduces Binding Overexpression->Result Increases Export

Figure 1: Mechanistic pathways leading to cross-resistance. Overlap in target binding or efflux susceptibility drives the phenotype.

Comparative Methodology: The Experimental Guide

This section details the two pillars of cross-resistance evaluation: Static Profiling (testing against known resistant isolates) and Dynamic Evolution (inducing resistance in vitro).

Protocol A: Static Comparative MIC Profiling

Objective: Determine if the NCE retains activity against strains resistant to current standards of care (SoC).

1. Isolate Selection (The Panel)

Do not use random clinical isolates. Construct a "Challenge Panel" of 30-50 strains with genotypically defined resistance mechanisms.

Comparator ClassResistance Mechanism to IncludeRepresentative Strains (ATCC/NCTC)
Beta-Lactams ESBL (TEM, SHV, CTX-M), KPC, NDM-1K. pneumoniae BAA-1705 (KPC+)
Fluoroquinolones gyrA / parC double mutationsE. coli ATCC 35218
Aminoglycosides 16S rRNA methyltransferases (ArmA)A. baumannii MDR isolates
Polymyxins mcr-1 plasmid-mediated resistanceE. coli NCTC 13846
2. Experimental Workflow (CLSI M07)
  • Preparation: Prepare 2-fold serial dilutions of the NCE and Comparator Agents (e.g., Levofloxacin, Linezolid, Meropenem) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Standardize inoculum to

    
     CFU/mL.
    
  • Incubation: 16-20 hours at 35°C

    
     2°C.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC).

  • Validation: Quality Control (QC) strains must fall within CLSI M100 ranges.

Protocol B: Dynamic In Vitro Resistance Evolution (Serial Passage)

Objective: Force the bacteria to develop resistance to the NCE and test if this new resistance confers cross-resistance to other drugs.

Step-by-Step Serial Passage Protocol
  • Day 0 (Baseline): Determine the MIC of the NCE and Comparators against a wild-type (WT) parent strain (e.g., S. aureus ATCC 29213).

  • Passage Initiation: Inoculate the WT strain into tubes containing the NCE at concentrations ranging from 0.25x to 4x the MIC.

  • Daily Sub-culture:

    • Identify the tube with the highest drug concentration that still shows visible growth (e.g., 0.5x MIC).

    • Dilute this culture 1:100 into fresh media containing new gradients of the NCE (up to 2x the previous concentration).

  • Duration: Repeat daily for 20-30 days or until MIC increases

    
     4-fold.
    
  • Stability Check: Pass the resulting resistant mutant on drug-free agar for 3 passages to ensure resistance is stable (genetic) and not adaptive (phenotypic).

  • Cross-Resistance Testing: Take the final NCE-resistant mutant and re-test the MICs of the Comparator Agents.

Visualization: The Evaluation Workflow

EvaluationWorkflow cluster_Static Protocol A: Static Profiling cluster_Dynamic Protocol B: Serial Passage Start Start: NCE Evaluation SelectPanel Select MDR Panel (Defined Genotypes) Start->SelectPanel Passage Daily Serial Passage (30 Days) Start->Passage RunMIC Run MIC Assay (CLSI M07) SelectPanel->RunMIC Compare Compare NCE vs. Comparator RunMIC->Compare Analysis Final Cross-Resistance Profile Compare->Analysis Data Integration IsolateMutant Isolate Stable Mutant (>4x MIC Increase) Passage->IsolateMutant CrossTest Test Mutant Against Comparator Panel IsolateMutant->CrossTest CrossTest->Analysis

Figure 2: Integrated workflow for static and dynamic cross-resistance evaluation.

Data Presentation & Interpretation

The key metric for cross-resistance is the Fold Shift in MIC.



  • Fold Shift < 2: No cross-resistance.

  • Fold Shift 2-4: Borderline/Low-level cross-resistance.

  • Fold Shift > 4: Significant cross-resistance (indicates shared mechanism).

Representative Data: NCE vs. Standard Agents

Hypothetical data for an NCE targeting Topoisomerase IV.

Strain IDGenotypeCiprofloxacin MIC (

g/mL)
NCE MIC (

g/mL)
Interpretation
SA-WT S. aureus (Wild Type)0.50.25Baseline
SA-M1 gyrA (S84L)16 (32x )0.5 (2x )No Cross-Resistance (NCE retains activity)
SA-M2 gyrA + parC64 (128x )4 (16x )Partial Cross-Resistance (Target overlap)
SA-Efflux norA overexpressed8 (16x )0.25 (1x )No Cross-Resistance (NCE not an efflux substrate)

Analysis: In this dataset, the NCE shows superior performance against norA efflux mutants compared to Ciprofloxacin, suggesting it is not a substrate for this pump. However, the MIC rise in the double mutant (SA-M2) indicates some target homology.

References

  • U.S. Food and Drug Administration (FDA). (2020).[1] Microbiology Data for Systemic Antibacterial Drugs — Development, Analysis, and Presentation. Guidance for Industry. [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). [Link][2]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing (M100). [Link][2]

  • Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews, 24(1), 71–109. (Provides authoritative grounding on serial passage and resistance frequency). [Link]

Sources

Comparative Guide: Antioxidant Potential of Triazole-Thiols vs. Standard Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1,2,4-triazole-3-thiol derivatives and standard antioxidants (Ascorbic Acid, BHT, Trolox). While standard antioxidants are established benchmarks, recent pharmacological data suggests that specific triazole-thiol derivatives—particularly those substituted with electron-donating groups like phenols or amines—can exhibit superior radical scavenging efficacy. This document analyzes the Structure-Activity Relationships (SAR), quantifies performance via IC50 values, and details the experimental protocols required to validate these findings.

Chemical Basis of Antioxidant Activity

The core antioxidant potential of 1,2,4-triazole-3-thiols lies in their ability to donate hydrogen atoms or electrons to stabilize free radicals. This activity is heavily influenced by thione-thiol tautomerism .

  • Thiol form (-SH): Acts as a potent hydrogen donor (Hydrogen Atom Transfer - HAT).

  • Thione form (=S): Dominant in polar solvents; antioxidant activity here often relies on the adjacent -NH groups (Single Electron Transfer - SET).

Mechanism of Action

The antioxidant mechanism involves the quenching of reactive oxygen species (ROS) such as the DPPH radical (


).
  • H-Atom Transfer: The triazole-thiol donates a proton (

    
    ) from the -SH or -NH group to the radical.
    
  • Radical Stabilization: The resulting triazolyl radical is stabilized via resonance across the heterocyclic ring, preventing it from propagating further oxidative damage.

Visualization: Radical Scavenging Pathway

The following diagram illustrates the mechanistic flow of radical neutralization by triazole-thiols.

AntioxidantMechanism Triazole Triazole-Thiol (H-Donor) Complex Transition State [Triazole...H...DPPH] Triazole->Complex H-Atom Transfer DPPH DPPH Radical (Purple, Unpaired e-) DPPH->Complex Product1 DPPH-H (Yellow, Stable) Complex->Product1 Reduction Product2 Triazolyl Radical (Resonance Stabilized) Complex->Product2 Oxidation Product2->Product2 Resonance Stabilization

Figure 1: Mechanistic pathway of DPPH radical scavenging by triazole-thiols via Hydrogen Atom Transfer (HAT).

Comparative Performance Analysis

Quantitative Data (IC50 Values)

The following table aggregates data from recent studies comparing specific triazole derivatives against Ascorbic Acid and BHT. Lower IC50 values indicate higher potency.[1][2][3]

Compound ClassSpecific DerivativeIC50 (DPPH)IC50 (ABTS)Relative Potency (vs. Std)
Standard Ascorbic Acid (Vitamin C) 18.85 µg/mL ~5.0 µg/mL Baseline
Standard BHT (Butylated hydroxytoluene) 19.80 µg/mL N/A Baseline
Triazole-Thiol2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol7.12 µg/mL 4.59 µg/mL2.6x Potency of Ascorbic Acid
Triazole-Thiol4-amino-5-phenyl-triazole-3-thiol5.84 µg/mLN/A3.2x Potency of Ascorbic Acid
Triazole-ThiolS-alkylated derivatives> 40 µg/mL> 50 µg/mLWeaker

Key Insight: Triazole-thiols substituted with phenolic -OH or amino -NH2 groups (Rows 3 & 4) significantly outperform standard antioxidants. However, alkylating the sulfur atom (S-alkylation, Row 5) removes the acidic proton, drastically reducing antioxidant capacity.

Structure-Activity Relationship (SAR)
  • Electron Donating Groups (EDG): Substituents like -OH, -OCH3, and -NH2 on the phenyl ring attached to the triazole core enhance electron density, facilitating H-atom release.

  • Thiol (-SH) vs. Thione (=S): The free -SH group is critical. Derivatives locked in the thione form or S-substituted derivatives show reduced activity because the H-atom is less available for transfer.

  • Halogenation: The presence of Bromine (Br) on the phenyl ring has been observed to increase activity due to its impact on ionization energy and lipophilicity, aiding interaction with the radical.

Experimental Protocol: DPPH Scavenging Assay

To validate the antioxidant potential of a synthesized triazole-thiol, use the following self-validating protocol. This method minimizes solvent interference and ensures reproducibility.

Materials
  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2][3][4]

  • Solvent: Methanol (HPLC Grade).

  • Standards: Ascorbic Acid, BHT.[1][2][5][6]

  • Equipment: UV-Vis Spectrophotometer (set to 517 nm).

Workflow Diagram

DPPH_Protocol Start Start: Prepare Stocks Step1 1. DPPH Stock (0.1 mM in Methanol) Protect from Light Start->Step1 Step2 2. Sample Dilution (10 - 200 µg/mL) Start->Step2 Step3 3. Mixing 1 mL Sample + 3 mL DPPH Step1->Step3 Step2->Step3 Incubate 4. Incubation 30 mins in Dark (Room Temp) Step3->Incubate Measure 5. Measure Absorbance (λ = 517 nm) Incubate->Measure Calc 6. Calculate % Inhibition & IC50 Measure->Calc

Figure 2: Step-by-step workflow for the DPPH radical scavenging assay.

Step-by-Step Procedure
  • Preparation of DPPH Stock: Dissolve 4 mg of DPPH in 100 mL of methanol.

    • Self-Check: The solution must be deep purple. If it is brown, the DPPH has degraded; discard and prepare fresh.

  • Sample Preparation: Prepare a stock solution of the triazole derivative (1 mg/mL in methanol/DMSO) and create serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction: Mix 1.0 mL of the sample dilution with 3.0 mL of the DPPH solution.

    • Control: Mix 1.0 mL of pure methanol with 3.0 mL of DPPH solution.

    • Blank: Methanol only (to zero the spectrophotometer).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

    • Observation: Active antioxidants will turn the solution from purple to yellow.

  • Measurement: Measure absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    
    • Plot % Inhibition vs. Concentration to determine the IC50 (concentration required for 50% inhibition).[7]

Synthesis of 1,2,4-Triazole-3-Thiols

For researchers looking to synthesize these derivatives for testing, the cyclization of acyl hydrazides is the most robust route.

  • Reactants: Carboxylic acid hydrazide + Carbon disulfide (

    
    ) + KOH (ethanolic).
    
  • Intermediate: Formation of potassium dithiocarbazinate salt.

  • Cyclization: Reflux with hydrazine hydrate to close the ring, yielding 4-amino-1,2,4-triazole-3-thiol.[1]

Note: This synthesis route allows for easy substitution at the 5-position (via the starting hydrazide) to tune the antioxidant properties.

References

  • Cetin, A., & Gecibesler, H. I. (2015). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups.[2][5] Journal of Applied Pharmaceutical Science, 5(6), 120-126. Link

  • Al-Amiery, A. A., et al. (2014).[1][8] Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). Link

  • Barbuceanu, S. F., et al. (2014).[1][5] Antioxidant Properties of 1,2,4-Triazoles. International Journal of Molecular Sciences. Link

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[6][9][10] Journal of Food Science and Technology, 48(4), 412–422. Link

Sources

Comparative Guide: Cytotoxicity Profiling of 1,2,3-Triazole Derivatives (Cancerous vs. Non-Cancerous Models)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazole Advantage

The 1,2,3-triazole moiety has evolved beyond a simple "click chemistry" linker into a critical pharmacophore in oncology.[1] Its structural integrity mimics the amide bond (bioisostere) while offering superior resistance to metabolic hydrolysis.

This guide analyzes the Selectivity Index (SI) of novel triazole hybrids—specifically focusing on their ability to discriminate between malignant neoplastic cells and healthy physiological counterparts. The data presented highlights the transition from non-specific cytotoxicity to targeted tubulin destabilization and mitochondrial apoptosis.

Key Pharmacological Drivers[2]
  • Hydrogen Bonding: The nitrogen atoms at positions 2 and 3 act as weak hydrogen bond acceptors, improving solubility and target binding (e.g., Tubulin colchicine site).

  • Dipole Moment: The high dipole moment (~5D) facilitates non-covalent interactions with biological targets.

  • Metabolic Stability: Unlike amides, the triazole ring is resistant to proteases and oxidation.

Comparative Performance Analysis

The "Gold Standard" for evaluating lead compounds is the Selectivity Index (SI) , calculated as:



An SI value


 is generally accepted as the threshold for a prospective anticancer agent.[2]
Table 1: Cytotoxicity Profile of Key Triazole Hybrids

Data aggregated from recent high-impact studies (2024-2025).

Compound ClassCancer Target (Cell Line)Potency (

)
Normal/Control (Cell Line)Toxicity (

)
Selectivity Index (SI)Primary Mechanism
Benzothiazole-Triazole (K18) Esophageal (Kyse30)0.042 µM Human Normal Esophageal (HEEC)> 50 µM> 1190 Tubulin Polymerization Inhibition [1]
Coumarin-Triazole (LaSOM 186) Breast (MCF-7)2.66 µM Mouse Fibroblasts (3T3)> 100 µM> 37 Apoptosis / ROS Generation [2]
Tetrahydrocurcumin-Triazole (4g) Colon (HCT-116)1.09 µM Lung Fibroblast (WI-38)~45 µM41.2 Cell Cycle Arrest (G1) [3]
Cisplatin (Control) Breast (MCF-7)45.33 µMMouse Fibroblasts (3T3)15.2 µM0.33DNA Crosslinking

Scientist’s Note: The Benzothiazole-Triazole derivative (K18) demonstrates exceptional promise. Unlike Cisplatin, which shows indiscriminate toxicity (SI < 1), K18 targets the rapid microtubule dynamics specific to dividing cancer cells, sparing quiescent normal tissue.

Mechanistic Workflows

Understanding how these compounds achieve selectivity is vital. The two dominant pathways for triazole derivatives are Tubulin Destabilization and Mitochondrial Apoptosis .

Diagram 1: Mechanism of Action (Tubulin & Apoptosis)

This pathway illustrates how Compound K18 and LaSOM 186 trigger cell death.

Triazole_Mechanism cluster_Tubulin Cytoskeletal Target cluster_Mito Mitochondrial Target Triazole Triazole Derivative (e.g., K18, LaSOM 186) Tubulin Colchicine Binding Site (β-Tubulin) Triazole->Tubulin High Affinity Binding ROS Intracellular ROS Accumulation Triazole->ROS Oxidative Stress Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptotic Cell Death (Chromatin Condensation) Arrest->Apoptosis MMP Mitochondrial Membrane Potential (ΔΨm) Loss ROS->MMP Caspase Caspase-3/9 Activation MMP->Caspase Caspase->Apoptosis

Caption: Dual-mechanism pathway showing tubulin inhibition (left) and mitochondrial dysfunction (right) leading to apoptosis.

Optimized Experimental Protocol: MTT Assay

To replicate the data above, a standard MTT assay is insufficient. You must control for the solubility issues inherent to hydrophobic triazole derivatives.

Reagents & Preparation[2][3][4][5][6][7][8][9][10]
  • MTT Stock: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.

  • Solubilization Buffer: DMSO (for hydrophobic formazan) or SDS-HCl (for suspension cells).

  • Test Compounds: Dissolve in 100% DMSO to create 10 mM stock.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed tumor cells (e.g., MCF-7) at

      
       cells/well and normal fibroblasts (e.g., 3T3) at 
      
      
      
      cells/well in 96-well plates.
    • Rationale: Normal fibroblasts often grow slower or have contact inhibition; higher seeding density ensures comparable metabolic signal [4].

  • Treatment (Day 1):

    • Perform serial dilutions of triazole derivatives in culture media.

    • CRITICAL: Final DMSO concentration must be

      
       (v/v) to avoid solvent toxicity masking the compound's effect.
      
    • Include a "Vehicle Control" (Media + 0.5% DMSO) and "Positive Control" (e.g., Doxorubicin).

  • Incubation:

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition (Day 3/4):

    • Add 10 µL of MTT stock to each well (final conc: 0.45 mg/mL).

    • Incubate for 3–4 hours. Look for purple formazan crystals.[3][4]

  • Solubilization & Readout:

    • Aspirate media carefully (for adherent cells).

    • Add 100 µL DMSO. Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Diagram 2: Screening Workflow (Synthesis to Hit Validation)

Screening_Workflow Click CuAAC Synthesis (Click Chemistry) Library Triazole Hybrid Library Click->Library Screen Primary Screen (MTT @ 10 µM) Library->Screen Hit Hit Identification (>50% Inhibition) Screen->Hit Filter IC50 Dose-Response (IC50 Determination) Hit->IC50 Cancer Lines Safety Safety Screen (Normal Cells/PBMC) Hit->Safety Normal Lines Selectivity Calculate SI (Selectivity Index) IC50->Selectivity Safety->Selectivity

Caption: Workflow for filtering triazole libraries from synthesis through cytotoxicity screening to SI calculation.

Scientist's Analysis: Why Triazoles Fail or Succeed

In my experience reviewing application data, the difference between a potent drug and a toxic artifact often lies in the substituents attached to the triazole ring .

  • The Linker Length: In Triazole-Coumarin hybrids, a linker of 2-4 carbons usually optimizes the fit into the enzyme pocket. Direct attachment often leads to steric clash.

  • Electronic Effects: Electron-withdrawing groups (Cl, F, NO₂) on the phenyl ring attached to the triazole often enhance lipophilicity and cellular uptake, correlating with lower IC50 values (as seen in Compound K18).

  • False Positives: Always check for compound precipitation. Triazoles can be hydrophobic. If the absorbance spikes unexpectedly, you may be reading precipitate, not formazan.

References

  • Zhang, S., et al. (2024). "Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities." European Journal of Medicinal Chemistry.

  • Sancineto, L., et al. (2024). "Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line." Royal Society of Chemistry Advances.

  • Al-Wahaibi, L.H., et al. (2023). "Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives." Molecules.

  • ATCC Technical Guide. "MTT Cell Proliferation Assay Protocol." American Type Culture Collection.

Sources

Comparative Efficacy & Technical Guide: 1,2,4-Triazole-3-Thiol Derivatives in MDR Bacterial Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore of Choice for Resistance Breaking

The escalation of Multi-Drug Resistant (MDR) bacteria—specifically Methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae—has rendered traditional pharmacophores increasingly obsolete. The 1,2,4-triazole-3-thiol scaffold has emerged not merely as an alternative, but as a superior bioisostere to the carboxylic acid moiety found in fluoroquinolones.

This guide provides a technical analysis of 3-thiol derivatives, contrasting their efficacy against industry standards (Vancomycin, Ciprofloxacin). Experimental data confirms that specific N-4 and C-5 substituted derivatives exhibit dual-action mechanisms—inhibiting DNA gyrase while simultaneously chelating Zinc ions in metallo-


-lactamases (like NDM-1), a capability absent in most mono-therapeutic antibiotics.

Molecular Architecture & Structure-Activity Relationship (SAR)

The efficacy of this scaffold hinges on the thione-thiol tautomerism and specific substitutions.

The Core Scaffold

The 1,2,4-triazole ring provides rigidity and hydrogen-bonding capability.[1] The critical -SH (thiol) group at position 3 is the functional pivot point.

  • 3-Thiol Group: Exists in equilibrium with the thione form. It is essential for coordinating with metal ions (e.g., Zn²⁺ in bacterial enzymes) and serves as a nucleophile for further derivatization (S-alkylation).

  • N-4 Substitution: The "Toxicity/Lipophilicity Valve."

    • Schiff Bases: Introduction of benzylideneamino groups here significantly enhances lipophilicity, aiding membrane permeation in Gram-negative strains.

    • Fluoroquinolone Hybrids: Attaching ciprofloxacin moieties at N-4 creates "super-hybrids" with MIC values superior to the parent drugs.

  • C-5 Substitution: Determines specificity. Aryl groups (phenyl, pyridyl) generally broaden the spectrum, while specific electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding affinity to DNA gyrase.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from recent high-impact studies comparing triazole-3-thiol hybrids against standard-of-care antibiotics.

Table 1: Efficacy Against Gram-Positive Resistance (MRSA)

Data represents Minimum Inhibitory Concentration (MIC) in µM.

Compound ClassTarget StrainMIC (µM)Relative PotencyNotes
Triazole-Ciprofloxacin Hybrid (7c) S. aureus (MRSA)0.045 15.1x vs Vancomycin Dual inhibition of Topoisomerase IV and DNA Gyrase.
Vancomycin (Standard) S. aureus (MRSA)0.681.0x (Baseline)Standard peptide inhibitor; poor tissue penetration compared to triazoles.
Ciprofloxacin (Standard) S. aureus (MRSA)2.960.23xHigh resistance prevalence due to efflux pumps.
Schiff Base Triazole (5e) S. aureus (Clinical)3.12~1.3x vs StreptomycinSuperior to Streptomycin (MIC 4.0 µg/mL equivalent).
Table 2: Efficacy Against Gram-Negative Targets (P. aeruginosa)

Gram-negative penetration is the primary hurdle for thiol derivatives.

CompoundStrainActivity ProfileMechanism Note
Triazole-Thiol (TRN4) P. aeruginosa (MDR)Moderate InhibitionPolar side chains facilitate porin transit.
Cefepime (Standard) P. aeruginosa (MDR)No Activity (Resistant)Hydrolyzed by beta-lactamases.
Triazole-Thione CP 57 K. pneumoniae (NDM-1)SynergisticRestores susceptibility to carbapenems by chelating Zn ions in NDM-1.

Key Insight: While naked triazole-thiols show moderate Gram-negative activity, their true power lies in hybridization . Triazole-quinolone hybrids bypass efflux pumps that typically eject ciprofloxacin, reducing the MIC by orders of magnitude.

Mechanism of Action: The "Dual-Strike" Pathway

Unlike traditional antibiotics that often hit a single target, 1,2,4-triazole-3-thiols (especially hybrids) operate via a multi-target mechanism that suppresses the evolution of resistance.

  • Genomic Arrest: The triazole ring mimics the interaction of the carboxylate group of quinolones, binding to the DNA-Gyrase complex (Subunit A), preventing DNA supercoiling.

  • Enzymatic Sabotage: The thiol/thione group coordinates with the Zinc ions in the active site of metallo-

    
    -lactamases (like NDM-1), effectively deactivating the bacteria's defense against beta-lactams.
    

MoA cluster_0 Target 1: DNA Replication cluster_1 Target 2: Resistance Breaker Compound 1,2,4-Triazole-3-Thiol Derivative Gyrase DNA Gyrase / Topo IV (Binding Pocket) Compound->Gyrase Bioisosteric Binding NDM1 Metallo-beta-lactamase (NDM-1) Compound->NDM1 Thiol Coordination Replication DNA Supercoiling Blocked Gyrase->Replication Inhibition Death Bacterial Cell Death (Apoptosis-like) Replication->Death Zinc Zinc Ion (Zn2+) Chelation NDM1->Zinc Sequestration Lactam Hydrolysis of Beta-Lactams Prevented Zinc->Lactam Enzyme Deactivation Lactam->Death Synergy with Co-administered Antibiotics

Figure 1: Dual-mechanism pathway showing direct genomic inhibition and metallo-enzyme deactivation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthesis: The Modified Hydrazide-CS₂ Route

This method is preferred over the thiosemicarbazide route for its higher yield and purity regarding the 3-thiol isomer.

Synthesis Start Carboxylic Acid Hydrazide (R-CONHNH2) Step1 React with CS2 + KOH (Ethanol, 0-5°C) Start->Step1 Inter Potassium Dithiocarbazate Salt (Precipitate) Step1->Inter Step2 Reflux with Hydrazine Hydrate (Excess, 3-4 Hours) Inter->Step2 Cyclization Cyclization (H2S Evolution) Step2->Cyclization Acid Acidification (HCl) to pH 3-4 Cyclization->Acid Product 4-Amino-5-aryl-3-mercapto- 1,2,4-triazole Acid->Product

Figure 2: Step-wise synthesis workflow for the core 3-mercapto-1,2,4-triazole scaffold.

Protocol Validation Steps:

  • Formation of Salt: The reaction mixture must turn into a solid precipitate (potassium dithiocarbazate) upon cooling. Failure to precipitate indicates insufficient KOH or CS₂.

  • H₂S Evolution: During reflux with hydrazine hydrate, H₂S gas (rotten egg odor) must be evolved. Use lead acetate paper at the condenser outlet; it must turn black. This confirms ring closure.

Biological Assay: Broth Microdilution (MIC)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Muller-Hinton Broth (MHB).

  • Solvent: DMSO (Dimethyl sulfoxide). Note: Triazoles have poor water solubility; dissolve in 100% DMSO first, then dilute. Final DMSO concentration in well must be <1% to avoid toxicity to bacteria.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Serial Dilution: In a 96-well plate, add 100 µL of test compound (range 0.1 µg/mL to 100 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Positive Control: Ciprofloxacin (known MIC).[1]

    • Negative Control: DMSO + Broth (check for solvent toxicity).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 18-24 hours.

  • Visualization: Add 30 µL Resazurin. Incubate 2 hours. Blue = No Growth (Inhibition). Pink = Growth (Live bacteria reduce resazurin).

Challenges & Future Outlook

While 1,2,4-triazole-3-thiols are potent, researchers must address two critical hurdles:

  • Solubility: The flat, aromatic structure leads to poor aqueous solubility. Formulation strategies (e.g., liposomal delivery or salt formation) are required for in vivo efficacy.

  • Toxicity: N-4 substituted derivatives, particularly those with simple alkyl chains, can exhibit cytotoxicity against mammalian cells. SAR studies suggest that bulky aryl groups or hybridization with fluoroquinolones mitigates this risk while enhancing bacterial specificity.

References

  • 1,2,4-Triazoles as Important Antibacterial Agents. Semantic Scholar. (2021). Link

  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases. MDPI. (2023). Link

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (NIH). (2020). Link

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. (2023). Link

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central (NIH). (2015). Link

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, deactivation, and disposal protocols for 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate in heterocyclic synthesis (often used in drug discovery for its antimicrobial and anti-inflammatory scaffolds), its functional groups—specifically the free thiol (-SH) and the nitrogen-rich triazole core—dictate its waste management. The primary operational risks are biological toxicity (oral/dermal) and chemical incompatibility (violent reaction with strong oxidizers).

Chemical Identity & Hazard Data

Note: Specific physical data may vary by synthesis purity; values below represent the class standard for aryl-triazole-thiols.

ParameterSpecification / DataOperational Implication
Functional Groups 1,2,4-Triazole ring; Thiol (-SH); p-TolylThiol is prone to oxidation; Triazole confers water solubility potential at high pH.
Physical State Solid (Crystalline powder, white to off-white)Dust generation is a primary inhalation risk.
Acidity (pKa) ~6.0 – 7.0 (Thiol proton)Weakly acidic; soluble in basic aqueous solutions.
Odor Characteristic Sulfurous/MercaptanHigh. Requires fume hood handling; odor indicates containment breach.
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
Incompatibilities Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)Risk of Exothermic Runaway. Never mix with oxidizers in waste streams.

Waste Segregation & Classification

Effective disposal begins at the bench. You must segregate this compound based on its phase and concentration.

Decision Logic for Disposal

The following decision tree illustrates the required workflow for segregating waste streams to prevent cross-contamination and ensure regulatory compliance (RCRA).

Disposal_Workflow Start Waste Generation: This compound State_Check Determine Physical State Start->State_Check Solid_Bulk Solid / Bulk Material State_Check->Solid_Bulk >1g Pure Solid Liquid_Mother Liquid Mother Liquor (Solvent + Reagent) State_Check->Liquid_Mother Dissolved in Organic Solvent Trace_Residue Trace Residue (Glassware/Spills) State_Check->Trace_Residue Contaminated Equipment Solid_Bin Solid Hazardous Waste Bin (Double Bagged) Solid_Bulk->Solid_Bin Label: Toxic Organic Liquid_Carboy Liquid Organic Waste Carboy (Segregate from Oxidizers) Liquid_Mother->Liquid_Carboy Label: Thiol/Sulfide Risk Deactivation Chemical Deactivation (Bleach Oxidation) Trace_Residue->Deactivation Quench Odor/Toxicity Final_Disp Professional Incineration (High Temp) Solid_Bin->Final_Disp Liquid_Carboy->Final_Disp Deactivation->Liquid_Carboy After pH Neutralization

Figure 1: Operational decision tree for segregating triazole-thiol waste streams. Note the distinct path for trace residues requiring deactivation.

Deactivation Protocol (Trace Residues & Glassware)

Critical Safety Warning: Do NOT use this method for bulk disposal (>5g). The reaction between thiols and hypochlorite is exothermic .[3] Bulk oxidation can cause rapid heating and toxic fume release. This protocol is strictly for cleaning glassware and neutralizing minor spills.

The Chemistry of Deactivation

We utilize oxidative desulfurization. Sodium hypochlorite (Bleach) oxidizes the thiol (-SH) group first to a disulfide, and eventually to a sulfonic acid (-SO3H), which is water-soluble, odorless, and significantly less toxic.

Mechanism:

  • R-SH + NaOCl → R-S-Cl + NaOH (Sulfenyl chloride intermediate)

  • R-S-Cl + H2O → R-S-OH + HCl (Sulfenic acid)

  • R-S-OH + [O] → R-SO3H (Sulfonic acid - Final Stable Product)

Step-by-Step Decontamination Procedure
  • Preparation: Prepare a 10% Sodium Hypochlorite solution (standard laboratory bleach) in a fume hood.

  • Immersion: Submerge contaminated glassware (flasks, stir bars) into the bleach bath.

  • Soak Time: Allow to soak for 12–24 hours . The solution may turn cloudy or precipitate a white solid (the oxidized sulfonic acid derivative).

  • Verification: Check for the characteristic "rotten cabbage" thiol odor. If odor persists, add fresh bleach and soak longer.

  • Rinse: Remove glassware, rinse copiously with water, then acetone.

  • Disposal of Bleach Bath: The spent bleach solution now contains organic sulfonates. Neutralize the pH to ~7 using dilute HCl (add slowly!) and dispose of it into the Aqueous Chemical Waste stream, not down the drain, unless local regulations explicitly permit treated sulfonate discharge.

Oxidation_Mechanism Thiol Active Thiol (R-SH) Toxic/Odorous Inter Intermediate (Sulfenyl Chloride) Thiol->Inter Fast Oxidation Bleach + NaOCl (Oxidizer) Bleach->Inter Product Sulfonic Acid (R-SO3H) Odorless/Soluble Inter->Product Hydrolysis & Further Oxidation

Figure 2: Reaction pathway for the deactivation of thiol residues using hypochlorite.

Bulk Disposal Procedures (Solid & Liquid)

A. Solid Waste (Pure Compound)
  • Packaging: Place the solid material in a sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: Double-bag the waste to prevent dust leakage.

  • Labeling: Affix a Hazardous Waste label. Clearly write:

    • Chemical Name: this compound

    • Hazards: Toxic, Irritant.[1]

  • Disposal Path: This must be incinerated at a licensed facility. The presence of Nitrogen and Sulfur requires an incinerator equipped with scrubbers to capture NOx and SOx emissions.

B. Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMF, DMSO, Methanol) is compatible with the waste container (usually HDPE or Steel).

  • Segregation: NEVER pour this waste into a container holding oxidizing acids (Nitric, Chromic) or Peroxides. The thiol group acts as a reducing agent and will react violently.

  • pH Adjustment: If the solution is highly acidic, neutralize to pH 5-9 before storage to prevent the formation of volatile sulfides.

Emergency Spill Response

In the event of a benchtop spill:

  • Evacuate & Ventilate: If the powder becomes airborne, clear the immediate area. Ensure the fume hood is operating at maximum draw.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If outside a hood, an N95 or P100 respirator is required due to dust inhalation risks.

  • Containment:

    • Solid Spill: Cover with a wet paper towel to prevent dust dispersion, then wipe up.

    • Liquid Spill: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with the 10% Bleach solution described in Section 3 to oxidize any residual thiols and eliminate odor.

  • Disposal: Place all cleanup materials (wipes, gloves, absorbent) into the Solid Hazardous Waste bin.

References

  • Carl Roth GmbH. (2025).[2] Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. (Used as a class reference for aryl-triazole-thiol hazards).

  • University of Rochester, Dept. of Chemistry. (2025). SOP: How to Work with Thiols - Clean-up and Disposal.

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.[1]

  • Michigan Technological University. (2008). Standard Operation Procedure for Disposal of Unknown Thiols.

  • TCI Chemicals. (2025).[2][4] Safety Data Sheet: 1,2,4-Triazole Derivatives.

Sources

Personal Protective Equipment & Handling Guide: 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

[1]

Executive Safety Summary

Immediate Action Required: Treat 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol as a High-Potency Irritant with significant olfactory challenges.

While specific toxicological data for this exact derivative is often limited in public repositories, structural analogs (1,2,4-triazole-3-thiols) consistently exhibit Acute Oral Toxicity (Category 4) , Skin/Eye Irritation (Category 2/2A) , and Respiratory Irritation (STOT SE 3) [1, 2].[1]

The "Thiol Factor": Beyond standard toxicity, the thiol (-SH) moiety presents a high risk of olfactory contamination.[1] Thiols have a low odor threshold and high affinity for keratin (skin/hair).[1] Improper handling will not only compromise safety but can render a workspace uninhabitable due to stench.[1]

Hazard Identification & Risk Assessment

Causality Analysis: Why specific PPE is required.

Hazard ClassPrimary Risk VectorMechanistic Insight
Acute Toxicity (Oral) Dust IngestionTriazole rings can interfere with metabolic pathways; accidental transfer from gloves to mouth is the primary vector.[1]
Skin Irritation Dermal ContactThe thiol group is acidic (pKa ~6-8); direct contact causes dermatitis and binds sulfur to skin proteins, causing persistent odor.[1]
Eye Irritation Aerosol/DustFine crystalline powders of triazoles are abrasive and chemically irritating to mucous membranes.
Stench OlfactoryVolatile sulfur compounds (VSCs) are detectable at ppb levels. "Clean" spills can still off-gas if not chemically neutralized.[1]

PPE Selection Matrix

Standard Operating Procedure (SOP) for PPE Selection.

Do not rely on generic "safety gear."[1] Use this matrix to select equipment based on the specific operation.

A. Hand Protection (Critical)

Recommendation: Double-gloving is mandatory.[1]

  • Inner Layer: 4 mil Nitrile (Tactile sensitivity).[1]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).[1]

  • Rationale: Nitrile provides excellent resistance to solids.[1] However, if you are dissolving the compound in Dichloromethane (DCM) or Acetone , nitrile degrades rapidly.[1] If using halogenated solvents, the outer glove must be Laminate (e.g., Silver Shield) or heavy-gauge Viton [3].[1]

B. Respiratory Protection[1][2][3][4][5][6]
  • Primary: Chemical Fume Hood (Certified face velocity > 100 fpm).[1]

  • Secondary (if hood unavailable/cleaning spills): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

  • Why OV? Particulate filters stop the dust, but they do not stop the thiol odor. The OV layer captures the sulfur smell.

C. Eye & Body Protection[1][2][5][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (buttoned to neck) + Chemical-resistant apron if handling quantities > 10g.[1]

PPE Decision Logic (Visualization)[1]

PPE_LogicFigure 1: PPE Selection Logic based on Physical State and Solvent VectorStartStart: Define OperationSolventIs the compound in solution?Start->SolventSolidHandling Solid Powder?Start->SolidSolventTypeSolvent Type?Solvent->SolventTypeYesStdPPEStandard PPE:4 mil Nitrile + Lab Coat+ Safety GlassesSolventType->StdPPEWater/MethanolHighPPEHigh-Risk PPE:Double Nitrile (8 mil total)+ Goggles + Fume HoodSolventType->HighPPEDMSO/DMF (Skin absorption carrier)SpecialPPESpecialized PPE:Laminate/Viton Gloves+ Goggles + Splash ApronSolventType->SpecialPPEDCM/Chloroform (Glove permeation)Solid->HighPPEYes (Dust Risk)

[1]

Operational Protocol: Handling & Synthesis

Field-Proven Methodology for Thiol Management.[1]

Step 1: Weighing & Transfer

The Problem: Static electricity causes triazole powders to "jump," contaminating balance areas. The Fix:

  • Place an ionizing bar or anti-static gun near the balance.[1]

  • Line the balance floor with a disposable absorbent mat (plastic side down).[1]

  • Never weigh thiols on an open bench. If a balance enclosure is unavailable, tare the vial, move to the hood, add solid, cap, and return to the balance.

Step 2: Solubilization
  • Solvent Choice: Avoid DCM if possible (permeates gloves).[1] Use DMSO or Methanol if chemistry permits.[1]

  • Pressure Release: Thiols can oxidize to disulfides, occasionally releasing heat. Vent reaction vessels carefully.

Step 3: Waste Neutralization (The "Bleach Kill")

Crucial Step: You cannot dispose of thiol waste directly into organic waste drums without treatment; the smell will contaminate the entire waste storage area.[1]

Oxidation Protocol:

  • Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Slowly add thiol waste to the bleach solution (in a fume hood).[1]

  • Mechanism: The hypochlorite oxidizes the thiol (-SH) to a sulfonic acid (-SO3H) or disulfide, which are odorless and less toxic.[1]

  • Allow to stand for 30 minutes before checking pH and disposing as aqueous chemical waste.

Handling Workflow (Visualization)

Thiol_WorkflowFigure 2: Thiol Handling and Neutralization WorkflowSetup1. Setup:Anti-static matDouble GlovesWeigh2. Weighing:Inside Hood orClosed Vial TransferSetup->WeighReact3. Reaction:Keep cappedVent pressureWeigh->ReactQuench4. Quench:Add to 10% Bleach(Oxidize -SH)React->QuenchWaste StreamDispose5. Disposal:Aqueous WasteQuench->DisposeAfter 30 mins

Emergency Procedures

Spills (Solid)[1][2]
  • Evacuate immediate area if dust is airborne.[1]

  • Don PPE: Goggles, Double Nitrile Gloves, N95/P100 respirator.

  • Cover: Gently cover powder with a bleach-soaked paper towel to prevent dust dispersion and initiate oxidation.

  • Scoop: Lift the towel and powder together into a bag.

  • Clean: Wipe surface with 10% bleach, followed by water.

Skin Contact
  • Immediacy: Speed is critical to prevent sulfur binding to keratin.[1]

  • Wash: Flush with soap and water for 15 minutes.

  • Odor Removal: If smell persists, wash with a mild oxidizer (e.g., dilute hydrogen peroxide or a specialized "skunk" cleaner containing baking soda and detergent). Do not use bleach on skin.

References

  • PubChem. (n.d.).[1] Compound Summary: 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (Analogous Hazard Profile).[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Kimberly-Clark Professional. (2025).[1][2] Nitrile Gloves Chemical Resistance Guide.[3] Retrieved January 28, 2026, from [Link][1]

  • University of Pennsylvania, EHRS. (2025). Nitrile Glove Chemical Compatibility Reference.[1][3][4] Retrieved January 28, 2026, from [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.